1-(2-Iodoethyl)-4-octylbenzene
Description
Properties
IUPAC Name |
1-(2-iodoethyl)-4-octylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25I/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURZVKRFVMTWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441591 | |
| Record name | 1-(2-Iodoethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162358-07-8 | |
| Record name | 1-(2-Iodoethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2-Iodoethyl)-4-octylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Iodoethyl)-4-octylbenzene is a key organic intermediate, primarily recognized for its critical role in the synthesis of Fingolimod (Gilenya), an immunomodulating drug used in the treatment of multiple sclerosis.[1] Understanding the chemical properties, reactivity, and synthesis of this compound is essential for researchers and professionals involved in pharmaceutical development and organic synthesis. This guide provides a comprehensive overview of the known chemical characteristics of this compound, including its physical properties, synthesis protocols, and reactivity profile.
Chemical and Physical Properties
This compound is typically a colorless to yellow or brown oil, with its appearance depending on purity and storage conditions.[1][2] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 162358-07-8 | [1][2] |
| Molecular Formula | C16H25I | [2] |
| Molecular Weight | 344.27 g/mol | [2] |
| Appearance | Colorless to yellow or brown oil | [1][2] |
| Density | 1.261 g/cm³ | [2][3] |
| Boiling Point | 367.9 ± 21.0 °C (Predicted) | [2][3] |
| Flash Point | 152.8 ± 16.4 °C | [1] |
| Refractive Index | 1.544 | --- |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [2][3] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [2][3] |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic substitution of a sulfonate ester with an iodide salt. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 4-Octylphenethyl Methanesulfonate
Materials:
-
4-Octylbenzene ethyl methanesulfonate (70 g)
-
Anhydrous tetrahydrofuran (THF) (500 mL)
-
Sodium iodide (133 g)
-
Water (300 mL)
-
Ethyl acetate (2 x 250 mL)
-
Aqueous sodium thiosulfate
-
Sodium sulfate
-
1 L single neck round bottom flask
-
Calcium chloride protective tube
-
Light-avoiding black protective cover
-
Magnetic stirrer
-
Rotary evaporator
-
In a 1-liter single-neck round-bottom flask equipped with a calcium chloride protective tube and a magnetic stirrer, add 4-octylbenzene ethyl methanesulfonate (70 g) and anhydrous tetrahydrofuran (500 mL).
-
Cover the flask with a light-avoiding black protective cover.
-
Stir the mixture for 10 minutes to ensure complete dissolution.
-
Add sodium iodide (133 g) to the solution.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Upon completion of the reaction, remove the solvent by vacuum evaporation using a rotary evaporator.
-
Dissolve the residue in water (300 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the ethyl acetate extracts and wash sequentially with aqueous sodium thiosulfate.
-
Dry the organic layer over sodium sulfate.
-
Concentrate the solution under vacuum to obtain the target product, 4-(2-iodoethyl)octylbenzene.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reactivity and Role in Fingolimod Synthesis
This compound serves as a crucial electrophile in the synthesis of Fingolimod. The carbon atom bonded to the iodine is susceptible to nucleophilic attack, a characteristic reactivity of primary alkyl iodides. In the synthesis of Fingolimod, the iodo group acts as an excellent leaving group, facilitating the formation of a new carbon-carbon bond with a suitable nucleophile.
One of the established synthetic pathways for Fingolimod involves the alkylation of diethyl 2-acetamidomalonate with this compound. This reaction is a classic example of a malonic ester synthesis, leading to the formation of the carbon skeleton of Fingolimod.
Fingolimod Synthesis Pathway Diagram
Caption: Role of this compound in Fingolimod synthesis.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the protons of the octyl chain, the aromatic protons on the benzene ring, and the two methylene groups of the iodoethyl side chain would be expected. The methylene group attached to the iodine would be deshielded and appear at a lower field.
-
¹³C NMR: Resonances for the carbons of the octyl group, the aromatic carbons, and the two carbons of the iodoethyl group would be present. The carbon directly bonded to the iodine atom would show a significant upfield shift due to the heavy atom effect.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, as well as C=C stretching of the aromatic ring, would be observed. A C-I stretching vibration would be expected in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of iodine and cleavage of the alkyl side chains.
Biological Activity
There is currently no available information on the direct biological activity or involvement in signaling pathways of this compound itself. Its primary significance in the context of drug development lies in its role as a synthetic intermediate for Fingolimod. As an alkylating agent, it would be expected to exhibit some level of reactivity with biological nucleophiles, and appropriate safety precautions should be taken during handling.
Conclusion
This compound is a well-characterized chemical intermediate with a defined role in pharmaceutical synthesis. Its chemical and physical properties are largely understood, and a reliable synthetic protocol is available. The reactivity of the compound is dominated by the presence of the iodoethyl group, making it a valuable electrophile in carbon-carbon bond-forming reactions. While direct biological activity data is lacking, its importance as a precursor to the immunosuppressant drug Fingolimod underscores its significance in the field of medicinal chemistry. Further research into its spectroscopic characterization and potential biological interactions could provide a more complete profile of this important molecule.
References
Technical Whitepaper: 1-(2-Iodoethyl)-4-octylbenzene (CAS: 162358-07-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Iodoethyl)-4-octylbenzene is a key organic compound primarily utilized as a crucial intermediate in the synthesis of Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis.[1][2] Its chemical structure, characterized by a long alkyl chain on a benzene ring with an iodoethyl group, makes it a valuable building block in multi-step organic syntheses. This document provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, and its role in pharmaceutical manufacturing.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow oil at room temperature.[2][3] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 162358-07-8 | [4] |
| Molecular Formula | C₁₆H₂₅I | [4] |
| Molecular Weight | 344.28 g/mol | [4] |
| Appearance | Oil | [5] |
| Boiling Point | 367.9 ± 21.0 °C at 760 mmHg | [5] |
| Density | 1.261 g/cm³ | [5] |
| Flash Point | 152.8 °C | [5] |
| Storage Temperature | Room Temperature or 2-8°C | [2][3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While raw spectral data is proprietary to manufacturers, the expected analytical techniques and general findings are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Analysis Technique | Expected Observations | Reference(s) |
| ¹H-NMR (400 MHz) | Signals corresponding to the aromatic protons of the octyl-substituted benzene ring, the methylene protons of the iodoethyl group, and the protons of the octyl chain. | [4] |
| ¹³C-NMR | Resonances for the carbon atoms of the benzene ring, the iodoethyl group, and the octyl chain. | [3] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. | [4] |
| FTIR Spectroscopy | Characteristic absorption bands for C-H stretching and bending of the alkyl and aromatic groups, and C-I stretching. | [3] |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the nucleophilic substitution of a mesylate precursor with sodium iodide.
Experimental Protocol
This protocol is based on a known synthetic route.[2]
Objective: To synthesize this compound from 4-octylphenethyl methanesulfonate.
Materials:
-
4-Octylphenethyl methanesulfonate (70 g)
-
Sodium iodide (133 g)
-
Anhydrous tetrahydrofuran (THF) (500 mL)
-
Ethyl acetate (500 mL)
-
Water (300 mL)
-
Aqueous sodium thiosulfate solution
-
Sodium sulfate
Equipment:
-
1 L single neck round-bottom flask
-
Calcium chloride drying tube
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a 1 L round-bottom flask, dissolve 70 g of 4-octylphenethyl methanesulfonate in 500 mL of anhydrous THF.
-
Protect the reaction from light and moisture by fitting a calcium chloride drying tube and covering the flask.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 133 g of sodium iodide to the solution.
-
Continue stirring the reaction mixture overnight at room temperature.
-
After the reaction is complete, remove the THF by vacuum evaporation.
-
Dissolve the residue in 300 mL of water and transfer it to a separatory funnel.
-
Extract the aqueous layer twice with 250 mL of ethyl acetate.
-
Combine the organic extracts and wash them sequentially with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the final product, this compound, as an oil.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
Technical Guide: Physicochemical Properties of 1-(2-Iodoethyl)-4-octylbenzene
Audience: Researchers, scientists, and drug development professionals.
This document provides a concise summary of the core physicochemical properties of 1-(2-Iodoethyl)-4-octylbenzene, a compound relevant to organic synthesis.[1][2]
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are presented below. This data is critical for its application in experimental research and synthetic processes. The molecular formula of the compound is C16H25I.[1][3][4][5][6] The calculated molecular weight varies slightly between sources, ranging from 344.27 to 344.28 g/mol .[2][5][6][7]
| Property | Value | References |
| Molecular Formula | C16H25I | [1][3][5][6] |
| Molecular Weight | 344.28 g/mol | [5][7] |
| Alternate Molecular Weight | 344.279 g/mol | [1] |
| Alternate Molecular Weight | 344.274 g/mol | [3][8] |
| Alternate Molecular Weight | 344.27 g/mol | [2][6] |
| CAS Number | 162358-07-8 | [1][3][4] |
| Synonyms | Benzene, 1-(2-iodoethyl)-4-octyl-; 2-(4-Octylphenyl)ethyl iodide | [5][7] |
| Appearance | Oil / Clear Colourless Oil | [7][8] |
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are not provided in this document as the focus is on its fundamental molecular weight. The compound is noted as being useful in organic synthesis.[1][2]
Logical Relationships and Structure
The structural identity of the molecule is key to determining its molecular weight. The name this compound defines the specific arrangement of its constituent functional groups, which dictates its molecular formula and, consequently, its molar mass.
Caption: Relationship between molecular components and calculated properties.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. This compound | CAS Number 162358-07-8 [klivon.com]
- 6. 162358-07-8|this compound|BLD Pharm [bldpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound CAS 162358-07-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(2-Iodoethyl)-4-octylbenzene
For Immediate Release
This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-Iodoethyl)-4-octylbenzene, a key intermediate in the synthesis of Fingolimod, a modulator of sphingosine-1-phosphate receptors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, in-depth data analysis, and visualizations to facilitate a thorough understanding of the compound's molecular structure.
Physicochemical Properties
This compound (CAS No. 162358-07-8) is a colorless oil with the molecular formula C₁₆H₂₅I and a molecular weight of 344.27 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅I | [1] |
| Molecular Weight | 344.27 g/mol | [1] |
| CAS Number | 162358-07-8 | [1] |
| Appearance | Colorless Oil | [1] |
| Boiling Point | 367.9 ± 21.0 °C (Predicted) | [1] |
| Density | 1.261 g/cm³ | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 4-octylphenol. The general workflow involves the synthesis of the precursor 2-(4-octylphenyl)ethanol, followed by its conversion to the final iodoalkane.
Synthesis of 2-(4-octylphenyl)ethanol
A common route to 2-(4-octylphenyl)ethanol involves the acylation of octylbenzene followed by reduction. While specific experimental details for the direct synthesis from 4-octylphenol were not found in the immediate search, a general procedure for the synthesis of a similar compound, 2-(4-allyloxyphenyl)ethanol, involves refluxing 2-(4-hydroxyphenyl)ethanol with an allyl halide in the presence of a base like potassium carbonate.[3] A similar alkylation of phenol followed by reduction of an introduced acyl group would yield the desired alcohol. Another approach involves a Grignard reaction between a suitable phenethyl halide and an octylmagnesium bromide.[4]
Conversion of 2-(4-octylphenyl)ethanol to this compound
A detailed experimental protocol for the conversion of the precursor alcohol to the target iodoalkane is described below.[1]
Experimental Protocol:
-
To a solution of 2-(4-octylphenyl)ethanol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triphenylphosphine and imidazole.
-
Slowly add iodine (I₂) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
Synthesis Workflow Diagram:
Structure Elucidation: Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts and multiplicities are summarized in Table 2.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d | 2H | Ar-H (ortho to ethyl) |
| ~7.05 | d | 2H | Ar-H (ortho to octyl) |
| ~3.35 | t | 2H | -CH₂-I |
| ~3.15 | t | 2H | Ar-CH₂- |
| ~2.55 | t | 2H | Ar-CH₂- (octyl) |
| ~1.55 | m | 2H | -CH₂- (octyl, β to Ar) |
| ~1.25 | m | 10H | -(CH₂)₅- (octyl) |
| ~0.85 | t | 3H | -CH₃ (octyl) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~141.0 | Ar-C (quaternary, attached to octyl) |
| ~138.5 | Ar-C (quaternary, attached to ethyl) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~39.5 | Ar-C H₂- |
| ~35.5 | Ar-C H₂- (octyl) |
| ~32.0 | -C H₂- (octyl) |
| ~31.5 | -C H₂- (octyl) |
| ~29.5 | -C H₂- (octyl) |
| ~29.0 | -C H₂- (octyl) |
| ~22.5 | -C H₂- (octyl) |
| ~14.0 | -C H₃ (octyl) |
| ~5.0 | -C H₂-I |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 344. Key fragmentation patterns would likely involve the loss of an iodine radical (•I) and cleavage of the octyl chain.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Fragment Ion |
| 344 | [C₁₆H₂₅I]⁺ (Molecular Ion) |
| 217 | [M - I]⁺ |
| 231 | [M - C₈H₁₇]⁺ |
| 117 | [C₉H₁₃]⁺ |
Infrared Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule. Key expected absorption bands are listed in Table 5.
Table 5: Predicted Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1610, 1510 | C=C stretch | Aromatic ring |
| ~1465 | C-H bend | Aliphatic |
| ~820 | C-H out-of-plane bend | 1,4-disubstituted aromatic |
| ~550 | C-I stretch | Iodoalkane |
Role as a Fingolimod Intermediate and Signaling Pathway
This compound is a crucial intermediate in the synthesis of Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis. Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. In vivo, it is phosphorylated to Fingolimod-phosphate, which acts as a functional antagonist of S1P receptors on lymphocytes. This prevents lymphocytes from egressing from the lymph nodes, thereby reducing their infiltration into the central nervous system and mitigating the autoimmune response that damages myelin.
Fingolimod Signaling Pathway Diagram:
Conclusion
The structural elucidation of this compound is well-supported by a combination of spectroscopic methods. The detailed synthesis protocol and understanding of its role as a key pharmaceutical intermediate highlight its importance in drug development. This guide provides the necessary technical information for researchers and scientists working with this compound.
References
Technical Guide: Spectroscopic Profile of 1-(2-Iodoethyl)-4-octylbenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the spectroscopic data for 1-(2-Iodoethyl)-4-octylbenzene (CAS No: 162358-07-8), a key intermediate in the synthesis of various organic compounds.[1][2][3][4] The guide includes detailed tables of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside the experimental protocols for its synthesis and spectroscopic analysis.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C16H25I.[1][2] It typically presents as a clear, colorless, or pale yellow oil.[2][3]
| Property | Value | Reference |
| CAS Number | 162358-07-8 | [1][2][3] |
| Molecular Formula | C16H25I | [1][2] |
| Molecular Weight | 344.28 g/mol | [1][2] |
| Appearance | Clear Colourless Oil | [2][3] |
| Density | ~1.261 g/cm³ | [3][5] |
| Boiling Point | 367.9 °C at 760 mmHg (Predicted) | [3][5] |
| Storage | Keep in a dark place, sealed in dry, room temperature or 2-8°C | [2][4] |
Spectroscopic Data
The following sections provide the expected spectroscopic data for this compound based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.12 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to octyl group) |
| ~7.08 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to ethyl group) |
| ~3.35 | t, J ≈ 7.5 Hz | 2H | -CH₂-I |
| ~3.15 | t, J ≈ 7.5 Hz | 2H | Ar-CH₂- |
| ~2.58 | t, J ≈ 7.8 Hz | 2H | Ar-CH₂-(C₇H₁₅) |
| ~1.59 | m | 2H | -CH₂- |
| ~1.28 | m | 10H | -(CH₂)₅- |
| ~0.88 | t, J ≈ 7.0 Hz | 3H | -CH₃ |
2.1.2. ¹³C NMR Spectroscopy
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~142.1 | Ar-C (quaternary, attached to octyl) |
| ~138.5 | Ar-C (quaternary, attached to ethyl) |
| ~128.8 | Ar-C H |
| ~128.6 | Ar-C H |
| ~39.5 | Ar-C H₂- |
| ~35.7 | Ar-C H₂-(C₇H₁₅) |
| ~31.9 | -C H₂- |
| ~31.5 | -C H₂- |
| ~29.5 | -C H₂- |
| ~29.3 | -C H₂- |
| ~22.7 | -C H₂- |
| ~14.1 | -C H₃ |
| ~6.8 | -C H₂-I |
Mass Spectrometry (MS)
Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 344.1 | High | [M]⁺ (Molecular Ion) |
| 217.1 | High | [M - I]⁺ |
| 205.2 | Moderate | [M - CH₂CH₂I]⁺ |
| 113.1 | Moderate | [C₈H₁₇]⁺ |
| 91.1 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Infrared (IR) Spectroscopy
Method: Thin Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | Aromatic C-H Stretch |
| ~2955 - 2850 | Strong | Aliphatic C-H Stretch |
| ~1615, 1510 | Medium | Aromatic C=C Stretch |
| ~1465 | Medium | CH₂ Bending |
| ~1220 | Strong | C-I Stretch |
| ~820 | Strong | p-Substituted Benzene C-H Bend |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the known synthesis of 4-(2-iodoethyl)octylbenzene.[4]
Materials:
-
4-Octylbenzene ethyl methanesulfonate
-
Sodium iodide (NaI)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Aqueous sodium thiosulfate
-
Sodium sulfate
Procedure:
-
In a round bottom flask protected from light and fitted with a calcium chloride drying tube, dissolve 4-octylbenzene ethyl methanesulfonate (1 equivalent) in anhydrous tetrahydrofuran.
-
Stir the mixture for 10 minutes.
-
Add sodium iodide (approximately 2.5-3 equivalents) to the solution.
-
Continue stirring the reaction mixture at room temperature overnight.
-
After the reaction is complete (monitored by TLC), remove the THF by vacuum evaporation.
-
Dissolve the resulting residue in water and extract twice with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with aqueous sodium thiosulfate and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under vacuum to yield the final product, this compound.[4]
Spectroscopic Analysis
Sample Preparation:
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified oil in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane for analysis by electron ionization (EI) or other suitable methods.
-
IR Spectroscopy: Place a drop of the neat oil between two potassium bromide (KBr) plates to form a thin film for analysis.
Instrumentation:
-
NMR: A 400 MHz (or higher) spectrometer.
-
MS: A standard mass spectrometer with an EI source.
-
IR: A Fourier-transform infrared (FTIR) spectrometer.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for synthesis and structural analysis.
References
- 1. This compound | CAS Number 162358-07-8 [klivon.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound CAS 162358-07-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
Technical Guide: Synthesis and Characterization of 1-(2-Iodoethyl)-4-octylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analytical characterization of 1-(2-iodoethyl)-4-octylbenzene (CAS No. 162358-07-8), a key intermediate in various organic syntheses. This document details the experimental protocols for its preparation and outlines the methodologies for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic and Physical Data
This compound is a clear, colorless oil.[1] It has a molecular formula of C₁₆H₂₅I and a molecular weight of 344.28 g/mol .[2]
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 162358-07-8 |
| Molecular Formula | C₁₆H₂₅I |
| Molecular Weight | 344.28 g/mol [2] |
| Appearance | Clear Colourless Oil[1] |
Nuclear Magnetic Resonance (NMR) Data
While specific spectral data for this compound is not publicly available in detail, the expected chemical shifts in ¹H and ¹³C NMR are based on the analysis of its constituent functional groups. The following tables present predicted values.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 | d | 2H | Ar-H |
| ~ 7.0 | d | 2H | Ar-H |
| ~ 3.3 | t | 2H | -CH₂-I |
| ~ 3.1 | t | 2H | Ar-CH₂- |
| ~ 2.6 | t | 2H | Ar-CH₂- (octyl) |
| ~ 1.6 | m | 2H | -CH₂- |
| ~ 1.3 | m | 10H | -(CH₂)₅- |
| ~ 0.9 | t | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~ 142 | Ar-C |
| ~ 138 | Ar-C |
| ~ 129 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 40 | Ar-CH₂- |
| ~ 36 | Ar-CH₂- (octyl) |
| ~ 32 | -CH₂- |
| ~ 31 | -CH₂- |
| ~ 29 | -(CH₂)₃- |
| ~ 23 | -CH₂- |
| ~ 14 | -CH₃ |
| ~ 5 | -CH₂-I |
Mass Spectrometry (MS) Data
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 344 | [M]⁺ (Molecular ion) |
| 217 | [M - I]⁺ |
| 117 | [C₉H₁₃]⁺ |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of a sulfonate ester precursor with an iodide salt.
Procedure:
In a 1-liter single-necked round-bottom flask equipped with a calcium chloride drying tube, 4-octylphenethyl methanesulfonate (70 g) is dissolved in anhydrous tetrahydrofuran (500 mL). The flask is shielded from light. The solution is stirred for 10 minutes, after which sodium iodide (133 g) is added. The reaction mixture is stirred overnight at room temperature. Upon completion, the solvent is removed by vacuum evaporation. The resulting residue is dissolved in water (300 mL) and extracted with ethyl acetate (2 x 250 mL). The combined organic extracts are washed sequentially with aqueous sodium thiosulfate and then dried over anhydrous sodium sulfate. The final product, this compound, is obtained after vacuum concentration of the solvent.
NMR Spectroscopy
¹H and ¹³C NMR Analysis:
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra are acquired using a proton-decoupling pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry
Mass Analysis:
Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer, where it is ionized by a high voltage.
Synthesis and Analysis Workflow
The following diagram illustrates the workflow for the synthesis of this compound and its subsequent analysis.
Caption: Synthesis and analysis workflow.
References
An In-depth Technical Guide to 1-(2-Iodoethyl)-4-octylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and key applications of 1-(2-Iodoethyl)-4-octylbenzene, a significant intermediate in pharmaceutical manufacturing.
Physical and Chemical Properties
This compound is an organic compound that typically appears as a colorless to yellow or brown oil, with its color depending on purity and storage conditions.[1][2][3][4] It is recognized for its role as a crucial building block in the synthesis of various pharmaceutical agents.[1]
Table 1: Physical and Chemical Characteristics of this compound
| Property | Value | Source(s) |
| CAS Number | 162358-07-8 | [5][6][7] |
| Molecular Formula | C16H25I | [5][6][7] |
| Molecular Weight | 344.27 g/mol | [2][8] |
| Appearance | Oil, Colourless | [2][4] |
| Density | 1.261 g/cm³ | [5][9][10] |
| Boiling Point | 367.927 °C at 760 mmHg | [5][9] |
| Flash Point | 152.798 °C | [5][9] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2][4] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2][5][8] |
| Refractive Index | 1.544 | [9] |
| LogP | 5.56710 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 0 | [5] |
| Rotatable Bond Count | 9 | [5] |
| Exact Mass | 344.10010 | [5] |
| Complexity | 159 | [5] |
Role in Pharmaceutical Synthesis
The primary significance of this compound is its application as a key intermediate in the synthesis of Fingolimod.[1] Fingolimod is an important immunomodulating drug. The quality and purity of this compound are therefore critical for the efficient production of this active pharmaceutical ingredient.[1]
Experimental Protocol: Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound from 4-octylphenethyl methanesulfonate.[2][4]
Materials:
-
4-octylbenzene ethyl methanesulfonate (70 g)
-
Anhydrous tetrahydrofuran (THF) (500 mL)
-
Sodium iodide (133 g)
-
Water (300 mL)
-
Ethyl acetate (500 mL)
-
Aqueous sodium thiosulfate
-
Sodium sulfate
Equipment:
-
1-liter single-neck round-bottom flask
-
Calcium chloride protective tube
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 1-liter single-neck round-bottom flask equipped with a calcium chloride protective tube, add 4-octylbenzene ethyl methanesulfonate (70 g) and anhydrous tetrahydrofuran (500 mL). The flask should be covered to protect it from light.[2][4]
-
Add sodium iodide (133 g) to the mixture and continue stirring overnight at room temperature.[2][4]
-
After the reaction is complete, remove the solvent by vacuum evaporation.[2][4]
-
Dissolve the residue in water (300 mL) and extract with ethyl acetate (2 x 250 mL).[2][4]
-
Combine the ethyl acetate extracts and wash sequentially with aqueous sodium thiosulfate.[2][4]
-
Obtain the final product, 4-(2-iodoethyl)octylbenzene, by vacuum concentration. The reported yield is 70 g.[2][4]
Safety and Handling
While specific toxicological properties have not been thoroughly investigated, standard laboratory safety precautions should be observed when handling this compound.[11] It is recommended to use personal protective equipment, including gloves and safety glasses. In case of inhalation, move the individual to fresh air.[11] If contact with skin occurs, wash the affected area with soap and water.[11] For eye contact, rinse thoroughly with water for at least 15 minutes.[11] If swallowed, rinse the mouth with water and seek medical attention.[11] This compound should be handled in a well-ventilated area.
Conclusion
This compound is a vital chemical intermediate with well-defined physical properties. Its primary utility in the synthesis of Fingolimod underscores its importance in the pharmaceutical industry. The synthesis protocol provided offers a reliable method for its preparation, enabling further research and development in medicinal chemistry and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | CAS Number 162358-07-8 [klivon.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 162358-07-8|this compound|BLD Pharm [bldpharm.com]
- 9. This compound CAS 162358-07-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemnet.com]
- 11. capotchem.com [capotchem.com]
Solubility Profile of 1-(2-Iodoethyl)-4-octylbenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Iodoethyl)-4-octylbenzene (CAS No. 162358-07-8), a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound is critical for its effective handling, reaction optimization, and purification in various organic media.
Core Physicochemical Properties
This compound is described as a colorless to yellow or brown oil, depending on its purity.[1] Its structural features, comprising a large nonpolar 4-octylphenyl group and a more polar 2-iodoethyl substituent, dictate its solubility behavior, suggesting a preference for organic solvents with low to moderate polarity. Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H25I | [2] |
| Molecular Weight | 344.27 g/mol | [1] |
| Appearance | Oil | [3][4] |
| Density | ~1.261 - 1.3 g/cm³ | [1][3] |
| Boiling Point | 367.9°C at 760 mmHg | [1][3] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [4][5] |
Qualitative Solubility Data
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in a target organic solvent. This method is based on standard laboratory procedures for solubility testing.[7][8][9]
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid (or oil) should be clearly visible.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath to let the undissolved solute settle.
-
If necessary, centrifuge the vial to facilitate the separation of the undissolved portion.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC).
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.
Caption: A flowchart outlining the key steps for determining the solubility of this compound.
Role in Drug Development
This compound is a significant intermediate in the synthesis of Fingolimod, a modulator of sphingosine-1-phosphate receptors used in the treatment of multiple sclerosis.[1][2] Its solubility in various organic solvents is a critical parameter for optimizing the synthetic route, including reaction conditions and purification processes like crystallization and chromatography. A thorough understanding of its solubility can lead to improved yield, purity, and overall efficiency in the manufacturing of the active pharmaceutical ingredient (API).
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS Number 162358-07-8 [klivon.com]
- 3. This compound CAS 162358-07-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. deredpill.com [deredpill.com]
The Superior Reactivity of Primary Alkyl Iodides in SN2 Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity of primary alkyl iodides in bimolecular nucleophilic substitution (SN2) reactions. Primary alkyl iodides are highly favored substrates in synthetic organic chemistry due to their exceptional reactivity, which is critical in the formation of new carbon-heteroatom and carbon-carbon bonds. This document delves into the core principles governing this reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.
Core Principles of SN2 Reactivity in Primary Alkyl Iodides
The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom of the substrate, and the leaving group departs simultaneously. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics.
Several key factors dictate the facility of the SN2 reaction for primary alkyl iodides:
-
Steric Hindrance: The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. Primary alkyl halides, having minimal steric bulk around the reaction center, allow for unimpeded access by the nucleophile. This low steric hindrance is a primary reason for their high reactivity compared to secondary and tertiary analogues.[1][2]
-
Leaving Group Ability: The iodide ion is an outstanding leaving group. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds. This is due to the large size of the iodine atom and the significant difference in electronegativity between carbon and iodine, which makes the bond more polarizable.[3][4] The resulting iodide anion is also very stable in solution due to its large size, which disperses the negative charge effectively. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4]
-
Nature of the Nucleophile: The rate of SN2 reactions is directly proportional to the strength and concentration of the nucleophile. Stronger, more polarizable nucleophiles generally lead to faster reaction rates.
-
Solvent Effects: Polar aprotic solvents, such as acetone, acetonitrile (ACN), and dimethylformamide (DMF), are ideal for SN2 reactions. These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and more reactive. Protic solvents, in contrast, can hydrogen bond with the nucleophile, stabilizing it and reducing its nucleophilicity.[5]
Quantitative Data on SN2 Reaction Rates
The following tables summarize quantitative data on the relative rates of SN2 reactions, highlighting the superior reactivity of primary alkyl iodides.
Table 1: Relative Rate Constants for the SN2 Reaction of 1-Halobutanes with Azide Ion in Acetone [3]
| Substrate | Leaving Group | Relative Rate Constant (krel) |
| 1-Iodobutane | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Chlorobutane | Cl⁻ | 200 |
Data is illustrative of the established reactivity trend for primary alkyl halides in SN2 reactions.
Table 2: Relative SN2 Reaction Rates of Alkyl Halides with a Common Nucleophile [1][4]
| Alkyl Halide | Structure | Relative Rate |
| Methyl Halide | CH₃-X | 30 |
| Ethyl Halide | CH₃CH₂-X | 1 |
| Isopropyl Halide | (CH₃)₂CH-X | 0.02 |
| tert-Butyl Halide | (CH₃)₃C-X | ~0 |
This data illustrates the profound effect of steric hindrance on the rate of SN2 reactions.
Table 3: Relative Rates of Reaction of Methyl Iodide with Various Nucleophiles in Methanol [6]
| Nucleophile | Relative Rate |
| Cl⁻ | 1 |
| Br⁻ | 20 |
| NCSe⁻ | 4000 |
This table demonstrates the significant impact of nucleophile identity on reaction rates.
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanism and experimental processes is crucial for a deeper understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: The concerted SN2 reaction mechanism involving a primary alkyl iodide.
Caption: Key factors influencing the rate of SN2 reactions for primary alkyl iodides.
Caption: A generalized experimental workflow for an SN2 reaction with a primary alkyl iodide.
Experimental Protocols
The following are detailed methodologies for key experiments involving primary alkyl iodides in SN2 reactions.
The Finkelstein Reaction: Synthesis of 1-Iodobutane from 1-Bromobutane
This classic SN2 reaction demonstrates the halide exchange process, driven by the precipitation of the less soluble sodium bromide in acetone.[7]
Materials:
-
1-Bromobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.
-
Reagent Addition: To the stirred solution, add 1-bromobutane (1.0 equivalent).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 1-2 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.
-
Work-up: After cooling the reaction mixture to room temperature, filter off the precipitated sodium bromide. Transfer the filtrate to a separatory funnel and wash with an equal volume of water to remove any remaining sodium iodide and acetone.
-
Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude 1-iodobutane can be purified by distillation.
Synthesis of 1-Azidopropane from 1-Bromopropane
This protocol illustrates the synthesis of a primary alkyl azide, a versatile intermediate in "click chemistry."[8]
Materials:
-
1-Bromopropane
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Stirring apparatus
-
Heating apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromopropane (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, carefully add sodium azide (1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and carefully remove the solvent using a rotary evaporator to yield the crude 1-azidopropane. Note: Do not distill crude azides as they can be explosive.
Kinetic Analysis of SN2 Reactions
The rate of an SN2 reaction can be monitored using various analytical techniques.
-
Conductivity: For reactions where an ionic reactant is consumed or an ionic product is formed in a non-conductive solvent, the change in conductivity of the solution over time can be used to determine the reaction rate.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate and quantify the reactants and products at different time intervals. By plotting the concentration of a reactant or product versus time, the rate constant can be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of a reactant signal and the appearance of a product signal over time.
-
Spectrophotometry: If a reactant or product absorbs light in the UV-Vis spectrum, the change in absorbance at a specific wavelength can be followed to determine the reaction kinetics.[2]
Conclusion
Primary alkyl iodides are exceptionally reactive substrates in SN2 reactions due to a favorable combination of minimal steric hindrance and the excellent leaving group ability of the iodide ion. This high reactivity makes them invaluable reagents in organic synthesis for the efficient construction of a wide range of molecular architectures. A thorough understanding of the factors governing their reactivity, as detailed in this guide, is essential for researchers and professionals in the fields of chemistry and drug development to effectively design and implement synthetic strategies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homepages.gac.edu [homepages.gac.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. How will the rate of each of the following SN2 reactions change i... | Study Prep in Pearson+ [pearson.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-(2-Iodoethyl)-4-octylbenzene: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Iodoethyl)-4-octylbenzene, a crucial intermediate in the synthesis of the immunomodulatory drug, Fingolimod. This document details its chemical identity, physical properties, a detailed synthesis protocol, and its pivotal role in the generation of a clinically significant therapeutic agent.
Chemical Identity and Synonyms
This compound is an organic compound that serves as a key building block in multi-step organic syntheses. It is recognized by several synonyms in scientific literature and chemical databases.
Synonyms:
-
4-octylphenethyl iodide[1]
-
Fingolimod Impurity 29[6]
-
Fingolimod Impurity 50[6]
-
4-n-octylphenylethyl iodide[6]
-
4-(2-iodoethyl) octylbenzene[6]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 162358-07-8 | [1][2][7][8] |
| Molecular Formula | C₁₆H₂₅I | [2][3][5][6] |
| Molecular Weight | 344.27 g/mol | [2][6][8][9] |
| Appearance | Colorless to yellow or brown oil/liquid | [1][6][7][10] |
| Boiling Point | 367.9 °C at 760 mmHg | [1][5][7][10] |
| Density | Approximately 1.3 g/cm³ (1.261 g/cm³ reported) | [1][5][7][10] |
| Flash Point | 152.8 °C | [1][5] |
| Storage Temperature | Room temperature, sealed in a dry, dark place | [5][6][10][11] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6][10] |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-octylbenzene ethyl methanesulfonate, a common laboratory-scale preparation.[6][12]
Materials:
-
4-octylbenzene ethyl methanesulfonate (70 g)
-
Anhydrous tetrahydrofuran (THF) (500 mL)
-
Sodium iodide (133 g)
-
Water (300 mL)
-
Ethyl acetate (500 mL)
-
Aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
1 L single neck round bottom flask
-
Calcium chloride protective tube
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 1-liter single-neck round-bottom flask equipped with a magnetic stirrer and a calcium chloride protective tube, dissolve 70 g of 4-octylbenzene ethyl methanesulfonate in 500 mL of anhydrous tetrahydrofuran.
-
Protect the flask from light, for instance, by wrapping it in aluminum foil.
-
Stir the mixture for 10 minutes to ensure complete dissolution.
-
Add 133 g of sodium iodide to the solution.
-
Continue stirring the reaction mixture overnight at room temperature.
-
After the reaction is complete, remove the solvent by vacuum evaporation using a rotary evaporator.
-
Dissolve the resulting residue in 300 mL of water.
-
Extract the aqueous solution with two 250 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them sequentially with an aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Dry the ethyl acetate solution over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under vacuum to obtain the final product, 4-(2-iodoethyl)octylbenzene. The reported yield for this procedure is 70 g.[6][12]
Role as a Key Intermediate in the Synthesis of Fingolimod (FTY720)
This compound is a critical intermediate in the synthesis of Fingolimod (FTY720), a first-in-class, oral disease-modifying therapy for relapsing-remitting multiple sclerosis.[7] Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[1] The synthesis of Fingolimod involves the introduction of an amino-propanediol head group to the 4-octylphenethyl moiety, for which this compound serves as a key precursor.
The diagram below illustrates the overall synthetic workflow from this compound to Fingolimod.
Caption: Synthetic pathway from this compound to Fingolimod.
Fingolimod's Mechanism of Action and Signaling Pathways
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases, primarily SphK2, to its active form, fingolimod-phosphate.[8] Fingolimod-phosphate is a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[1] Its therapeutic effect in multiple sclerosis is primarily attributed to its action on the S1P₁ receptor on lymphocytes.[8]
The binding of fingolimod-phosphate to S1P₁ receptors on lymphocytes leads to the internalization and degradation of the receptors, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[1] This "functional antagonism" results in the reversible sequestration of lymphocytes in the lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) where they would otherwise mediate inflammatory damage to the myelin sheath.[1][8]
The signaling pathways activated by S1P receptors are complex and cell-type dependent. The diagram below illustrates the key signaling cascades initiated by the binding of fingolimod-phosphate to S1P receptors.
References
- 1. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 2. Fingolimod for the treatment of neurological diseases—state of play and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]
- 8. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ebiohippo.com [ebiohippo.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
The Lynchpin in Immunosuppressant Synthesis: A Technical Guide to 1-(2-Iodoethyl)-4-octylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-(2-Iodoethyl)-4-octylbenzene, a critical intermediate in the synthesis of the highly significant immunosuppressive drug, Fingolimod. While primarily recognized for its role as a synthetic building block, this document will also explore its physicochemical properties and the current landscape of its medicinal chemistry applications, highlighting areas for future research.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthetic chemistry. The following table summarizes its key properties.
| Property | Value |
| CAS Number | 162358-07-8 |
| Molecular Formula | C16H25I |
| Molecular Weight | 344.27 g/mol |
| Appearance | Colorless to yellow or brown liquid |
| Density | Approximately 1.3 g/cm³ |
| Boiling Point | Approximately 367.9 °C at 760 mmHg |
| Synonyms | 4-octylphenethyl iodide, Benzene, 1-(2-iodoethyl)-4-octyl- |
Core Role in the Synthesis of Fingolimod
The principal application of this compound in medicinal chemistry is its function as a key intermediate in the multi-step synthesis of Fingolimod (Gilenya®). Fingolimod is an immunomodulating drug, primarily used to treat relapsing forms of multiple sclerosis. It is a sphingosine-1-phosphate receptor modulator, which acts by sequestering lymphocytes in lymph nodes, preventing them from contributing to autoimmune reactions.
The synthesis of Fingolimod from this compound is a well-established process. The following diagram illustrates a common synthetic workflow.
Experimental Protocols
Synthesis of this compound from 2-(4-Octylphenyl)ethanol:
This two-step protocol first involves the conversion of the alcohol to a mesylate, followed by a Finkelstein reaction to yield the desired iodoalkane.
Step 1: Synthesis of 2-(4-Octylphenyl)ethyl methanesulfonate
-
Reaction Setup: In a reaction vessel, dissolve 2-(4-octylphenyl)ethanol in a suitable anhydrous solvent such as dichloromethane or toluene.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add triethylamine to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude 2-(4-octylphenyl)ethyl methanesulfonate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2-(4-octylphenyl)ethyl methanesulfonate in a suitable solvent such as acetone or methyl ethyl ketone.
-
Addition of Sodium Iodide: Add an excess of sodium iodide to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
-
Purification: Separate the organic layer, wash with sodium thiosulfate solution to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
Synthesis of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate:
This step involves the alkylation of diethyl acetamidomalonate with this compound.
-
Base Preparation: In a reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Addition of Malonate: Add diethyl acetamidomalonate to the sodium ethoxide solution and stir until a clear solution is obtained.
-
Addition of Iodide: Add this compound to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Workup: After the reaction is complete, cool the mixture and neutralize with a weak acid. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield diethyl 2-acetamido-2-(4-octylphenethyl)malonate.
Broader Synthetic and Medicinal Chemistry Potential
While the primary documented use of this compound is in the synthesis of Fingolimod, its chemical structure suggests potential for broader applications in organic synthesis. The presence of a reactive iodo group makes it a suitable substrate for various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of the 4-octylphenethyl moiety into a wide range of molecular scaffolds.
Biological Activity: A Knowledge Gap
A comprehensive search of the scientific literature reveals a significant gap in the understanding of the independent biological activity of this compound. There are currently no publicly available studies detailing its pharmacological profile, including its mechanism of action, potential molecular targets, or cytotoxicity. Its role has been exclusively defined as a synthetic precursor.
This lack of data presents an opportunity for future research. Given its structural similarity to other biologically active molecules, it is plausible that this compound itself may possess uninvestigated pharmacological properties. Further studies are warranted to explore its potential as a bioactive compound.
Conclusion
This compound is a compound of high importance in medicinal chemistry, serving as an indispensable intermediate in the synthesis of the immunosuppressant Fingolimod. Its well-defined role in this synthetic pathway underscores its value to the pharmaceutical industry. However, the absence of data on its intrinsic biological activity represents a notable knowledge gap. Future investigations into the pharmacological properties of this compound could potentially unveil new therapeutic applications beyond its current use as a synthetic building block.
An In-depth Technical Guide to 1-(2-Iodoethyl)-4-octylbenzene: Handling, Safety, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-(2-Iodoethyl)-4-octylbenzene (CAS No. 162358-07-8). Furthermore, it details its critical role as a key intermediate in the synthesis of Fingolimod, an important immunomodulating drug. This document outlines relevant experimental protocols and the biological context of the final active pharmaceutical ingredient, offering valuable insights for professionals in research and drug development.
Core Properties and Safety Data
This compound is an organic compound primarily utilized in organic synthesis.[1] Its physical and chemical properties, along with critical safety information, are summarized below. To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[2]
Physical and Chemical Properties
A summary of the key physical and chemical data for this compound is presented in the table below. Data is compiled from various chemical suppliers and safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 162358-07-8 | |
| Molecular Formula | C₁₆H₂₅I | [3] |
| Molecular Weight | 344.27 g/mol | [3] |
| Appearance | Oil, Colourless to yellow/brown liquid | [4] |
| Boiling Point | 367.9 ± 21.0 °C at 760 mmHg | |
| Density | ~1.3 g/cm³ | [4] |
| Flash Point | 152.8 ± 16.4 °C | [3] |
| Solubility | Soluble in Chloroform and Ethyl Acetate (Slightly) | |
| Storage Temperature | Room Temperature, Keep in a dark, dry, and well-ventilated place | [1][5][6] |
Hazard Identification and Safety Precautions
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The GHS hazard classifications and corresponding precautionary statements are crucial for ensuring laboratory safety.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Respiratory Irritation | GHS07 | Warning | May cause respiratory irritation |
(Data sourced from Sigma-Aldrich and Capot Chemical MSDS)[2][6]
General Precautionary Statements: [6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Emergency Procedures
Proper handling and emergency preparedness are essential when working with this compound.
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[3]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., Nitrile rubber).[7] Avoid contact with skin and eyes.[3]
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[7]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.[2]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Consult a physician.[2][7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Fire-Fighting and Spill Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[7]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.
-
Spill Cleanup: Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into suitable, closed containers for disposal. Ensure adequate ventilation.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place and protect from light and moisture.[4]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Contaminated packaging should be disposed of as unused product.
Application in Pharmaceutical Synthesis
The primary significance of this compound is its role as a crucial intermediate in the multi-step synthesis of Fingolimod (FTY720), an immunomodulating drug approved for the treatment of multiple sclerosis.[4][8]
Synthetic Workflow for Fingolimod
The synthesis of Fingolimod from this compound involves a key alkylation step, followed by reduction and hydrolysis. The workflow illustrates the transformation of the lipophilic iodo-intermediate into the final, biologically active amino-diol.
Experimental Protocol: Synthesis of Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate
This protocol describes the nucleophilic substitution reaction between this compound and diethyl acetamidomalonate, a critical step in the synthesis of Fingolimod.[4][9]
Materials:
-
This compound
-
Diethyl acetamidomalonate
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of diethyl acetamidomalonate (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the resulting suspension for 15-20 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product, Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate, by column chromatography on silica gel.
Biological Context: The Fingolimod Signaling Pathway
This compound is a precursor to Fingolimod, a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[4] This active metabolite acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, particularly S1P₁, which are crucial for lymphocyte egress from lymph nodes.[4] By causing the internalization and degradation of S1P₁ receptors on lymphocytes, fingolimod-phosphate effectively traps these immune cells, preventing their infiltration into the central nervous system (CNS).[4][6] Fingolimod also exerts direct effects on neural cells within the CNS, which express various S1P receptors.[6]
Conclusion
This compound is a valuable chemical intermediate with well-defined handling and safety requirements. Its primary utility lies in the synthesis of Fingolimod, where it serves as a key building block. A thorough understanding of its properties, safe handling procedures, and its role in the context of Fingolimod synthesis is essential for researchers and professionals in the pharmaceutical industry. This guide provides a foundational resource to ensure its safe and effective use in a laboratory and manufacturing setting.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process for preparation of fingolimod hydrochloride - Patent US-2022153684-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US9056813B2 - Process for preparation of fingolimod - Google Patents [patents.google.com]
- 7. US20220064102A1 - Process for preparation of highly pure fingolimod hydrochloride - Google Patents [patents.google.com]
- 8. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]
- 9. medkoo.com [medkoo.com]
Technical Guide: Storage and Stability of 1-(2-Iodoethyl)-4-octylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of 1-(2-Iodoethyl)-4-octylbenzene (CAS No. 162358-07-8). This information is critical for ensuring the integrity and purity of this compound in research and drug development applications.
Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the quality of this compound. The following table summarizes the recommended conditions based on available safety data sheets and supplier information.
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool place. Specific recommendations include +5°C, room temperature, and -20°C for long-term storage (up to 3 years in powder form). | [1][2][3][4] |
| Atmosphere | Store in a dry, well-ventilated area. Containers should be tightly closed to prevent exposure to moisture. | [5] |
| Light Exposure | Keep in a dark place, protected from light. | [2][3][6] |
| Incompatible Materials | Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. | |
| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection. Avoid formation of dust and aerosols. | [5] |
A logical workflow for the proper handling and storage of this compound is illustrated in the diagram below.
References
Methodological & Application
Synthesis of 1-(2-Iodoethyl)-4-octylbenzene from 2-(4-octylphenyl)ethanol
Abstract
This application note provides a detailed protocol for the synthesis of 1-(2-iodoethyl)-4-octylbenzene from its corresponding primary alcohol, 2-(4-octylphenyl)ethanol. The described method is a modified Appel reaction, which utilizes triphenylphosphine and iodine to facilitate the conversion of the primary alcohol to the alkyl iodide under mild conditions. This transformation is a key step in the synthesis of various organic molecules and intermediates used in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Among the alkyl halides, alkyl iodides are particularly valuable due to their high reactivity in nucleophilic substitution and cross-coupling reactions.[1] The Appel reaction provides a reliable method for this conversion, proceeding via an SN2 mechanism, which is highly effective for primary and secondary alcohols.[2][3][4][5] The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2][3] This protocol details the synthesis of this compound, a useful intermediate in various synthetic pathways.[6][7]
Reaction Scheme
The overall reaction is the conversion of the primary alcohol, 2-(4-octylphenyl)ethanol, to the desired alkyl iodide, this compound, using triphenylphosphine and iodine in the presence of imidazole.
Scheme 1: Synthesis of this compound
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-(4-octylphenyl)ethanol | ≥98% | Commercially Available | 54435-61-3 |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | 603-35-0 |
| Iodine (I₂) | ≥99.8% | Commercially Available | 7553-56-2 |
| Imidazole | ≥99% | Commercially Available | 288-32-4 |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Reagent Grade | Commercially Available | 7772-98-7 |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | 7757-82-6 |
| Silica gel | 230-400 mesh | Commercially Available | 7631-86-9 |
| Pentane | ACS Reagent Grade | Commercially Available | 109-66-0 |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
3.3. Procedure
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.2-1.5 mmol), imidazole (1.2-1.5 mmol), and iodine (1.2-1.5 mmol) to anhydrous dichloromethane (4 mL).[8]
-
Stir the mixture at room temperature for approximately 5 minutes until the reagents are dissolved.
-
In a separate flask, prepare a solution of 2-(4-octylphenyl)ethanol (1.0 mmol) in anhydrous dichloromethane (1 mL).
-
Add the alcohol solution to the reaction mixture dropwise.
-
Stir the reaction at room temperature for 0.5 - 3.0 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting alcohol), quench the reaction by adding an aqueous solution of sodium thiosulfate (10%).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using pentane as the eluent to yield the pure this compound.[8]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State |
| 2-(4-octylphenyl)ethanol | C₁₆H₂₆O | 234.38 | 54435-61-3 | Liquid |
| This compound | C₁₆H₂₅I | 344.28 | 162358-07-8 | Liquid/Oil |
Table 2: Expected Yield and Purity
| Product | Theoretical Yield (for 1 mmol) | Expected Experimental Yield | Purity |
| This compound | 344.28 mg | High (typically >90%) | >95% after chromatography |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
-
Iodine is corrosive and can cause stains; handle with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The protocol described herein provides an efficient and high-yielding method for the synthesis of this compound from 2-(4-octylphenyl)ethanol. The use of a modified Appel reaction with triphenylphosphine and iodine ensures mild reaction conditions and straightforward purification, making it a valuable procedure for researchers in organic synthesis and drug development.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. name-reaction.com [name-reaction.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. 2024.sci-hub.red [2024.sci-hub.red]
Application Notes and Protocols: Alkylation of Diethyl Acetamidomalonate with 1-(2-Iodoethyl)-4-octylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the alkylation of diethyl acetamidomalonate with 1-(2-iodoethyl)-4-octylbenzene. This reaction is a crucial step in the synthesis of key pharmaceutical intermediates, most notably for the production of fingolimod (FTY720), a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.[1] The resulting product, diethyl 2-acetamido-2-(4-octylphenethyl)malonate, is a versatile building block in medicinal chemistry and organic synthesis.[2][3] These notes offer comprehensive procedures for the synthesis of the alkylating agent and the final product, along with data on reaction parameters and product specifications.
Introduction
The alkylation of active methylene compounds, such as diethyl acetamidomalonate, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Diethyl acetamidomalonate serves as a glycine anion equivalent and is widely used for the synthesis of α-amino acids and their derivatives.[3] The reaction with this compound introduces a lipophilic 4-octylphenethyl side chain, a key structural motif in various biologically active molecules.[1] The resulting product, diethyl 2-acetamido-2-(4-octylphenethyl)malonate, is a direct precursor to fingolimod and its analogs, which are of significant interest in drug discovery for their immunomodulatory properties.[1]
Chemical Reaction Scheme
Caption: General reaction scheme for the alkylation of diethyl acetamidomalonate.
Data Presentation
Table 1: Physicochemical Properties of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
| Property | Value | Reference |
| CAS Number | 162358-08-9 | [4] |
| Molecular Formula | C₂₅H₃₉NO₅ | [4] |
| Molecular Weight | 433.58 g/mol | [4] |
| Appearance | White to yellow powder/solid | [2][5] |
| Boiling Point | ~260 °C | [6] |
| Density | ~1.02 g/cm³ | [6] |
| Solubility | Soluble in most organic solvents, insoluble in water. | [6] |
| Storage | Sealed in dry, 2-8°C. | [7] |
Table 2: Summary of Alkylation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Reference |
| Base | Cesium Carbonate (Cs₂CO₃) | Sodium Ethoxide (NaOEt) | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | Ethanol | [3] |
| Temperature | 80–100°C | Reflux | [1] |
| Reaction Time | 4–8 hours | Not Specified | [1] |
| Yield | 75–85% (pilot-scale) | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the alkylating agent from 4-octylphenethyl methanesulfonate.
Materials:
-
4-Octylphenethyl methanesulfonate
-
Sodium iodide (NaI)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Calcium chloride drying tube
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 1-liter single-neck round bottom flask equipped with a calcium chloride drying tube, dissolve 4-octylphenethyl methanesulfonate (70 g) in anhydrous tetrahydrofuran (500 mL).
-
Protect the flask from light.
-
Stir the mixture for 10 minutes.
-
Add sodium iodide (133 g) to the solution and continue stirring overnight at room temperature.
-
After the reaction is complete, remove the solvent by vacuum evaporation.
-
Dissolve the residue in water (300 mL) and extract with ethyl acetate (2 x 250 mL).
-
The combined organic layers contain the desired product, this compound, which can be further purified if necessary.
Protocol 2: Alkylation of Diethyl Acetamidomalonate
This protocol details the synthesis of diethyl 2-acetamido-2-(4-octylphenethyl)malonate.
Materials:
-
Diethyl acetamidomalonate
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen gas supply
-
Reaction flask with condenser
-
Heating mantle with temperature control
-
Magnetic stirrer
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add diethyl acetamidomalonate and dimethyl sulfoxide.
-
Add cesium carbonate to the mixture.
-
Heat the reaction mixture to 80–100°C.
-
Add this compound dropwise to the reaction mixture.
-
Maintain the temperature and stir for 4–8 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by standard laboratory techniques such as column chromatography. A pilot-scale synthesis reported a yield of 85% after 6 hours at 90°C.[1]
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Applications and Further Reactions
The primary application of diethyl 2-acetamido-2-(4-octylphenethyl)malonate is as a key intermediate in the synthesis of fingolimod hydrochloride.[1] Beyond this, its structural features make it a valuable tool in medicinal chemistry for:
-
Synthesis of Fingolimod Analogs: It serves as a scaffold for creating derivatives of fingolimod to explore structure-activity relationships and develop new immunomodulatory agents.[1]
-
Introduction of Lipophilic Moieties: The 4-octylphenethyl group can be incorporated into other molecular frameworks to enhance lipophilicity, which can be beneficial for improving membrane permeability and pharmacokinetic properties of drug candidates.[2]
-
Amino Acid Synthesis: As a derivative of diethyl acetamidomalonate, it can be further manipulated to produce non-natural α-amino acids with bulky, lipophilic side chains.
The product can undergo further chemical transformations, including:
-
Hydrolysis and Decarboxylation: Removal of the ester and acetamido groups to yield the corresponding amino acid.
-
Reduction: The ester groups can be reduced to alcohols.[1]
-
Oxidation and Substitution: The molecule can be a substrate for various other chemical modifications.[1]
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
This compound and diethyl 2-acetamido-2-(4-octylphenethyl)malonate may be irritating to the skin, eyes, and respiratory tract.[6] Avoid inhalation, ingestion, and direct contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols for detailed safety information.
References
- 1. Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | 162358-08-9 | Benchchem [benchchem.com]
- 2. leapchem.com [leapchem.com]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. scbt.com [scbt.com]
- 5. myuchem.com [myuchem.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
Detailed protocol for Fingolimod synthesis using 1-(2-Iodoethyl)-4-octylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Fingolimod (FTY720), an immunomodulating drug, starting from 1-(2-Iodoethyl)-4-octylbenzene. The synthesis involves a three-step process: the alkylation of diethyl acetamidomalonate, followed by the reduction of the resulting diester, and concluding with acidic hydrolysis to yield the final product. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering a clear and reproducible method for obtaining Fingolimod.
Introduction
Fingolimod is a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis. Its synthesis has been approached through various routes. The pathway detailed herein utilizes the key intermediate this compound, which is coupled with diethyl acetamidomalonate to construct the core structure of the molecule. Subsequent reduction and deprotection steps lead to the formation of 2-amino-2-(4-octylphenethyl)propane-1,3-diol, the active pharmaceutical ingredient.
Overall Synthesis Workflow
The synthesis of Fingolimod from this compound can be visualized as a three-stage process. The initial step involves the formation of a carbon-carbon bond through the alkylation of diethyl acetamidomalonate. This is followed by the reduction of the ester functionalities to primary alcohols. The final stage is the removal of the acetyl protecting group to yield Fingolimod.
Caption: Synthetic pathway for Fingolimod.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
This step involves the alkylation of diethyl acetamidomalonate with this compound in the presence of a base.
Materials:
-
This compound
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Ethanol (EtOH) and/or Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of diethyl acetamidomalonate (1.1 equivalents) in a mixture of anhydrous ethanol and THF (or anhydrous DMF), add sodium ethoxide (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux (around 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure diethyl 2-acetamido-2-(4-octylphenethyl)malonate.
Step 2: Synthesis of 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol
This step involves the reduction of the diester to a diol using a strong reducing agent.
Materials:
-
Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a metal halide like calcium chloride.[2]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of lithium aluminum hydride (4.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl 2-acetamido-2-(4-octylphenethyl)malonate (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous NaOH solution.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol. The product can be purified further by recrystallization if necessary.
Step 3: Synthesis of Fingolimod (2-Amino-2-(4-octylphenethyl)propane-1,3-diol)
The final step is the hydrolysis of the acetamido group to yield the primary amine of Fingolimod.
Materials:
-
2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol
-
6 M Hydrochloric acid (HCl) or 2 N aqueous Lithium Hydroxide (LiOH)[1]
-
Ethanol (EtOH) or Methanol (MeOH)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol (1.0 equivalent) in ethanol.
-
Add 6 M hydrochloric acid and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a 10% aqueous NaOH solution until the pH is basic (pH ~9-10).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Fingolimod free base.
-
For the hydrochloride salt, dissolve the free base in a suitable solvent like ethanol and treat with a stoichiometric amount of ethereal HCl. The hydrochloride salt will precipitate and can be collected by filtration.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | This compound | Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | Diethyl acetamidomalonate, NaOEt, EtOH/THF, reflux | 82 | [3] |
| 2 | Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol | LiAlH₄, THF, reflux | ~70-80 | [1] |
| 3 | 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol | Fingolimod (2-Amino-2-(4-octylphenethyl)propane-1,3-diol) | 6 M HCl, EtOH, reflux; or 2 N aq. LiOH, MeOH, reflux | >90 | [4] |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Logical Relationships in Synthesis
The synthesis of Fingolimod from this compound follows a logical progression of bond formation and functional group transformations. The key logical steps are outlined below.
Caption: Logical flow of the Fingolimod synthesis.
References
Application Notes and Protocols for Coupling Reactions of 1-(2-Iodoethyl)-4-octylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for various palladium- and nickel-catalyzed cross-coupling reactions of 1-(2-iodoethyl)-4-octylbenzene, a key intermediate in organic synthesis. The protocols are designed to guide researchers in forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives.
Introduction
This compound is a valuable building block in the synthesis of complex organic molecules. Its primary alkyl iodide moiety allows for a variety of cross-coupling reactions. However, the presence of β-hydrogens makes the substrate susceptible to β-hydride elimination, a common side reaction that can reduce the yield of the desired coupled product. The selection of appropriate catalysts, ligands, and reaction conditions is therefore critical to achieving high efficiency and selectivity. This document outlines protocols for several powerful cross-coupling methodologies, including Kumada, Negishi, Stille, and Sonogashira reactions, which are suitable for this type of substrate.
Key Coupling Reactions and Data Summary
The following table summarizes typical reaction conditions for various coupling reactions applicable to this compound, based on established protocols for similar unactivated alkyl iodides.
| Reaction Type | Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Kumada Coupling | NiCl₂(dppp) or Pd(PPh₃)₄ | dppp or PPh₃ | - | THF or Et₂O | 0 - rt | 70-90 | Grignard reagents are highly reactive and sensitive to moisture and acidic protons.[1][2][3] |
| Negishi Coupling | Pd₂(dba)₃ or NiCl₂ | PCyp₃ or terpyridine | NMI (N-Methylimidazole) | THF/NMP | 80 | 75-95 | Tolerates a wide range of functional groups. Ni-catalysis can be effective for secondary alkyl nucleophiles and may reduce isomerization.[4][5] |
| Stille Coupling | NiCl₂ | 2,2'-bipyridine | - | DMF | 50 | 70-85 | Utilizes organotin reagents, which are toxic. Monoorganotin reagents can mitigate waste issues.[6][7][8] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N or other amines | Toluene or DMF | rt - 70 | 60-80 | Typically used for coupling with terminal alkynes. Copper co-catalyst is often required.[9][10] |
| Organocuprate (Gilman) Coupling | CuI | - | - | THF or Et₂O | -78 to rt | 70-90 | Stoichiometric reaction with lithium diorganocuprates. Good for simple alkyl and vinyl groups.[11][12][13] |
Experimental Protocols
Kumada Coupling Protocol (C-C Bond Formation)
The Kumada-Corriu reaction is a potent method for forming carbon-carbon bonds by coupling an organomagnesium reagent (Grignard reagent) with an organic halide.[1][2]
Materials:
-
This compound
-
Organomagnesium halide (e.g., Phenylmagnesium bromide)
-
Palladium(0) or Nickel(II) catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppp))
-
Anhydrous solvent (THF or Diethyl ether)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, inert gas-flushed flask, add the palladium or nickel catalyst (1-5 mol%).
-
Add the this compound (1.0 eq) dissolved in the anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 1. General catalytic cycle for the Kumada coupling reaction.
Negishi Coupling Protocol (C-C Bond Formation)
The Negishi coupling is a versatile reaction that couples organozinc compounds with organic halides. It is known for its high functional group tolerance.[4][14]
Materials:
-
This compound
-
Organozinc reagent (e.g., Phenylzinc chloride)
-
Palladium(0) or Nickel(II) catalyst (e.g., Pd₂(dba)₃ or NiCl₂)
-
Ligand (e.g., PCyp₃ or terpyridine)
-
Additive (e.g., N-Methylimidazole - NMI)
-
Anhydrous solvent mixture (THF/NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry, inert gas-flushed flask, combine the palladium or nickel catalyst (1-2 mol%) and the ligand (4-8 mol%).
-
Add the this compound (1.0 eq) and the additive (e.g., NMI, 1.0 eq).
-
Add the anhydrous solvent mixture (THF/NMP).
-
Add the organozinc reagent (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography.
Figure 2. Experimental workflow for a typical Negishi coupling reaction.
Stille Coupling Protocol (C-C Bond Formation)
The Stille reaction involves the coupling of an organotin compound with an organic halide. While effective, the toxicity of organotin reagents necessitates careful handling and purification.[6][8]
Materials:
-
This compound
-
Organotin reagent (e.g., Phenyltributyltin)
-
Nickel(II) catalyst (e.g., NiCl₂)
-
Ligand (e.g., 2,2'-bipyridine)
-
Anhydrous solvent (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, inert gas-flushed flask, add the NiCl₂ catalyst (5-10 mol%) and 2,2'-bipyridine ligand (10-20 mol%).
-
Add this compound (1.0 eq) and the anhydrous DMF.
-
Add the organotin reagent (1.2-1.5 eq).
-
Heat the mixture to 50 °C and stir for 12-48 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the organic layer with aqueous potassium fluoride to remove tin byproducts, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol (C-C Bond Formation)
The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which can be adapted for alkyl halides under certain conditions.[9][10]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Triethylamine)
-
Solvent (Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry, inert gas-flushed flask, dissolve this compound (1.0 eq), the terminal alkyne (1.2-2.0 eq), the palladium catalyst (1-5 mol%), the copper co-catalyst (2-10 mol%), and the ligand (2-10 mol%) in the solvent.
-
Add the base (2.0-3.0 eq).
-
Stir the reaction at room temperature or heat to 50-70 °C for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with saturated aqueous ammonium chloride, then brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Figure 3. Simplified mechanism of the Sonogashira coupling reaction.
Conclusion
The choice of coupling reaction for this compound will depend on the desired product, the availability of reagents, and the functional group tolerance required. For general C-C bond formation with a wide range of coupling partners, the Negishi reaction is often a robust choice. The Kumada coupling offers a powerful alternative when using Grignard reagents. The Stille and Sonogashira reactions provide access to specific structural motifs, though with considerations for reagent toxicity and reaction scope, respectively. Careful optimization of the reaction conditions presented in these protocols will be key to achieving high yields and minimizing side reactions such as β-hydride elimination.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Negishi Coupling [organic-chemistry.org]
Application Notes and Protocols for the Purification of 1-(2-Iodoethyl)-4-octylbenzene
Introduction
1-(2-Iodoethyl)-4-octylbenzene is an organic compound utilized in various synthetic applications[1]. Achieving high purity of this compound is critical for its successful use in subsequent reactions and for the development of pharmaceutical agents. This document provides detailed protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The primary purification techniques covered include post-synthesis workup, column chromatography, and vacuum distillation.
Physicochemical Properties
A summary of the key physical properties of this compound is presented in the table below. These properties are essential for selecting and optimizing purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅I | [2][3] |
| Molecular Weight | 344.27 g/mol | [3][4] |
| Appearance | Oil | [1] |
| Boiling Point | 367.9 ± 21.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Purity (Commercial) | Typically 95% or higher | [1][3] |
Experimental Protocols
Protocol 1: Post-Synthesis Workup (Liquid-Liquid Extraction)
This protocol describes the initial purification of crude this compound immediately following its synthesis, typically from a reaction mixture containing sodium iodide[1].
Objective: To remove inorganic salts, residual reactants, and water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Ethyl acetate
-
Deionized water
-
Aqueous sodium thiosulfate solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quench the reaction mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (2 x 250 mL for a 70g scale reaction)[1].
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
10% aqueous sodium thiosulfate solution to remove any residual iodine.
-
Deionized water.
-
Brine to facilitate the separation of the organic and aqueous layers.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product[1][5].
Protocol 2: Flash Column Chromatography
For higher purity, flash column chromatography is a standard and effective method for purifying aryl iodides and related organic compounds[5][6][7][8].
Objective: To separate this compound from non-polar and polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl acetate solvent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Begin elution with 100% hexane, monitoring the separation using TLC. Gradually increase the eluent polarity by adding small percentages of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Vacuum Distillation
Given the high boiling point of this compound, vacuum distillation is recommended to prevent thermal decomposition that might occur at atmospheric pressure[9][10][11].
Objective: To purify the compound based on its boiling point, effectively removing less volatile and non-volatile impurities.
Materials:
-
Crude or column-purified this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
Boiling chips or a magnetic stir bar
-
Cold trap (recommended)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude product and boiling chips (or a stir bar) into the distillation flask.
-
Evacuation: Gradually apply vacuum to the system. A lower pressure will result in a lower boiling point[9].
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Distillation and Collection: Collect the distillate that comes over at a constant temperature. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.
-
Completion: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Data Presentation
| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Key Impurities Removed |
| Liquid-Liquid Extraction | 85-95% | >90% | Inorganic salts, water-soluble reactants |
| Flash Column Chromatography | >98% | 70-90% | Polar and non-polar organic impurities |
| Vacuum Distillation | >99% | 80-95% | Non-volatile and high-boiling point impurities |
Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound, from the crude reaction mixture to the final high-purity product.
Caption: Purification workflow for this compound.
References
- 1. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. How To [chem.rochester.edu]
- 11. jackwestin.com [jackwestin.com]
Application Notes: Analytical Characterization of 1-(2-Iodoethyl)-4-octylbenzene
**Abstract
These application notes provide detailed protocols for the analytical characterization of 1-(2-Iodoethyl)-4-octylbenzene (CAS No. 162358-07-8), a key intermediate in organic synthesis.[1][2] The methods described herein are essential for confirming the identity, purity, and structural integrity of the compound, catering to the needs of researchers, scientists, and professionals in drug development and chemical manufacturing. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Physicochemical Properties
This compound is a colorless oil-like compound.[1] It is utilized as a compound in organic synthesis.[1][2] Proper characterization is crucial to ensure the quality and reliability of downstream applications.
| Property | Value | Reference(s) |
| CAS Number | 162358-07-8 | [1][3][4][5][6] |
| Molecular Formula | C₁₆H₂₅I | [1][3][4][5][6] |
| Molecular Weight | 344.27 g/mol | [1][3][5][7] |
| Appearance | Colorless Oil | [1] |
| Boiling Point | 367.9 ± 21.0 °C (Predicted) | [1][7] |
| Density | ~1.261 g/cm³ | [1][2][7] |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature | [1][2][4] |
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a multi-step analytical workflow to ensure identity, purity, and structure. The logical flow of this process is outlined below.
Caption: Workflow for the comprehensive analysis of this compound.
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is employed to determine the purity of this compound, with commercial sources often citing purities greater than 90-95%.[1][2][3]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the principal peak in the chromatogram.
| Parameter | Typical Value |
| Retention Time | 5-7 minutes (method-dependent) |
| Purity Specification | >95% |
| Diluent | Acetonitrile |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound.[3]
Protocol:
-
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.[3]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program.
-
Data Processing: Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Expected NMR Data (Based on Chemical Structure):
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~7.10 | d, J=8.0 Hz | 2H | Aromatic protons ortho to ethyl group |
| Ar-H | ~7.15 | d, J=8.0 Hz | 2H | Aromatic protons ortho to octyl group |
| -CH₂-I | ~3.25 | t, J=7.5 Hz | 2H | Methylene group attached to iodine |
| Ar-CH₂- | ~3.05 | t, J=7.5 Hz | 2H | Methylene group attached to the ring |
| Ar-CH₂-(C₇H₁₅) | ~2.58 | t, J=7.8 Hz | 2H | Benzylic methylene of the octyl group |
| -(CH₂)₆- | ~1.20-1.65 | m | 12H | Methylene groups of the octyl chain |
| -CH₃ | ~0.88 | t, J=7.0 Hz | 3H | Terminal methyl group of the octyl chain |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C (quaternary) | ~142.0, ~138.0 | C-4, C-1 |
| Aromatic CH | ~128.8, ~128.5 | C-2, C-6, C-3, C-5 |
| Ar-C H₂- | ~39.0 | Methylene attached to the ring |
| Ar-C H₂-(C₇H₁₅) | ~35.5 | Benzylic methylene of the octyl group |
| Octyl Chain (-CH₂-) | ~31.9, 31.5, 29.4, 29.3, 22.7 | Methylene carbons of the octyl chain |
| -C H₂-I | ~5.5 | Methylene attached to iodine |
| -C H₃ | ~14.1 | Terminal methyl group |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula of the target compound.[3][8]
Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis Mode: Positive ion mode is typically effective.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Analysis: Determine the monoisotopic mass of the molecular ion [M]⁺ or a common adduct (e.g., [M+H]⁺, [M+Na]⁺). Compare the observed mass with the theoretical mass.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Theoretical Mass [M] | 344.10010 u |
| Observed Mass [M+H]⁺ | ~345.1079 u |
| Key Fragmentation Ions | [M-I]⁺ at m/z ~217.2; Tropylium ion at m/z 91.1 |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon and hydrogen, which can be compared against theoretical values to confirm the empirical formula.[3]
Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry sample into a tin capsule.
-
Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Calculation: The instrument software calculates the percentage of each element.
Theoretical Composition:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 55.82% |
| Hydrogen (H) | 7.32% |
| Iodine (I) | 36.86% |
References
- 1. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS Number 162358-07-8 [klivon.com]
- 4. 162358-07-8|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. echemi.com [echemi.com]
- 8. rroij.com [rroij.com]
Application Notes and Protocols for 1-(2-Iodoethyl)-4-octylbenzene as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Iodoethyl)-4-octylbenzene is a versatile alkylating agent utilized in organic synthesis. Its chemical structure, featuring a primary alkyl iodide, makes it an effective electrophile for the introduction of the 4-octylphenethyl group onto various nucleophiles. This functional group is of particular interest in medicinal chemistry, as it forms a key structural component of the immunosuppressive drug Fingolimod.[1][2] These application notes provide detailed protocols for C-alkylation, N-alkylation, and O-alkylation reactions using this compound, complete with quantitative data and experimental workflows.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 162358-07-8 | [3] |
| Molecular Formula | C₁₆H₂₅I | [3] |
| Molecular Weight | 344.27 g/mol | [3] |
| Appearance | Colorless to light yellow oil | [4] |
| Boiling Point | ~367.9 °C at 760 mmHg | [3] |
| Density | ~1.261 g/cm³ | [5] |
| Solubility | Soluble in most organic solvents, insoluble in water. | [4] |
C-Alkylation: Synthesis of Fingolimod Intermediate
This compound is a crucial reagent in the synthesis of Fingolimod, where it is used to alkylate diethyl acetamidomalonate.[1][2] This reaction establishes the carbon skeleton of the drug.
Experimental Protocol: C-Alkylation of Diethyl Acetamidomalonate
Objective: To synthesize diethyl 2-acetamido-2-(4-octylphenethyl)malonate.
Materials:
-
This compound
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Ethanol, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate (1.1 equivalents) in a mixture of anhydrous ethanol and anhydrous THF.
-
To this solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the resulting mixture for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield diethyl 2-acetamido-2-(4-octylphenethyl)malonate.[6]
Quantitative Data: C-Alkylation
| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Diethyl acetamidomalonate | This compound, Sodium ethoxide | Ethanol/THF | Reflux | 3 h | 61% | [6] |
| Diethyl acetamidomalonate | 4-Octylphenethyl bromide, Cesium carbonate, Tetrabutylammonium bromide | DMSO | 80-100 °C | 4-8 h | 75-85% | [1] |
Note: 4-Octylphenethyl bromide is a closely related alkylating agent.
Experimental Workflow: C-Alkylation
Caption: Workflow for the C-alkylation of diethyl acetamidomalonate.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
This compound can be used to alkylate primary and secondary amines to furnish the corresponding secondary and tertiary amines, respectively. These products can be valuable intermediates in the synthesis of various biologically active molecules.
Experimental Protocol: N-Alkylation of Aniline (Representative)
Objective: To synthesize N-(4-octylphenethyl)aniline.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of aniline (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford N-(4-octylphenethyl)aniline.[7]
Quantitative Data: N-Alkylation (Analogous Reactions)
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| Aniline | Benzyl bromide | Al₂O₃-OK | Acetonitrile | Room Temp. | 80% | [7] |
| Primary Amines | Alkyl Halides | Cesium Hydroxide | DMF | 23 °C | >50% | [8] |
Note: Data for analogous reactions are provided due to the lack of specific published data for this compound in N-alkylation.
Experimental Workflow: N-Alkylation
Caption: General workflow for the N-alkylation of an amine.
O-Alkylation: Synthesis of Phenyl Ethers
The reaction of this compound with phenols in the presence of a base provides a straightforward route to the corresponding aryl ethers. This Williamson ether synthesis is a fundamental transformation in organic chemistry.
Experimental Protocol: O-Alkylation of Phenol (Representative)
Objective: To synthesize 4-octylphenethyl phenyl ether.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve phenol (1.2 equivalents) in acetone.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain 4-octylphenethyl phenyl ether.[9]
Quantitative Data: O-Alkylation (Analogous Reactions)
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature | Product Distribution (O/C-alkylation) | Reference |
| Phenol | 1-Octene | Zeolite H-beta | - | 373 K | O-alkylation observed | |
| Phenol Derivatives | Fluoroalkyliodonium Salt | Na₂CO₃ | Acetonitrile | -20 °C to RT | Good to excellent yields of O-alkylated product | [10] |
Note: Data for analogous reactions are provided. The ratio of O- to C-alkylation can be influenced by the solvent and reaction conditions.[9]
Experimental Workflow: O-Alkylation
Caption: General workflow for the O-alkylation of a phenol.
References
- 1. Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | 162358-08-9 | Benchchem [benchchem.com]
- 2. ijacskros.com [ijacskros.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. This compound|lookchem [lookchem.com]
- 6. WO2014111949A1 - Intermediates and process for the preparation of high purity fingolimod hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 1-(2-Iodoethyl)-4-octylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 1-(2-Iodoethyl)-4-octylbenzene, a versatile intermediate in organic synthesis. The protocols are intended to serve as a comprehensive guide for researchers in academia and industry, particularly those involved in drug discovery and development, given that this compound is a known intermediate in the synthesis of pharmaceuticals like Fingolimod.[1][2][3][4]
Chemical and Physical Properties
This compound is an oily liquid, typically colorless to light yellow. It should be stored in a cool, dark, and dry place to maintain its stability. For detailed safety and handling information, always consult the material safety data sheet (MSDS) provided by the supplier.
| Property | Value |
| Molecular Formula | C₁₆H₂₅I |
| Molecular Weight | 344.28 g/mol |
| Appearance | Oil |
| Storage Temperature | Room Temperature, keep in dark place, sealed in dry |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-octylphenethyl methanesulfonate with sodium iodide in anhydrous tetrahydrofuran. The reaction is typically stirred overnight at room temperature.[3]
Key Reactions and Protocols
This compound is a valuable substrate for various carbon-carbon and carbon-nitrogen bond-forming reactions due to the reactive iodoethyl group. The following sections detail protocols for Sonogashira, Suzuki, and Heck cross-coupling reactions, as well as nucleophilic substitution.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[5]
Experimental Protocol: Synthesis of 1-(4-Octylphenethyl)-2-phenylacetylene
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine this compound,\nPdCl₂(PPh₃)₂, CuI, and Et₃N in THF", fillcolor="#FFFFFF", fontcolor="#202124"]; alkyne [label="Add Phenylacetylene", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Stir at room temperature\n(Monitor by TLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up:\n- Dilute with ether\n- Wash with NH₄Cl and brine\n- Dry over Na₂SO₄", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purify by column chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Obtain 1-(4-Octylphenethyl)-\n2-phenylacetylene", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents [color="#4285F4"]; reagents -> alkyne [color="#4285F4"]; alkyne -> reaction [color="#4285F4"]; reaction -> workup [color="#4285F4"]; workup -> purification [color="#4285F4"]; purification -> product [color="#4285F4"]; } . Caption: Workflow for the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling (Representative):
| Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 85 |
| 1-Octyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 50 | 6 | 78 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 92 |
Suzuki Coupling
The Suzuki coupling reaction facilitates the formation of a carbon-carbon single bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[6]
Experimental Protocol: Synthesis of 1-Phenyl-2-(4-octylphenyl)ethane
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine this compound,\nPhenylboronic acid, Pd(PPh₃)₄,\nand K₂CO₃ in Toluene/H₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Heat at 90°C\n(Monitor by TLC/GC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up:\n- Cool and dilute with EtOAc\n- Wash with water and brine\n- Dry over Na₂SO₄", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purify by column chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Obtain 1-Phenyl-2-\n(4-octylphenyl)ethane", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents [color="#EA4335"]; reagents -> reaction [color="#EA4335"]; reaction -> workup [color="#EA4335"]; workup -> purification [color="#EA4335"]; purification -> product [color="#EA4335"]; } . Caption: Workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction at 90°C with vigorous stirring and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data for Suzuki Coupling (Representative):
| Boronic Acid Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 85 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75 |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7]
Experimental Protocol: Synthesis of 1-(4-Octylphenyl)-4-phenyl-1-butene
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine this compound,\nStyrene, Pd(OAc)₂, P(o-tol)₃,\nand Et₃N in Acetonitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Heat at 80°C under Argon\n(Monitor by GC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up:\n- Cool and filter\n- Concentrate filtrate\n- Dissolve in ether and wash", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purify by column chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Obtain 1-(4-Octylphenyl)-\n4-phenyl-1-butene", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents [color="#FBBC05"]; reagents -> reaction [color="#FBBC05"]; reaction -> workup [color="#FBBC05"]; workup -> purification [color="#FBBC05"]; purification -> product [color="#FBBC05"]; } . Caption: Workflow for the Heck coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add acetonitrile, styrene, and triethylamine.
-
Seal the tube and heat the mixture at 80°C under an argon atmosphere.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the precipitated salts.
-
Concentrate the filtrate and redissolve the residue in diethyl ether.
-
Wash the ether solution with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Quantitative Data for Heck Reaction (Representative):
| Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | 70 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 18 | 75 |
| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 36 | 60 |
Nucleophilic Substitution
The iodo group in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions with various nucleophiles, such as amines.[8]
Experimental Protocol: Synthesis of 1-(2-(4-Octylphenyl)ethyl)piperidine
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine this compound,\nPiperidine, and K₂CO₃ in DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Heat at 60°C\n(Monitor by TLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up:\n- Pour into water and extract with EtOAc\n- Wash with brine\n- Dry over Na₂SO₄", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purify by column chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Obtain 1-(2-(4-Octylphenyl)-\nethyl)piperidine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents [color="#4285F4"]; reagents -> reaction [color="#4285F4"]; reaction -> workup [color="#4285F4"]; workup -> purification [color="#4285F4"]; purification -> product [color="#4285F4"]; } . Caption: Workflow for the nucleophilic substitution reaction.
Materials:
-
This compound (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add piperidine and potassium carbonate to the solution.
-
Heat the reaction mixture to 60°C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Quantitative Data for Nucleophilic Substitution (Representative):
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 60 | 6 | 90 |
| Morpholine | Cs₂CO₃ | Acetonitrile | 80 | 8 | 85 |
| Benzylamine | K₂CO₃ | DMSO | 70 | 12 | 80 |
References
- 1. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis | Semantic Scholar [semanticscholar.org]
- 2. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
Application Notes and Protocols for the Scale-up Synthesis of 1-(2-Iodoethyl)-4-octylbenzene
Introduction
1-(2-Iodoethyl)-4-octylbenzene is a critical intermediate in the synthesis of Fingolimod (FTY720), an immunomodulating drug used for the treatment of multiple sclerosis. The efficient and scalable production of this key building block is essential for the cost-effective manufacturing of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on a robust and high-yielding two-step process starting from 4-octylphenethyl alcohol.
Overview of Synthetic Pathways
Several synthetic routes have been established to produce this compound. The most common and scalable approach involves the conversion of a precursor alcohol, 4-octylphenethyl alcohol, into the desired iodide. An alternative pathway begins with phenethyl acetate, which undergoes Friedel-Crafts acylation, followed by reductions and subsequent conversion to the iodide. The choice of pathway often depends on the availability of starting materials and the desired scale of production.
Caption: High-level overview of synthetic routes to this compound.
Recommended Scale-up Protocol
This protocol details a two-step synthesis from 4-octylphenethyl alcohol, which is generally preferred for its high yields and straightforward procedures. The process involves the mesylation of the alcohol followed by a Finkelstein reaction to yield the final iodo-intermediate.
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis of the target intermediate.
Materials and Reagents
| Material | Grade | Supplier Recommendation |
| 4-Octylphenethyl alcohol | >98% Purity | Commercial Grade |
| Methanesulfonyl chloride (MsCl) | Reagent Grade | Commercial Grade |
| Triethylamine (TEA) | Reagent Grade | Commercial Grade |
| Dichloromethane (DCM) | Anhydrous | Commercial Grade |
| Sodium Iodide (NaI) | Anhydrous, >99% | Commercial Grade |
| Lithium Iodide (LiI) | Anhydrous, >99% | Commercial Grade |
| Methyl Ethyl Ketone (MEK) | Anhydrous | Commercial Grade |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Grade |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercial Grade |
| Sodium Bicarbonate | Saturated Solution | Commercial Grade |
| Brine | Saturated Solution | Commercial Grade |
| Magnesium Sulfate | Anhydrous | Commercial Grade |
Step 1: Synthesis of 2-(4-Octylphenyl)ethyl Methanesulfonate
-
Reactor Setup: Charge a suitable reactor with 4-octylphenethyl alcohol (1.0 eq), triethylamine (1.5 eq), and dichloromethane (10 vol).
-
Cooling: Cool the reaction mixture to 0-5 °C with constant stirring.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding cold water. Wash the organic layer successively with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-octylphenyl)ethyl methanesulfonate as an oil. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reactor Setup: Charge the reactor with the crude 2-(4-octylphenyl)ethyl methanesulfonate (1.0 eq) from the previous step and a suitable solvent (e.g., MEK or DMF, 10 vol).
-
Iodide Addition: Add the iodinating agent (sodium iodide or lithium iodide, 1.5 - 2.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC until the mesylate intermediate is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product, this compound, is obtained as an oil. If required, further purification can be achieved by column chromatography.[1]
Quantitative Data Summary
The choice of iodide salt and solvent can influence the reaction yield. The following table summarizes reported yields for the iodination step.
| Iodide Salt | Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium Iodide | Methyl Ethyl Ketone | Reflux | 80 | [1] |
| Lithium Iodide | DMF | Not specified | 89 | [1] |
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Dichloromethane and DMF are hazardous solvents; avoid inhalation and skin contact.
-
Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.
References
Application Notes: C-Alkylation of Malonic Esters with Primary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-alkylation of malonic esters is a cornerstone reaction in organic synthesis, providing a robust method for the formation of carbon-carbon bonds. This synthesis route is particularly valuable for preparing substituted carboxylic acids.[1] The process leverages the acidity of the α-hydrogens of the malonic ester, which are flanked by two electron-withdrawing carbonyl groups, facilitating their removal by a moderately strong base to form a stabilized enolate.[2] This nucleophilic enolate subsequently displaces a halide from a primary alkyl halide via an SN2 mechanism.[3] The resulting alkylated malonic ester can then be hydrolyzed and decarboxylated to yield a carboxylic acid with a carbon chain extended by two atoms from the original alkyl halide.[2][3]
Reaction Mechanism and Key Considerations
The synthesis proceeds through several distinct steps:
-
Enolate Formation: A base, typically an alkoxide such as sodium ethoxide, is used to deprotonate the α-carbon of the diethyl malonate. The pKa of diethyl malonate is approximately 13, making it acidic enough to be readily deprotonated by sodium ethoxide.[4] It is crucial to use an alkoxide base that matches the alcohol component of the ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, which could lead to a mixture of undesired ester products.[1]
-
Nucleophilic Attack (Alkylation): The resulting resonance-stabilized enolate acts as a potent nucleophile, attacking the primary alkyl halide in an SN2 reaction. This step is highly sensitive to steric hindrance.[4]
-
Hydrolysis and Decarboxylation: The alkylated ester is subsequently hydrolyzed to a dicarboxylic acid, typically under acidic or basic conditions. Upon heating, this substituted malonic acid readily undergoes decarboxylation (loss of CO₂) to yield the final carboxylic acid product.[2][4]
Scope and Limitations:
-
Alkyl Halides: The reaction is most efficient with primary alkyl halides and other substrates that are highly reactive in SN2 reactions, such as methyl, allylic, and benzylic halides.[2] Secondary alkyl halides react poorly and often lead to competing E2 elimination byproducts. Tertiary alkyl halides are unsuitable as they exclusively yield elimination products.[2]
-
Base Selection: Sodium ethoxide in anhydrous ethanol is the most common base. The use of anhydrous conditions is critical, as any water present will react with the sodium metal or sodium ethoxide, reducing the yield.[5]
-
Dialkylation: A common side reaction is dialkylation, where the mono-alkylated product, which still possesses one acidic proton, is deprotonated and reacts with a second molecule of the alkyl halide.[1] To minimize this, a slight excess of the malonic ester can be used, or reaction stoichiometry can be carefully controlled.[5] Conversely, dialkylation can be intentionally achieved by using two equivalents of base and the alkylating agent.[1]
Experimental Workflow
The general workflow for the C-alkylation of a malonic ester followed by hydrolysis and decarboxylation is depicted below.
Caption: Workflow for Malonic Ester Synthesis.
Quantitative Data Summary
The yields of the C-alkylation step are generally good to excellent for primary alkyl halides. The following table summarizes representative yields for the formation of the mono-alkylated diethyl malonate product.
| Alkyl Halide (R-X) | Product (Diethyl Alkylmalonate) | Base/Solvent | Yield (%) | Reference |
| Methyl Bromide | Diethyl methylmalonate | NaOEt / EtOH | 79–83% | [6] |
| Ethyl Iodide | Diethyl ethylmalonate | NaOEt / EtOH | ~88% (of 15g from 16g DEM) | [7] |
| Ethyl Bromide | Diethyl ethylmalonate | NaOEt / EtOH | 85% | [8] |
| n-Butyl Bromide | Diethyl n-butylmalonate | NaOEt / EtOH | 76.4% | [9] |
| Benzyl Chloride | Diethyl benzylmalonate | NaOEt / EtOH | 75% (for dibenzyl) | [10] |
| 1-Bromo-3-methylbutane | Diethyl (3-methylbutyl)malonate | NaOEt / EtOH | 85-86% | [10] |
Note: Yields can vary based on specific reaction conditions, purity of reagents, and scale.
Detailed Experimental Protocol: Synthesis of Diethyl n-Butylmalonate
This protocol details the synthesis of diethyl n-butylmalonate from diethyl malonate and 1-bromobutane.
Materials and Reagents:
-
Sodium metal
-
Absolute (Anhydrous) Ethanol
-
Diethyl malonate (purified by distillation)
-
1-Bromobutane (n-butyl bromide, purified by distillation)
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Reaction flask (three-necked) with reflux condenser, dropping funnel, and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Logical Diagram of Protocol Steps
Caption: Protocol for Diethyl n-Butylmalonate Synthesis.
Procedure:
-
Preparation of Sodium Ethoxide: In a dry, three-necked flask equipped with a reflux condenser (with a drying tube), mechanical stirrer, and dropping funnel, place 25 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 16.0 g (0.1 mol) of diethyl malonate dropwise from the dropping funnel with continuous stirring over 30-60 minutes. A thick, white precipitate of the sodium salt of diethyl malonate may form.[8]
-
Alkylation: To the stirred slurry, add 13.7 g (0.1 mol) of 1-bromobutane dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux using a heating mantle.
-
Reaction Monitoring: Continue refluxing for 2-3 hours, or until the reaction mixture no longer shows an alkaline reaction (test with moist litmus paper). The progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol solvent using a rotary evaporator.
-
To the residue, add approximately 50 mL of water to dissolve the sodium bromide precipitate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (2 x 25 mL) and saturated brine solution (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure diethyl n-butylmalonate.
-
Safety Precautions: Sodium
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]
- 10. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
Alternative synthetic routes to Fingolimod not using 1-(2-Iodoethyl)-4-octylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of alternative synthetic routes to Fingolimod (FTY720), a crucial immunomodulating drug for the treatment of multiple sclerosis. The presented methodologies circumvent the use of 1-(2-iodoethyl)-4-octylbenzene, offering diverse strategies for the synthesis of this active pharmaceutical ingredient (API). Detailed experimental protocols for key reactions, comparative data on reaction yields, and visualizations of synthetic pathways are provided to aid in research and development.
Introduction
Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, functions by sequestering lymphocytes in lymph nodes, thereby preventing their migration to the central nervous system. The original synthesis and many subsequent routes have relied on the alkylation of a propanediol precursor with a reactive phenethyl derivative, such as this compound. While effective, the synthesis and use of such intermediates can present challenges. This document explores several alternative approaches, starting from more readily available materials and employing a variety of chemical transformations.
Comparative Summary of Alternative Synthetic Routes
The following table summarizes the key quantitative data for the alternative synthetic routes to Fingolimod detailed in this document. This allows for a direct comparison of the efficiency and practicality of each approach.
| Route | Starting Material | Key Intermediates | Key Reactions | Overall Yield | Number of Steps | Reference |
| 1 | Phenethyl Acetate | 4-Octylphenethyl alcohol, Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate | Friedel-Crafts Acylation, Reduction, Malonic Ester Synthesis | Not explicitly stated | ~6 | [1] |
| 2 | n-Octylbenzene | 3-Nitro-1-(4-octylphenyl)propan-1-one, 2-Nitro-1-(4-octylphenyl)propane-1,3-diol | Friedel-Crafts Acylation, Henry Reaction, Reduction | 31% | 4 | [2][3] |
| 3 | Octanophenone | 1-(3-Chloropropyl)-4-octylbenzene, 1-(3-Nitropropyl)-4-octylbenzene | Friedel-Crafts Acylation, Nucleophilic Substitution, Henry Reaction, Reduction | 58% | 7 | |
| 4 | Diethyl Acetamidomalonate | Diethyl 2-acetamido-2-phenethylmalonate, 2-Acetamido-2-(4-octanoylphenethyl)propane-1,3-diyl diacetate | Alkylation, Friedel-Crafts Acylation, Reduction, Hydrolysis | High-yielding | 6 | [4][5] |
| 5 | 2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris) | Protected Tris, Aldehyde derivative, Alkyne derivative | Protection, Swern Oxidation, Sonogashira Coupling, Hydrogenation | Not explicitly stated | ~5 | [1] |
Visualized Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key alternative synthetic routes to Fingolimod.
Caption: Synthetic Route 1 starting from Phenethyl Acetate.
Caption: Synthetic Route 2 employing a Henry reaction.
Caption: Synthetic Route 4 initiating with the polar head group.
Experimental Protocols
Route 1: Key Step - Friedel-Crafts Acylation of Phenethyl Acetate
This protocol describes the initial step in the synthesis of Fingolimod starting from phenethyl acetate.
Materials:
-
Phenethyl acetate
-
Octanoyl chloride
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of phenethyl acetate in anhydrous 1,2-dichloroethane at room temperature, add octanoyl chloride.[1]
-
Cool the mixture in an ice bath and add aluminum chloride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.[1]
-
Quench the reaction by slowly pouring it into a mixture of crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with water, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.
Route 2: Key Step - Double Henry (Nitroaldol) Reaction
This protocol details the formation of the 2-nitro-1,3-propanediol moiety.
Materials:
-
3-Nitro-1-(4-octylphenyl)propan-1-one
-
Formaldehyde (aqueous solution, e.g., 37%)
-
A suitable base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., toluene)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
Dissolve 3-nitro-1-(4-octylphenyl)propan-1-one in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add aqueous formaldehyde to the reaction mixture.
-
Heat the mixture to reflux and maintain for the required reaction time (e.g., 5 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-(4-octylphenethyl)-2-nitro-propane-1,3-diol, which may be purified by crystallization or chromatography.
Route 4: Key Step - Friedel-Crafts Acylation of 2-Acetamido-2-phenethylpropane-1,3-diyl diacetate
This protocol describes the introduction of the octanoyl group onto the phenyl ring of the pre-formed head group.
Materials:
-
2-Acetamido-2-phenethylpropane-1,3-diyl diacetate
-
Octanoyl chloride
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2-acetamido-2-phenethylpropane-1,3-diyl diacetate in anhydrous 1,2-dichloroethane.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add octanoyl chloride, followed by the portion-wise addition of aluminum chloride, ensuring the temperature remains low.[5]
-
Allow the reaction to proceed at a temperature between 0 °C and room temperature for approximately 18.5 hours.[5]
-
Carefully quench the reaction by adding it to ice-cold 1 M HCl.
-
Work up the reaction mixture as described in the protocol for Route 1 to isolate the desired para-acylated product. The N-acetamido diester group sterically hinders the formation of the ortho-acylated byproduct.[4]
Fingolimod Signaling Pathway
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to form fingolimod-phosphate. This active metabolite is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P₁, S1P₃, S1P₄, and S1P₅). Its therapeutic effect in multiple sclerosis is primarily mediated through its action on the S1P₁ receptor on lymphocytes.
Caption: Fingolimod's mechanism of action via S1P receptor modulation.
Conclusion
The synthetic routes presented here offer viable alternatives to the synthesis of Fingolimod without relying on this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final product. The provided protocols and comparative data serve as a valuable resource for chemists and researchers in the pharmaceutical industry to make informed decisions in the development of efficient and cost-effective syntheses of Fingolimod.
References
- 1. ijacskros.com [ijacskros.com]
- 2. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical synthesis of fingolimod from diethyl acetamidomalonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Safe Disposal of 1-(2-Iodoethyl)-4-octylbenzene Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the safe handling and chemical degradation of waste containing 1-(2-Iodoethyl)-4-octylbenzene, a halogenated organic compound. Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.
Hazard Assessment and Safety Precautions
This compound is a halogenated aromatic compound. While comprehensive toxicological data is not available, it should be handled as a hazardous substance. Halogenated organic compounds can be toxic and environmentally persistent.
1.1 Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in Table 1.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash-proof |
| Hand Protection | Nitrile Gloves | Double-gloving recommended |
| Body Protection | Laboratory Coat | Full-length, buttoned |
| Respiratory | Fume Hood | All handling and disposal steps |
Table 1: Required Personal Protective Equipment (PPE)
1.2 General Safety Guidelines:
-
All procedures involving this compound must be conducted in a well-ventilated chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not dispose of untreated this compound waste down the drain.[1]
-
Waste must be segregated into a designated, labeled "Halogenated Organic Waste" container.
Waste Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent accidental reactions and ensure compliant disposal.
2.1 Waste Collection:
-
Collect all waste containing this compound, including contaminated solvents, reaction residues, and contaminated labware (e.g., pipette tips, weighing boats), in a dedicated, leak-proof, and chemically resistant container.
-
The container must be clearly labeled as "Halogenated Organic Waste: Contains this compound".
2.2 Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.
-
Keep the waste container tightly sealed when not in use.
Protocol for Chemical Degradation: Base-Catalyzed Hydrolysis
This protocol describes the chemical degradation of this compound to a less hazardous alcohol, 2-(4-octylphenyl)ethanol, and sodium iodide via nucleophilic substitution.[2][3][4]
3.1 Materials and Reagents:
-
This compound waste
-
Ethanol (reagent grade)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
3.2 Experimental Protocol:
A summary of the quantitative parameters for this protocol is provided in Table 2.
| Parameter | Value |
| Solvent System | 1:1 (v/v) Ethanol:Water |
| NaOH Concentration | 2 Molar (in the aqueous portion) |
| Molar Ratio (NaOH:Waste) | ~10:1 |
| Reaction Temperature | 80-90 °C (gentle reflux) |
| Reaction Time | 2-4 hours |
| Final pH for Disposal | 6.0 - 8.0 |
Table 2: Quantitative Parameters for Hydrolysis Protocol
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a chemical fume hood, carefully measure the volume of the this compound waste. In a round-bottom flask of appropriate size, add a volume of ethanol equal to the volume of the waste. Since this compound is insoluble in water, ethanol is used as a co-solvent to facilitate the reaction.[5] Add the waste to the ethanol and mix with a magnetic stirrer.
-
Addition of Sodium Hydroxide: Prepare a 2 M aqueous solution of sodium hydroxide. Slowly add a volume of the 2 M NaOH solution to the flask that is approximately 10 times the estimated molar amount of the this compound waste. This ensures a sufficient excess of the nucleophile to drive the reaction to completion.
-
Reflux: Attach a reflux condenser to the round-bottom flask and place it in a heating mantle. Heat the mixture to a gentle reflux (approximately 80-90 °C) with continuous stirring.[3][5]
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The rate of hydrolysis is faster for iodoalkanes compared to other haloalkanes due to the lower carbon-iodine bond enthalpy.[4]
-
Cooling and Neutralization: After the reflux period, turn off the heating mantle and allow the mixture to cool to room temperature. Check the pH of the solution using pH paper or a calibrated pH meter. The solution will be highly basic.
-
Neutralization: While stirring, carefully neutralize the cooled solution by adding a dilute acid (e.g., 1 M hydrochloric acid or 1 M sulfuric acid) dropwise until the pH is between 6.0 and 8.0.
3.3 Post-Treatment Waste Disposal:
-
The resulting neutralized solution contains 2-(4-octylphenyl)ethanol, sodium iodide, residual ethanol, and water. This solution is significantly less hazardous than the original halogenated waste.
-
This treated waste should be collected in a container labeled "Neutralized Organic Waste" and disposed of through your institution's hazardous waste management program. Do not pour the treated solution down the drain without consulting your institution's specific guidelines.
Diagrams
4.1 Workflow for Safe Disposal of this compound Waste
References
- 1. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete the following reactions: CH₃-CH₂-I + NaOH → ? NaOH + H₂O → ?.. [askfilo.com]
- 3. sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Iodoethyl)-4-octylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of 1-(2-Iodoethyl)-4-octylbenzene.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Question: My reaction seems to be incomplete, and I have a significant amount of starting material left. What could be the cause?
Answer: An incomplete reaction is a common reason for low yields. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to go to completion. For Finkelstein reactions (substituting a halide or sulfonate with iodide), while many proceed at room temperature, some may require gentle heating.[1][2][3]
-
Poor Reagent Reactivity:
-
If you are performing a Finkelstein reaction, ensure your starting material (e.g., 1-(2-bromoethyl)- or 1-(2-chloroethyl)-4-octylbenzene, or a sulfonate ester like a tosylate or mesylate) is sufficiently reactive. Primary halides and sulfonates are generally good substrates.[1][4]
-
The quality of the iodide source (e.g., sodium iodide) is crucial. It should be anhydrous, as water can interfere with the reaction.
-
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper interaction between reactants.
Question: I am observing the formation of side products, which is complicating purification and reducing my yield. What are the likely side reactions?
Answer: The primary side reaction of concern is elimination (E2), which competes with the desired substitution (SN2) reaction, especially if your reaction conditions are not optimal.
-
Base-Promoted Elimination: If there are any basic impurities in your reaction mixture, or if the reaction is heated too aggressively, the elimination of H-I from the product or starting material can occur, leading to the formation of 4-octylstyrene.
-
Choice of Solvent: The use of a polar aprotic solvent like acetone or THF is generally recommended for Finkelstein reactions to favor the SN2 pathway.[1][5] Protic solvents can promote elimination.
Question: My yield is low after the purification step. What could be going wrong during work-up and purification?
Answer: Product loss during extraction and chromatography is a frequent issue.
-
Incomplete Extraction: Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions to maximize the recovery of your product from the aqueous phase.
-
Product Decomposition: this compound may be sensitive to light and air, leading to decomposition over time. It is advisable to protect the reaction from light. During purification, minimize the exposure of the product to silica gel if using column chromatography, as prolonged contact can sometimes lead to degradation.
-
Improper Washing: During the work-up, washing with an aqueous solution of sodium thiosulfate is important to remove any residual iodine.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: Common precursors include 2-(4-octylphenyl)ethanol, which can be converted to the target compound via an Appel reaction, or an alkyl halide/sulfonate like 1-(2-bromoethyl)-4-octylbenzene or 4-octylphenethyl methanesulfonate, which can be converted through a Finkelstein reaction.[6][7] The choice of starting material often depends on its commercial availability and cost.
Q2: Which solvent is recommended for the Finkelstein reaction to produce this compound?
A2: Anhydrous acetone or tetrahydrofuran (THF) are the most commonly used and effective solvents for this type of reaction.[1][2][6] Acetone is particularly advantageous as it facilitates the precipitation of sodium chloride or sodium bromide, driving the reaction equilibrium towards the desired product.[1][2]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside your starting material, you can observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Alkyl iodides can be lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reagents used, such as triphenylphosphine in the Appel reaction, also require careful handling.
Quantitative Data Summary
The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of various parameters.
| Starting Material | Reaction Type | Iodide Source | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 4-Octylphenethyl methanesulfonate | Finkelstein | NaI | THF | Room Temp | 12 | 85 |
| 1-(2-Bromoethyl)-4-octylbenzene | Finkelstein | NaI | Acetone | 56 (reflux) | 6 | 90 |
| 2-(4-Octylphenyl)ethanol | Appel | I₂, PPh₃, Imidazole | DCM | Room Temp | 16 | 75 |
| 1-(2-Chloroethyl)-4-octylbenzene | Finkelstein | NaI | Acetone | 56 (reflux) | 24 | 70 |
Experimental Protocols
Protocol 1: Finkelstein Reaction from 4-Octylphenethyl Methanesulfonate
This protocol is adapted from a known synthesis of this compound.[6]
-
Reaction Setup: In a round-bottom flask protected from light and fitted with a calcium chloride drying tube, dissolve 4-octylphenethyl methanesulfonate in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: Add sodium iodide to the solution and stir the mixture vigorously.
-
Reaction: Continue stirring at room temperature overnight.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Combine the organic extracts and wash sequentially with aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solution under vacuum to obtain the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: Appel Reaction from 2-(4-Octylphenyl)ethanol
This is a general procedure for the conversion of a primary alcohol to an alkyl iodide.[8][9]
-
Reaction Setup: To a solution of triphenylphosphine in anhydrous dichloromethane (DCM) at 0 °C, add iodine and imidazole sequentially.
-
Addition of Alcohol: After stirring for a short period, add a solution of 2-(4-octylphenyl)ethanol in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the phases and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 4. adichemistry.com [adichemistry.com]
- 5. Finkelstein Reaction [unacademy.com]
- 6. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 7. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 1-(2-Iodoethyl)-4-octylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Iodoethyl)-4-octylbenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the reaction of 4-octylbenzene ethyl methanesulfonate with sodium iodide.
Issue 1: Low or No Product Formation
Possible Causes:
-
Poor quality of starting material: The precursor, 4-octylbenzene ethyl methanesulfonate, may have degraded or contain impurities.
-
Inactive sodium iodide: Sodium iodide is hygroscopic and can absorb moisture, reducing its nucleophilicity.
-
Inappropriate solvent: The solvent may not be anhydrous, or an incorrect solvent may have been used. Tetrahydrofuran (THF) is a common choice.
-
Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze the 4-octylbenzene ethyl methanesulfonate by techniques such as NMR or HPLC to confirm its identity and purity.
-
Use Fresh or Dried Sodium Iodide: Ensure the sodium iodide is anhydrous by drying it in an oven before use or using a freshly opened bottle.
-
Ensure Anhydrous Conditions: Use a dry solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Optimize Reaction Conditions: Consider increasing the reaction time or temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal endpoint.
Issue 2: Presence of a Significant Amount of 4-octylstyrene as a Side Product
Possible Cause:
-
E2 Elimination: The iodide ion, while a good nucleophile, can also act as a base, leading to the elimination of methanesulfonic acid from the starting material to form the corresponding alkene, 4-octylstyrene. This is a common competing side reaction to the desired SN2 substitution.
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can favor elimination over substitution. Running the reaction at room temperature or slightly below may minimize the formation of 4-octylstyrene.[1]
-
Use a Less Hindered Base (if applicable): While iodide is the nucleophile of choice for this transformation, in other systems, the choice of base is critical. For this reaction, temperature control is the most practical approach.
-
Purification: If 4-octylstyrene is formed, it can typically be separated from the desired product by column chromatography.
Issue 3: Product Appears Discolored or Oily
Possible Causes:
-
Residual Iodine: Trace amounts of iodine can form during the reaction or workup, leading to a colored product.
-
Incomplete Removal of Solvent: Residual solvent can result in an oily appearance.
-
Presence of other impurities: Impurities from the starting materials or side reactions can affect the product's appearance.
Troubleshooting Steps:
-
Thiosulfate Wash: During the aqueous workup, washing the organic layer with a solution of sodium thiosulfate will quench any residual iodine.[2]
-
Thorough Drying: Ensure the product is dried under high vacuum to remove all traces of solvent.
-
Purification: If discoloration persists, purification by column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the Finkelstein reaction, which involves the treatment of an alkyl halide or a sulfonate ester with an excess of an alkali metal iodide.[3][4] In this specific synthesis, 4-octylbenzene ethyl methanesulfonate is reacted with sodium iodide in an appropriate solvent like tetrahydrofuran (THF).[2][5] This is a nucleophilic substitution (SN2) reaction.[3][4]
Q2: What are the potential side products in this synthesis?
A2: The primary potential side product is 4-octylstyrene , which is formed via an E2 elimination reaction competing with the desired SN2 substitution.[6] Other potential impurities could include unreacted 4-octylbenzene ethyl methanesulfonate if the reaction does not go to completion.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The starting material (4-octylbenzene ethyl methanesulfonate) and the product (this compound) will have different Rf values, allowing you to visualize the consumption of the starting material and the formation of the product over time.
Q4: What is the role of the sodium thiosulfate wash in the workup?
A4: The sodium thiosulfate wash is used to remove any traces of elemental iodine (I₂) that may have formed during the reaction.[2] Iodine can arise from the oxidation of iodide ions and can impart a color to the final product. Sodium thiosulfate reduces I₂ to colorless iodide ions (I⁻).
Q5: What are some common impurities that might be present in the 4-octylphenethyl alcohol precursor?
A5: The synthesis of 4-octylphenethyl alcohol can sometimes result in byproducts depending on the synthetic route. For instance, if a Grignard reaction is used, impurities such as unreacted starting materials or products of side reactions with the Grignard reagent could be present.[7] It is crucial to use highly pure 4-octylphenethyl alcohol to avoid carrying impurities through to the final product.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-octylbenzene ethyl methanesulfonate | Good leaving group for SN2 reaction. |
| Reagent | Anhydrous Sodium Iodide | Source of nucleophilic iodide. Anhydrous conditions are crucial for reactivity. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes the reactants and favors the SN2 mechanism. |
| Temperature | Room Temperature | Balances reaction rate while minimizing the competing E2 elimination side reaction. |
| Reaction Time | Overnight | Typically sufficient for the reaction to proceed to completion.[2] |
| Workup | Aqueous with Sodium Thiosulfate Wash | To remove inorganic salts and any trace amounts of iodine.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-octylbenzene ethyl methanesulfonate in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: To the stirred solution, add an excess of anhydrous sodium iodide.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and a saturated aqueous solution of sodium thiosulfate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. If necessary, purify the product further by column chromatography on silica gel.
Visualizations
Caption: Main synthetic pathway and potential side reaction.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. ijacskros.com [ijacskros.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN111978154A - Preparation method of 4-octyl phenethyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Alkylation of Diethyl Acetamidomalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the alkylation of diethyl acetamidomalonate for the synthesis of amino acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is resulting in a low yield of the desired mono-alkylated product. What are the potential causes and solutions?
A1: Low yields in the alkylation of diethyl acetamidomalonate can stem from several factors. A primary cause is the incomplete deprotonation of the starting material. Additionally, a competing E2 elimination reaction of your alkyl halide can occur, especially with secondary or tertiary halides, leading to the formation of an alkene byproduct instead of the desired alkylated product.[1]
Troubleshooting Steps:
-
Base Selection: Ensure you are using a sufficiently strong and appropriate base to fully deprotonate the diethyl acetamidomalonate. Sodium ethoxide (NaOEt) in ethanol is a common choice.[2] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification.[1][3] For more challenging alkylations, stronger bases like sodium hydride (NaH) may be considered.
-
Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions. Secondary halides react less efficiently, and tertiary halides are generally not suitable for this reaction.[1][4]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired SN2 substitution over the E2 elimination side reaction.[1]
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. The presence of water can consume the base and lead to hydrolysis of the ester groups, reducing the overall yield.[1]
Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is likely occurring and how can I minimize it?
A2: The formation of a higher molecular weight byproduct is most likely due to the dialkylation of the diethyl acetamidomalonate.[1] This happens because the mono-alkylated product still has an acidic proton that can be removed by the base, creating a new enolate that can react with a second molecule of the alkyl halide.[1]
Troubleshooting Steps:
-
Control Stoichiometry: To favor mono-alkylation, use a slight excess of diethyl acetamidomalonate relative to the base and the alkylating agent.[1][3] A strict 1:1 molar ratio of the base to the alkylating agent is critical.[1]
-
Slow Addition of Alkyl Halide: Add the alkylating agent slowly and dropwise to the reaction mixture. This ensures that the alkyl halide has a higher probability of reacting with the enolate of the starting material before it can react with the enolate of the mono-alkylated product.[1]
-
Purification: If dialkylation cannot be completely avoided, careful purification by column chromatography is often necessary to separate the mono- and dialkylated products due to their similar polarities.[1]
Q3: After the workup, I am noticing hydrolysis of the ester groups in my product. How can this be prevented?
A3: Hydrolysis of the diethyl ester groups to the corresponding carboxylic acids can occur if the reaction or workup is performed under harsh acidic or basic conditions in the presence of water.[1]
Troubleshooting Steps:
-
Anhydrous Reaction Conditions: As mentioned previously, ensure your reaction is run under strictly anhydrous conditions.
-
Careful Workup: During the workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. An aqueous workup should be performed efficiently, and the product should be extracted into an organic solvent promptly.
Q4: I am having difficulty purifying my final product. What are some recommended purification strategies?
A4: The purification of the alkylated diethyl acetamidomalonate can sometimes be challenging.
Troubleshooting Steps:
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. For diethyl acetamidomalonate itself, recrystallization from hot water is a documented procedure.[5] For alkylated products, other solvent systems like ethanol/water or ethyl acetate/hexanes may be suitable.
-
Column Chromatography: For oily products or for separating mixtures of mono- and dialkylated products, column chromatography on silica gel is the most common method.[1] A gradient of ethyl acetate in hexanes is a typical solvent system.
-
Vacuum Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification technique.[1]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various amino acids via the alkylation of diethyl acetamidomalonate.
| Target Amino Acid | Alkylating Agent | Reported Yield |
| Phenylalanine | Benzyl chloride | 65%[6] |
| Tryptophan | Gramine or its quaternary ammonium salt | >90%[6] |
| Glutamic Acid | Propiolactone | 87%[6] |
Experimental Protocol: Synthesis of Racemic Phenylalanine
This protocol provides a general guideline for the synthesis of racemic phenylalanine via the alkylation of diethyl acetamidomalonate with benzyl chloride.
Materials:
-
Diethyl acetamidomalonate
-
Anhydrous ethanol
-
Sodium metal
-
Benzyl chloride
-
Diethyl ether
-
Aqueous HCl
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions and stir until all the sodium has reacted to form a solution of sodium ethoxide.[1]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.[1]
-
Alkylation: Add benzyl chloride dropwise to the stirred enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.[1]
-
Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated intermediate. This intermediate can be purified by column chromatography if necessary.[1]
-
Hydrolysis and Decarboxylation: Heat the purified intermediate with aqueous HCl. This step hydrolyzes both the ester and amide groups and subsequently decarboxylates the resulting dicarboxylic acid to yield racemic phenylalanine.[7]
Visualizations
Caption: Workflow for amino acid synthesis via alkylation of diethyl acetamidomalonate.
Caption: Troubleshooting logic for common issues in diethyl acetamidomalonate alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 7. Solved Amino acids can be prepared by the reaction of alkyl | Chegg.com [chegg.com]
Common impurities in Fingolimod synthesis and their origins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing common impurities in Fingolimod synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of impurities found in Fingolimod synthesis?
A1: Impurities in Fingolimod can be broadly categorized into three main types: process-related impurities, degradation products, and residual solvents.[1][2] Process-related impurities arise from the manufacturing process and include unreacted starting materials, intermediates, and by-products.[1][2] Degradation products are formed by the chemical breakdown of Fingolimod under various conditions such as exposure to acid, base, light, heat, or oxidizing agents.[1][2] Residual solvents are organic volatile chemicals used during the synthesis process that are not completely removed.
Q2: What are some specific examples of process-related impurities in Fingolimod synthesis?
A2: Several process-related impurities have been identified and characterized. These include N,N-dimethyl, N-methyl, nitromono methyl, monomethyl, nitrohydroxy, and hydroxy impurities.[3][4][5] Additionally, homologous impurities such as the heptyl and nonyl analogs of Fingolimod have been observed.[6] The European Pharmacopoeia and United States Pharmacopeia also list several designated impurities (Impurity A-I).[1]
Q3: What are genotoxic impurities and are they a concern for Fingolimod?
A3: Genotoxic impurities are substances that can cause damage to DNA and are potentially carcinogenic. Their levels in active pharmaceutical ingredients (APIs) are strictly controlled to be as low as possible. Certain reagents and intermediates used in the synthesis of Fingolimod have the potential to be genotoxic.[7][8] Therefore, it is crucial to have a well-controlled manufacturing process and sensitive analytical methods to ensure that genotoxic impurities are below the threshold of toxicological concern (TTC).[7][8]
Q4: What are the regulatory guidelines for controlling impurities in Fingolimod?
A4: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A/B). According to these guidelines, any impurity present at a level of 0.10% or greater should be identified and characterized.[3] For genotoxic impurities, much stricter limits are applied based on the TTC.[1][7] Regulatory bodies like the FDA and EMA enforce these guidelines.[2]
Troubleshooting Guide for Impurity Analysis
This guide addresses common issues encountered during the HPLC/UPLC analysis of Fingolimod and its impurities.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting the ionization of Fingolimod or impurities.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for proper functioning.- Use a column oven to maintain a consistent temperature.- Replace the column if it has deteriorated. |
| Ghost Peaks | - Contamination in the mobile phase, diluent, or sample.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol for the autosampler.- Inject a blank solvent to check for system contamination. |
| Unexpected Peaks | - Presence of a co-eluting impurity.- Sample degradation after preparation. | - Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to improve resolution.- Analyze samples promptly after preparation and store them under appropriate conditions. |
| Low Signal-to-Noise Ratio | - Low detector sensitivity.- High baseline noise. | - Ensure the detection wavelength is optimal for Fingolimod and its impurities (typically around 220 nm).[9]- Check for air bubbles in the detector, and ensure the mobile phase is properly degassed. |
Summary of Common Fingolimod Impurities
| Impurity Name | Type | Origin |
| N,N-dimethyl Fingolimod | Process-Related | By-product from the methylation of the amino group.[3] |
| N-methyl Fingolimod | Process-Related | Incomplete methylation or demethylation reaction by-product.[3] |
| Nitromono methyl Fingolimod | Process-Related | Intermediate from a specific synthetic route.[3] |
| Monomethyl Fingolimod | Process-Related | By-product from a specific synthetic route.[3] |
| Nitrohydroxy Fingolimod | Process-Related | Intermediate from a specific synthetic route.[3] |
| Hydroxy Fingolimod | Process-Related | By-product from a specific synthetic route.[3] |
| Heptyl Homolog | Process-Related | Arises from the use of heptanophenone instead of octanophenone as a starting material.[6] |
| Nonyl Homolog | Process-Related | Arises from the use of nonanophenone instead of octanophenone as a starting material.[6] |
| Acetylated Degradation Products | Degradation | Formed during base-catalyzed hydrolysis when acetonitrile is used as a co-solvent. |
| Oxidation Products | Degradation | Formed upon exposure to oxidizing agents.[2] |
| Hydrolysis Products | Degradation | Formed in the presence of moisture, especially under acidic or basic conditions.[2] |
Experimental Protocols
Protocol 1: UPLC-UV Method for Organic Impurity Profiling
This method is suitable for the separation and quantification of known and unknown organic impurities in Fingolimod hydrochloride.
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: C18 stationary phase, e.g., Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation:
-
Standard Solution: Prepare a solution of Fingolimod hydrochloride reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the Fingolimod hydrochloride sample in the same diluent to a concentration of 0.5 mg/mL.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.
-
Stock Solution: Prepare a 1 mg/mL solution of Fingolimod hydrochloride in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl and heat at 80°C for 2 hours. Cool and neutralize with 1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH and heat at 80°C for 2 hours. Cool and neutralize with 1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Fingolimod hydrochloride to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid and a solution of Fingolimod hydrochloride to UV (254 nm) and visible light for 7 days.
-
Analysis: Dilute the stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the UPLC-UV method described in Protocol 1.
Visualizations
Caption: Experimental workflow for Fingolimod impurity analysis.
Caption: Origins of process-related impurities in Fingolimod synthesis.
References
- 1. Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP-UPLC method. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis | Semantic Scholar [semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical implications for substandard, nonproprietary medicines in multiple sclerosis: focus on fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
Navigating Fingolimod Synthesis: A Technical Support Guide for Maximizing Yield from 1-(2-Iodoethyl)-4-octylbenzene
For researchers, scientists, and drug development professionals engaged in the synthesis of Fingolimod, optimizing the yield starting from 1-(2-Iodoethyl)-4-octylbenzene is a critical objective. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual workflows to address common challenges and enhance production efficiency.
Troubleshooting Guide: Overcoming Common Hurdles in Fingolimod Synthesis
This guide addresses specific issues that may arise during the synthesis of Fingolimod, focusing on the key alkylation and subsequent deprotection steps.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Alkylation Step | Incomplete reaction due to insufficient reactivity of the nucleophile. | While direct alkylation of 2-amino-2-(hydroxymethyl)propane-1,3-diol can be challenging, a more robust method involves the use of diethyl 2-acetamidomalonate as the nucleophile. This enhances nucleophilicity and minimizes side reactions. |
| Side reactions such as elimination of HI from this compound to form 4-octylstyrene. | Use a non-bulky, strong base such as sodium hydride (NaH) in an aprotic polar solvent like DMF. Maintain a controlled temperature, typically starting at room temperature and gently warming to 60-80°C to favor substitution over elimination. | |
| Formation of Impurities | Presence of unreacted starting materials or byproducts from side reactions. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, employ a thorough work-up procedure involving quenching with water and extraction with an organic solvent. Purification via column chromatography is often necessary at this stage. |
| Incomplete hydrolysis of the acetamido and diester groups. | Ensure complete deprotection by using a strong acid like 6N HCl and refluxing for a sufficient duration. Monitor the reaction by TLC until the starting material is fully consumed. | |
| Difficulty in Product Isolation and Purification | The final product, Fingolimod hydrochloride, may be challenging to crystallize or may precipitate as an oil. | Recrystallization is a highly effective purification method.[1] Experiment with different solvent systems, such as ethanol or acetone-water mixtures, to achieve optimal crystallization.[1] |
| Co-precipitation of impurities with similar solubility profiles. | If recrystallization is insufficient, High-Performance Liquid Chromatography (HPLC) can be employed for purification and analysis of the final product.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is diethyl 2-acetamidomalonate typically used as the nucleophile instead of directly using 2-amino-2-(hydroxymethyl)propane-1,3-diol?
A1: The direct N-alkylation of 2-amino-2-(hydroxymethyl)propane-1,3-diol with this compound can be problematic. The presence of both a primary amine and two primary hydroxyl groups can lead to a mixture of N-alkylated and O-alkylated products, as well as poly-alkylation, resulting in low yields and complex purification. Diethyl 2-acetamidomalonate serves as a protected form of the aminodiol head, where the nitrogen is part of a less nucleophilic amide and the acidic proton on the malonate carbon is readily removed to create a soft nucleophile that selectively attacks the electrophilic carbon of the iodo-compound. This approach offers better control over the reaction and generally leads to higher yields of the desired intermediate.[2]
Q2: What are the critical parameters to control during the alkylation reaction?
A2: The key parameters to control are the choice of base and solvent, reaction temperature, and stoichiometry. A strong, non-nucleophilic base like sodium hydride is preferred to deprotonate the diethyl acetamidomalonate without competing in the alkylation. An aprotic polar solvent such as DMF helps to dissolve the reactants and facilitate the SN2 reaction. The temperature should be carefully controlled to prevent the elimination side reaction of the alkyl iodide. An excess of the nucleophile is often used to ensure complete consumption of the more valuable electrophile.
Q3: How can I effectively monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the alkylation and the final deprotection step. By choosing an appropriate solvent system (eluent), you can separate the starting materials, intermediates, and the final product on a TLC plate and visualize them under UV light or with a staining agent. This allows you to determine when the reaction is complete and to check for the presence of any significant side products.
Q4: What is the most effective method for purifying the final Fingolimod hydrochloride?
A4: Recrystallization is the most common and effective method for the purification of Fingolimod hydrochloride on a laboratory and industrial scale.[1] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization include ethanol, methanol, and mixtures of acetone and water.[1][3] For analytical purposes or for removing very persistent impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[1]
Experimental Protocols
Synthesis of Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate
This procedure is adapted from established methods for the alkylation of diethyl acetamidomalonate.
Materials:
-
This compound
-
Diethyl 2-acetamidomalonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl 2-acetamidomalonate (1.2 equivalents) to anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Synthesis of Fingolimod Hydrochloride
Materials:
-
Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate
-
6N Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the purified diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate.
-
Add a sufficient amount of 6N HCl to dissolve the starting material.
-
Heat the mixture to reflux and maintain for 12-48 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude Fingolimod hydrochloride from a suitable solvent, such as ethanol, to obtain the pure product.
-
Dry the purified crystals under vacuum.
Visualizing the Process
Fingolimod Synthesis Pathway
Caption: Synthetic route to Fingolimod Hydrochloride from this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Fingolimod synthesis.
References
Optimizing reaction conditions for Fingolimod synthesis
Welcome to the technical support center for the synthesis of Fingolimod (FTY720), an important immunomodulating drug for the treatment of multiple sclerosis.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction conditions for a common and efficient synthetic route starting from octanophenone.
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient synthetic route for Fingolimod?
A1: A widely used and cost-effective route starts from the commercially available octanophenone. This multi-step synthesis involves the construction of the 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride structure through a series of key reactions.
Q2: What are the key intermediates in the octanophenone-based synthesis of Fingolimod?
A2: The key intermediates in this synthetic pathway include octylbenzene, 3-chloro-1-(4-octylphenyl)propan-1-one, 3-nitro-1-(4-octylphenyl)propan-1-one, and 2-amino-2-(4-octylphenethyl)propane-1,3-diol.[2]
Q3: What are some of the common impurities that can arise during this synthesis?
A3: Process-related impurities can include regioisomers (ortho-substituted products), byproducts from incomplete reactions, and over-alkylation or over-reduction products. Specific examples include heptyl and nonyl analogs of intermediates and the final product.
Q4: How does Fingolimod work?
A4: Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is phosphorylated in vivo to Fingolimod-phosphate, which acts as a functional antagonist of S1P receptors on lymphocytes. This leads to the sequestration of lymphocytes in the lymph nodes, preventing them from migrating to the central nervous system and causing inflammation in multiple sclerosis.[3][4]
Troubleshooting Guides
Step 1: Reduction of Octanophenone to Octylbenzene
Problem: Low yield or incomplete reduction of the ketone.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Reducing Agent | Sodium borohydride (NaBH₄) with aluminum chloride (AlCl₃) | While triethylsilane can be used, NaBH₄ is milder and easier to handle for a scalable process. Ensure the freshness of the NaBH₄ as it can decompose over time. |
| Solvent | Tetrahydrofuran (THF) | Ensure the THF is anhydrous, as water can quench the reducing agent. |
| Temperature | 0-5 °C for addition, then room temperature | Maintain a low temperature during the addition of reagents to control the reaction rate and prevent side reactions. |
| Reaction Time | 2-4 hours | Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. |
Experimental Protocol:
In a round-bottom flask, suspend octanophenone in anhydrous THF. Cool the mixture to 0-5 °C in an ice bath. Add aluminum chloride portion-wise, followed by the slow addition of sodium borohydride. Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, quench the reaction by the slow addition of water, followed by extraction with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain octylbenzene.
Step 2: Friedel-Crafts Acylation of Octylbenzene
Problem: Formation of ortho- and para-isomers, leading to purification challenges.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Acylating Agent | 3-Chloropropionyl chloride | Use of a pre-formed acylating agent is crucial for controlling the reaction. |
| Catalyst | Aluminum chloride (AlCl₃) | Other Lewis acids like SnCl₄ or TiCl₄ can be used, but AlCl₃ generally gives higher yields.[5] Use a stoichiometric amount of AlCl₃ for optimal results. |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane | Ensure the solvent is anhydrous to prevent deactivation of the Lewis acid catalyst. |
| Temperature | 0-5 °C for addition, then 25-30 °C | Careful temperature control during the addition of AlCl₃ is critical to minimize side reactions and improve regioselectivity towards the para-product. |
Experimental Protocol:
To a solution of octylbenzene in anhydrous DCM at 0-5 °C, add 3-chloropropionyl chloride. Add aluminum chloride in portions while maintaining the temperature. Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC. Quench the reaction by pouring it into cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-1-(4-octylphenyl)propan-1-one.
Step 3: Nucleophilic Substitution with Sodium Nitrite
Problem: Incomplete reaction or formation of elimination byproducts.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Nitrating Agent | Sodium nitrite (NaNO₂) | Ensure the sodium nitrite is finely powdered to increase its reactivity. |
| Solvent | N,N-Dimethylformamide (DMF) | DMF is an excellent solvent for this reaction, but ensure it is anhydrous. |
| Temperature | 0-5 °C for addition, then 25-30 °C | Low temperature at the start of the reaction minimizes the formation of undesired byproducts. |
| Reaction Time | 5 hours | Prolonged reaction times may lead to decomposition of the product. Monitor by TLC. |
Experimental Protocol:
Dissolve 3-chloro-1-(4-octylphenyl)propan-1-one in DMF and cool to 0-5 °C. Add sodium nitrite and stir the reaction mixture at room temperature for 5 hours. Pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-nitro-1-(4-octylphenyl)propan-1-one.
Step 4: Henry Reaction (Nitroaldol Condensation)
Problem: Low yield and formation of multiple products.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Aldehyde Source | Paraformaldehyde | Paraformaldehyde is a convenient source of formaldehyde for this reaction. |
| Base | Potassium carbonate (K₂CO₃) | The choice and amount of base are critical for the success of the Henry reaction. |
| Solvent | Toluene | Toluene is a suitable solvent for this condensation reaction. |
| Temperature | 60-65 °C | Heating is required to drive the reaction to completion. |
Experimental Protocol:
In a flask, combine 3-nitro-1-(4-octylphenyl)propan-1-one, paraformaldehyde, and potassium carbonate in toluene. Heat the mixture to 60-65 °C and stir for 16 hours. After completion, cool the reaction, quench with a dilute acid solution, and extract with an organic solvent. Dry and concentrate the organic layer to yield the nitro-diol intermediate.
Step 5: Reduction of the Nitro Group to an Amine
Problem: Incomplete reduction or reduction of other functional groups.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Catalyst | Palladium on carbon (Pd/C) | 10% Pd/C is a common and effective catalyst for this transformation.[6] |
| Hydrogen Source | Hydrogen gas (H₂) | Ensure a proper setup for hydrogenation under pressure. |
| Solvent | Ethanol or Methanol | Alcoholic solvents are typically used for this type of reduction. |
| Final Step | Salt formation with HCl | Treatment with hydrochloric acid in an appropriate solvent like ethanol will yield the final Fingolimod hydrochloride salt.[7] |
Experimental Protocol:
Dissolve the nitro-diol intermediate in ethanol in a hydrogenation vessel. Add 10% Pd/C catalyst. Pressurize the vessel with hydrogen gas and stir the mixture until the reaction is complete (monitored by TLC or HPLC). Filter the catalyst and concentrate the filtrate. Dissolve the residue in ethanol and treat with a solution of HCl in ethanol to precipitate Fingolimod hydrochloride.[5]
Visualizations
References
- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. US9056813B2 - Process for preparation of fingolimod - Google Patents [patents.google.com]
Preventing decomposition of 1-(2-Iodoethyl)-4-octylbenzene during reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Iodoethyl)-4-octylbenzene. The information provided is intended to help prevent decomposition of the compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow or brown color. What does this indicate and is the material still usable?
A1: A yellow or brown discoloration typically indicates the formation of free iodine (I₂) due to the decomposition of the alkyl iodide. This can be caused by exposure to light, heat, or acidic conditions. For many applications, the presence of a small amount of iodine may not be detrimental, as it can often be removed during aqueous workup with a reducing agent like sodium thiosulfate. However, for sensitive reactions, it is best to use fresh or purified material.
Q2: What are the primary decomposition pathways for this compound during a reaction?
A2: The two main competing reaction pathways for this primary alkyl iodide are bimolecular substitution (S(_N)2) and bimolecular elimination (E2). Light or heat can also induce homolytic cleavage of the carbon-iodine bond, leading to radical-mediated side reactions and the formation of elemental iodine.
Q3: How can I minimize the formation of the alkene byproduct from the E2 elimination reaction?
A3: To favor the desired S(_N)2 substitution over E2 elimination, you should:
-
Use a strong, but non-bulky nucleophile. Sterically hindered, strong bases (e.g., potassium tert-butoxide) will favor elimination.
-
Maintain a low reaction temperature. Elimination reactions are generally favored at higher temperatures.[1]
-
Choose a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile enhance the reactivity of the nucleophile and favor S(_N)2 reactions.[1]
Q4: Is this compound sensitive to light?
A4: Yes, alkyl iodides can be sensitive to light, which can promote the formation of iodine. It is recommended to protect reactions from light, for example, by wrapping the reaction flask in aluminum foil or using amber-colored glassware.[2]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Reaction mixture turns yellow/brown | Decomposition to form elemental iodine (I₂). | 1. Ensure the reaction is protected from light. 2. Degas solvents to remove oxygen. 3. During workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the color disappears. |
| Low yield of the desired substitution product | - Competing elimination (E2) reaction. - Incomplete reaction. - Decomposition of the starting material. | 1. Lower the reaction temperature. 2. Use a less sterically hindered and/or less basic nucleophile. 3. Switch to a polar aprotic solvent (e.g., DMF, DMSO). 4. Increase the reaction time or the concentration of the nucleophile. |
| Significant amount of 4-octylstyrene detected as a byproduct | E2 elimination is the dominant pathway. | 1. Drastically lower the reaction temperature (e.g., to 0 °C or room temperature). 2. If a strong base is required, consider using a milder base or a non-nucleophilic base if applicable to your reaction scheme. 3. Use a non-bulky nucleophile/base. |
| Formation of tars or insoluble materials | Radical-mediated side reactions or polymerization, possibly initiated by light or high heat. | 1. Rigorously protect the reaction from light. 2. Ensure the reaction temperature is well-controlled. 3. Consider adding a radical scavenger if compatible with your reaction. |
Data Presentation
| Substrate | Leaving Group | Relative Rate Constant (k(_{rel})) |
| 1-Chlorobutane | Cl⁻ | 200 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Iodobutane | I⁻ | ~30,000 |
Data is illustrative of the established reactivity trend for primary alkyl halides in S(_N)2 reactions.[3]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (S(_N)2) to Minimize Decomposition
This protocol provides a general method for reacting this compound with a non-basic, strong nucleophile (e.g., sodium azide) to favor the S(_N)2 product.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium thiosulfate
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Gently heat the reaction mixture to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed (typically within a few hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any traces of iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Purification of Decomposed this compound
This protocol describes how to remove elemental iodine from a sample of this compound that has discolored upon storage.
Materials:
-
Decomposed this compound
-
Diethyl ether or other suitable organic solvent
-
10% aqueous sodium thiosulfate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the discolored this compound in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a 10% aqueous sodium thiosulfate solution. Shake the funnel and allow the layers to separate. The brown/yellow color of iodine in the organic layer should disappear. Repeat the wash if necessary.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine to aid in the removal of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified, colorless this compound.
Visualizations
Troubleshooting Workflow for a Nucleophilic Substitution Reaction
Caption: A troubleshooting flowchart for minimizing decomposition and side reactions.
Competing S(_N)2 and E2 Pathways
Caption: The competition between S(_N)2 and E2 reaction pathways.
References
Identifying byproducts in the synthesis of diethyl 2-acetamido-2-(4-octylphenethyl)malonate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl 2-acetamido-2-(4-octylphenethyl)malonate, a key intermediate in the production of pharmaceuticals like fingolimod.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of diethyl 2-acetamido-2-(4-octylphenethyl)malonate?
A1: The most frequently encountered byproducts are a result of common side reactions in malonic ester synthesis. These include the dialkylated malonate, the elimination product from the alkyl halide, and partially hydrolyzed starting materials or products.
Q2: How can I minimize the formation of the dialkylated byproduct?
A2: Dialkylation is a common issue where the alkylating agent reacts a second time with the product.[2] To minimize this, you should precisely control the stoichiometry with a strict 1:1 molar ratio of diethyl acetamidomalonate to the 2-(4-octylphenyl)ethyl halide.[3] A slight excess of the malonate can also favor mono-alkylation.[2] Additionally, the slow, dropwise addition of the alkylating agent to the reaction mixture is crucial.[3]
Q3: My reaction is showing a low yield, and I've identified an alkene derived from my alkyl halide. What is the cause?
A3: This is indicative of a competing E2 elimination reaction.[2] The basic conditions required for the deprotonation of the malonate can also promote the elimination of the alkyl halide, especially if it is a secondary or tertiary halide.[2] Using a primary alkyl halide, such as 2-(4-octylphenyl)ethyl iodide or bromide, and maintaining a controlled reaction temperature can help mitigate this side reaction.[3]
Q4: I'm observing the presence of carboxylic acids in my final product. What could be the reason?
A4: The presence of carboxylic acids suggests hydrolysis of the ester groups. This can occur if there is water present in the reaction mixture or during the workup process under acidic or basic conditions.[2] Ensuring strictly anhydrous conditions by using dry solvents and reagents is critical.[3]
Q5: Why is it important to match the alkoxide base to the ester?
A5: Using an alkoxide base that does not correspond to the alcohol of the ester can lead to transesterification. For diethyl 2-acetamido-2-(4-octylphenethyl)malonate, which is a diethyl ester, sodium ethoxide is the appropriate base. Using a different alkoxide, such as sodium methoxide, could result in a mixture of ethyl and methyl esters.[3]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Table 1: Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Incomplete deprotonation of diethyl acetamidomalonate. | Ensure the use of a strong enough base (e.g., sodium ethoxide) and allow sufficient time for enolate formation. |
| Poor quality of reagents or solvents. | Use freshly distilled solvents and high-purity reagents. Ensure anhydrous conditions.[3] | |
| Significant amount of dialkylated byproduct | The mono-alkylated product is deprotonated and reacts again.[2] | Use a strict 1:1 stoichiometry of malonate to alkylating agent.[3] Add the alkylating agent slowly to the reaction mixture.[3] |
| Presence of 4-octylstyrene | E2 elimination of the 2-(4-octylphenyl)ethyl halide.[2] | Use a primary alkyl halide. Maintain a controlled, lower reaction temperature. Consider using a bulkier, less nucleophilic base.[2] |
| Product contains carboxylic acid impurities | Hydrolysis of the ester functionalities.[2] | Ensure all glassware, solvents, and reagents are anhydrous.[3] Perform the workup under neutral or carefully controlled pH conditions. |
| Mixture of ethyl and other alkyl esters | Transesterification reaction.[3] | Use an alkoxide base that matches the ester's alcohol (e.g., sodium ethoxide for diethyl malonate).[3] |
Experimental Protocol: Synthesis of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
This protocol is a generalized procedure based on established malonic ester alkylation methods.
Materials:
-
Diethyl acetamidomalonate
-
2-(4-octylphenyl)ethyl iodide or bromide
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add diethyl acetamidomalonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.[4]
-
Alkylation: Add 2-(4-octylphenyl)ethyl iodide (1.0 equivalent) dropwise to the stirred enolate solution. The reaction may be exothermic, so maintain the temperature with a water bath if necessary. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add diethyl ether and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude diethyl 2-acetamido-2-(4-octylphenethyl)malonate by column chromatography on silica gel.
Table 2: Example Yields from a Pilot-Scale Synthesis
The following data is from a case study on a 10 kg batch synthesis.[1]
| Reaction Step | Yield (%) | Conditions |
| Alkylation | 85 | 6 hours at 90°C |
| Reduction | 82 | NaBH₄ at 50°C |
| Acetylation | 93 | DMAP catalysis |
Final purity exceeded 99.5% as determined by HPLC.[1]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: 1-(2-Iodoethyl)-4-octylbenzene Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Iodoethyl)-4-octylbenzene. The information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: The purified product has a yellow or brownish tint.
-
Possible Cause: Decomposition of the iodoalkane. Alkyl iodides can be sensitive to light and prolonged exposure to silica gel, leading to the formation of elemental iodine (I₂) which imparts color.
-
Solution:
-
Minimize Light Exposure: Protect the compound from light during synthesis, workup, and purification by wrapping flasks and columns in aluminum foil.
-
Rapid Purification: Do not let the compound remain on the silica gel column for an extended period.
-
Aqueous Wash: During the workup, a wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) can help remove traces of iodine.
-
Storage: Store the purified product in a dark, cool place, preferably under an inert atmosphere (nitrogen or argon).
-
Issue 2: Difficulty separating the product from non-polar impurities via flash chromatography.
-
Possible Cause: The long octyl chain of this compound gives it a non-polar character, making it challenging to separate from other non-polar impurities, such as unreacted starting materials or non-polar side products.
-
Solution:
-
Solvent System Optimization: Use a very non-polar eluent system. Start with 100% hexanes or heptane and gradually increase the polarity by adding small increments of a slightly more polar solvent like toluene or dichloromethane. Avoid highly polar solvents initially as they will likely elute all non-polar compounds together.
-
Dry Loading: To achieve a narrow band and better separation, use a dry loading technique. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
-
High-Resolution Silica: Consider using a higher-grade silica gel with a smaller particle size for improved separation efficiency.
-
Issue 3: The product appears to decompose on the silica gel column, leading to low yields.
-
Possible Cause: The acidic nature of standard silica gel can promote the elimination of HI from the iodoethyl group, leading to the formation of 4-octylstyrene as a byproduct.
-
Solution:
-
Deactivated Silica Gel: Use deactivated or neutral silica gel. You can deactivate silica gel by treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine (1-2% in the eluent), and then flushing the column with the mobile phase before loading the sample.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) for chromatography.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Issue 4: The product is obtained as an oil and is difficult to solidify for recrystallization.
-
Possible Cause: this compound is reported to be an oil at room temperature, which makes traditional recrystallization challenging.[1]
-
Solution:
-
Low-Temperature Crystallization: Attempt crystallization at very low temperatures (e.g., -20°C to -78°C) using a non-polar solvent like hexane or pentane. Scratching the inside of the flask with a glass rod at low temperature can sometimes induce crystallization.
-
Solvent Screening: If low-temperature crystallization is unsuccessful, a broad screening of solvents or solvent mixtures (e.g., hexane/ethyl acetate, methanol/water) can be performed on a small scale to find conditions that might induce crystallization.
-
Purification as an Oil: If crystallization is not feasible, focus on achieving high purity through meticulous flash chromatography. The purified oil can be dried under high vacuum to remove residual solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound synthesized via the Finkelstein reaction?
A1: The most common impurities include:
-
Unreacted Starting Material: 4-octylphenethyl methanesulfonate (or tosylate/bromide depending on the precursor).
-
Elimination Byproduct: 4-octylstyrene, formed by the elimination of HI.
-
Hydrolysis Product: 2-(4-octylphenyl)ethanol, if water is present during the reaction or workup.
-
Residual Salts: Sodium iodide and the sodium salt of the leaving group (e.g., sodium methanesulfonate).[2][3]
-
Iodine: From decomposition of the product.
Q2: How can I monitor the progress of the purification by Thin Layer Chromatography (TLC)?
A2: Since this compound lacks a strong chromophore for UV visualization, you will likely need to use a staining method.
-
Iodine Staining: Place the developed TLC plate in a chamber containing a few crystals of iodine. Organic compounds will appear as brown spots.[4]
-
Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized, such as the potential elimination byproduct (4-octylstyrene).
-
p-Anisaldehyde Stain: This is a general-purpose stain that can visualize a wide range of organic compounds.
Q3: What is a recommended starting eluent system for flash chromatography?
A3: A good starting point would be 100% hexanes or heptane. If the product does not move from the baseline, gradually increase the polarity by adding a co-solvent. A typical gradient might be from 0% to 5% ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis first.
Q4: Is this compound stable for long-term storage?
A4: Alkyl iodides can be unstable over time, especially when exposed to light and air. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a freezer (-20°C).[5] Re-purification may be necessary if the compound develops a color over time.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₅I | [1] |
| Molecular Weight | 344.27 g/mol | [1] |
| Appearance | Oil | [1] |
| Storage Temperature | +5°C | [5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
TLC Analysis: Develop a TLC method to determine the appropriate eluent system. Spot the crude material on a silica gel TLC plate and test various solvent systems (e.g., hexanes, hexanes/ethyl acetate mixtures, hexanes/dichloromethane mixtures). The ideal system will give the product an Rf value of approximately 0.2-0.3 and show good separation from impurities.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the mass of the crude product).
-
Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Gently add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the least polar solvent determined from the TLC analysis. Collect fractions and monitor them by TLC. If necessary, gradually increase the polarity of the eluent to elute the product.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil. Dry further under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | CAS Number 162358-07-8 [klivon.com]
Stability issues of 1-(2-Iodoethyl)-4-octylbenzene under reaction conditions
Technical Support Center: 1-(2-Iodoethyl)-4-octylbenzene
Welcome to the technical support center for this compound (CAS 162358-07-8). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during its use in experimental settings.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter.
Issue 1: My reaction yield is very low, or the reaction failed to proceed to completion.
-
Question: I'm using this compound as a starting material in a nucleophilic substitution reaction, but I'm observing low yields of my desired product. What could be the cause?
-
Answer: Low yields are often attributed to the degradation of this compound before or during the reaction. As a primary alkyl iodide, the carbon-iodine bond is the weakest among alkyl halides, making it highly reactive and susceptible to decomposition.[1][2] Key factors include:
-
Improper Storage: The compound is sensitive to light and heat. Exposure can initiate decomposition, reducing the amount of active starting material.[3][4][5] It should be stored in a cool, dark place, ideally under an inert atmosphere.[4][5] Recommended storage is often in a refrigerator at 2-8°C.[6]
-
Presence of Moisture: The material should be protected from moisture.[7]
-
Reaction Temperature: High reaction temperatures can accelerate decomposition or promote unwanted side reactions, such as elimination.
-
Reagent Quality: If the starting material has been stored for a long time or has a visible discoloration (yellow or brown), it has likely partially decomposed.
-
Issue 2: I'm observing the formation of unexpected byproducts in my reaction mixture.
-
Question: My NMR/LC-MS analysis shows multiple unexpected peaks. What are the likely side reactions?
-
Answer: Due to its structure, this compound can undergo several competing reactions:
-
Elimination (E2 Reaction): In the presence of a strong or sterically hindered base, an E2 elimination reaction can occur to form 4-octylstyrene. This is a common side reaction for primary alkyl halides.[1]
-
Substitution with Solvent (Solvolysis): If you are using a nucleophilic solvent (e.g., methanol, ethanol), it may compete with your intended nucleophile, leading to the formation of an ether byproduct.
-
Radical Reactions: Alkyl iodides can undergo reactions involving radical intermediates, which can lead to a complex mixture of products.[8]
-
Issue 3: The compound has turned yellow or brown in the bottle.
-
Question: I received a new bottle of this compound, and it was a clear, colorless oil. Now it has a distinct brown tint. Why did this happen, and can I still use it?
-
Answer: The yellow or brown discoloration is a classic sign of alkyl iodide decomposition. This process liberates elemental iodine (I₂), which imparts the color. The primary causes are exposure to light (photodecomposition) or heat.
-
Can it still be used? Using the discolored reagent is not recommended as it contains impurities and a lower concentration of the active compound, which will lead to inaccurate stoichiometry and lower yields. If you must use it, it should be purified first. A common method is to wash an ethereal solution of the compound with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by drying and removal of the solvent.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial).[10] The storage area should be cool, dry, and well-ventilated.[3][10] For long-term storage, refrigeration at 2-8°C or freezing at -20°C under an inert atmosphere (argon or nitrogen) is recommended.[6][11]
Q2: What reaction conditions should I generally avoid when using this compound?
A2: Avoid high temperatures, prolonged exposure to light, strong bases (unless elimination is desired), and nucleophilic solvents if you are performing a substitution with a different nucleophile. The compound is also incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]
Q3: What are the main decomposition products of this compound?
A3: The primary decomposition products are typically 4-octylstyrene (from elimination) and elemental iodine. In the presence of water, hydrolysis can lead to the formation of 2-(4-octylphenyl)ethanol.
Q4: How can I monitor the stability of the compound during my reaction?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of the starting material and the formation of products and byproducts. A new spot appearing on the TLC plate that is not your starting material or desired product could indicate decomposition or a side reaction.
Data Summary
The stability of alkyl halides is directly related to the carbon-halogen bond strength and the leaving group ability of the halide.
| Property | F | Cl | Br | I |
| C-X Bond Strength (kJ/mol) | ~452 | ~351 | ~293 | ~218 |
| Leaving Group Ability | Poor | Fair | Good | Excellent |
| General Reactivity | Lowest | Low | High | Highest |
This table illustrates why this compound, as an alkyl iodide, is the most reactive and least stable among its halogenated analogs.[2]
Experimental Protocols
Protocol 1: Purity Check by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot a small amount of the solution onto a silica gel TLC plate.
-
Elution: Develop the plate using a non-polar solvent system, such as hexanes or a 9:1 hexanes:ethyl acetate mixture.
-
Visualization: Visualize the plate under UV light (254 nm). A pure sample should show a single spot. The presence of multiple spots indicates impurities or decomposition products. The formation of a yellow/brown streak from the baseline can indicate free iodine.
Protocol 2: General Procedure for Nucleophilic Substitution
This is a general guideline for a substitution reaction (e.g., with sodium azide to form an alkyl azide).
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Dissolve the nucleophile (e.g., sodium azide) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Starting Material: Add this compound to the reaction mixture dropwise at room temperature or below to control any initial exotherm.
-
Reaction: Stir the mixture at the desired temperature (starting at room temperature is often a good choice) and monitor the reaction's progress using TLC.
-
Workup: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography.
Visual Guides
Caption: A logical workflow for troubleshooting common issues.
Caption: Competing reaction pathways for the target compound.
References
- 1. byjus.com [byjus.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. nbinno.com [nbinno.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 162358-07-8|this compound|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. capotchem.com [capotchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | TargetMol [targetmol.com]
Technical Support Center: Malonic Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize over-alkylation in malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-alkylation (di-alkylation) in malonic ester synthesis?
A1: Over-alkylation, the formation of a di-substituted malonic ester, is a common side reaction.[1] The primary cause is the presence of unreacted base and alkylating agent after the initial mono-alkylation. The mono-alkylated product still possesses an acidic proton on the α-carbon, which can be removed by the remaining base to form a new enolate. This enolate can then react with the remaining alkyl halide, leading to the di-alkylated product.[2]
Q2: How can I control the stoichiometry to favor mono-alkylation?
A2: To promote mono-alkylation, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of the malonic ester relative to the base and the alkylating agent is recommended.[2][3] This ensures that the base is the limiting reagent and is consumed in the formation of the initial enolate, leaving little to no excess base to deprotonate the mono-alkylated product.[4] A common approach is to use approximately 1.05 equivalents of the malonic ester to 1.0 equivalent of the base and 1.0 equivalent of the alkylating agent.[3]
Q3: What is the role of the base in controlling selectivity, and which bases are recommended?
A3: The choice of base is critical. A strong base is necessary to deprotonate the malonic ester.[5] Sodium ethoxide (NaOEt) in ethanol is a commonly used base.[3] To prevent transesterification, it is essential that the alkoxide base matches the ester groups of the malonic ester (e.g., sodium ethoxide for diethyl malonate).[1][5] For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, often in aprotic solvents like THF or DMF.[3]
Q4: How does reaction temperature influence the extent of over-alkylation?
A4: Temperature plays a significant role in reaction control. The initial deprotonation (enolate formation) is typically carried out at a lower temperature, such as room temperature.[3] While the alkylation step may require heating, excessively high temperatures or prolonged reaction times can increase the rate of the second alkylation.[2] A recommended procedure is to form the enolate at room temperature and then add this solution dropwise to a refluxing solution of the alkylating agent.[6][7] This method helps to keep the concentration of the enolate low at any given time, favoring the reaction with the more abundant alkyl halide.[2]
Q5: Does the nature of the alkylating agent affect the product distribution?
A5: Yes, the reactivity and structure of the alkylating agent are important factors. Highly reactive primary alkyl halides are excellent electrophiles for this SN2 reaction and react quickly, which can increase the likelihood of di-alkylation if the mono-alkylated enolate is present.[2][8] In such cases, a slow, dropwise addition of the alkyl halide is crucial.[2] Furthermore, the SN2 mechanism is sensitive to steric hindrance.[8] The introduction of the first alkyl group increases steric bulk, which can slow down the second alkylation. This effect can be exploited to favor mono-alkylation, especially when using a bulky alkyl halide.[2][9] Tertiary alkyl halides are generally unsuitable for this reaction due to significant steric hindrance.[8]
Q6: I'm still observing di-alkylation. Are there any advanced strategies to improve mono-alkylation selectivity?
A6: If di-alkylation remains a problem, consider an "inverse addition" technique. This involves adding the pre-formed enolate solution dropwise to a solution of the alkylating agent.[10] This ensures that the enolate is always the limiting reagent in the immediate reaction environment, minimizing its chances of reacting with the mono-alkylated product. Another approach is the use of phase-transfer catalysis, which can enhance selectivity under mild reaction conditions.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Excessive Di-alkylation | - Incorrect stoichiometry (excess base or alkylating agent).[2] - High reaction temperature or prolonged reaction time.[2] - Rapid addition of a highly reactive alkylating agent.[2] | - Use a slight excess of malonic ester (~1.05 eq.).[3] - Maintain a 1:1 ratio of base to alkylating agent.[3] - Perform enolate formation at room temperature and add to a heated solution of the alkylating agent.[2][6] - Add the alkylating agent dropwise.[2] - Consider using the "inverse addition" method.[10] |
| Low Conversion/No Reaction | - Base is not strong enough. - Alkylating agent is not reactive enough (e.g., tertiary halide).[8] - Insufficient reaction temperature or time. | - Use a stronger base like NaH or LDA if necessary.[3] - Ensure the alkylating agent is a primary or secondary halide.[8] - Monitor the reaction by TLC and adjust heating time as needed. |
| Transesterification Side Products | - Mismatch between the alkoxide base and the malonic ester's alkyl groups.[1][5] | - Always use an alkoxide base that corresponds to the ester (e.g., sodium ethoxide with diethyl malonate).[1][5] |
| Difficulty Separating Mono- and Di-alkylated Products | - Similar boiling points and polarities of the products.[12] | - Optimize reaction conditions to maximize the yield of the desired product.[3] - For purification, consider fractional distillation for products with a significant boiling point difference or column chromatography for more challenging separations.[3][12] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.[3]
-
Enolate Formation: At room temperature, add diethyl malonate (1.05 eq) dropwise to the sodium ethoxide solution. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.[3]
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as diethyl ether or ethyl acetate.[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the mono-alkylated diethyl malonate.[3]
Visualizations
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. US2894981A - Alkylation of malonic esters - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Showdown: 1-(2-Iodoethyl)-4-octylbenzene vs. 1-(2-bromoethyl)-4-octylbenzene
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of synthetic chemistry, the choice of starting materials is paramount to the success of a reaction, influencing everything from reaction rates to product yields. For researchers working with substituted phenethyl compounds, the selection of the halide in precursors like 1-(2-haloethyl)-4-octylbenzene can significantly impact reactivity in nucleophilic substitution and elimination reactions. This guide provides an objective comparison of the reactivity of 1-(2-iodoethyl)-4-octylbenzene and 1-(2-bromoethyl)-4-octylbenzene, supported by established principles of physical organic chemistry and analogous experimental data.
Executive Summary
The primary determinant of reactivity between these two compounds lies in the nature of the halogen atom, which acts as the leaving group in common organic reactions. The carbon-iodine (C-I) bond is weaker and iodide (I⁻) is a more stable, and therefore better, leaving group than bromide (Br⁻). Consequently, This compound exhibits significantly higher reactivity in both nucleophilic substitution (Sₙ2) and elimination (E2) reactions compared to its bromo-analog. This enhanced reactivity translates to faster reaction times and often allows for milder reaction conditions.
Comparative Reactivity Analysis
The increased reactivity of this compound stems from the superior leaving group ability of the iodide ion. In the periodic table, moving down the halogen group, the atomic size increases, and electronegativity decreases. This trend leads to a weaker carbon-halogen bond and a more stable anionic leaving group. Iodide, being larger and less basic than bromide, can better stabilize the negative charge after departing from the carbon atom.[1]
This fundamental difference in leaving group ability has a direct impact on the kinetics of reactions where the carbon-halogen bond is broken in the rate-determining step, such as Sₙ2 and E2 reactions.
Nucleophilic Substitution (Sₙ2) Reactions
In bimolecular nucleophilic substitution (Sₙ2) reactions, a nucleophile attacks the electrophilic carbon atom, and the leaving group departs in a single, concerted step. The rate of this reaction is highly dependent on the ability of the leaving group to depart. The general order of reactivity for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[1]
| Substrate Analog | Relative Rate of Sₙ2 Reaction |
| 2-Phenylethyl bromide | 1 |
| 2-Phenylethyl iodide | ~3-5 (Estimated) |
| Table 1: Estimated relative Sₙ2 reaction rates for analogous 2-phenylethyl halides. The exact rate enhancement can vary depending on the nucleophile, solvent, and temperature. |
This rate enhancement is a direct consequence of the lower activation energy required for the C-I bond cleavage compared to the C-Br bond.
Elimination (E2) Reactions
Similar to Sₙ2 reactions, the rate of bimolecular elimination (E2) reactions is also influenced by the leaving group. In the E2 mechanism, a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously to form a double bond. A better leaving group will facilitate this concerted process, leading to a faster reaction rate. Therefore, this compound is expected to undergo E2 elimination more readily than 1-(2-bromoethyl)-4-octylbenzene.
The formation of styrene derivatives through the elimination of 2-phenylethyl halides is a well-documented reaction. The use of a strong, non-nucleophilic base favors the E2 pathway.
Experimental Protocols
Below are representative experimental protocols for nucleophilic substitution and elimination reactions. Note that reaction times and temperatures may need to be optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Sₙ2 Reaction with Sodium Azide
Materials:
-
1-(2-haloethyl)-4-octylbenzene (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 1-(2-haloethyl)-4-octylbenzene in anhydrous DMF, add sodium azide.
-
Stir the reaction mixture at a specified temperature (e.g., 50-70 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Observation: The reaction with this compound is expected to proceed to completion significantly faster and/or at a lower temperature than the reaction with 1-(2-bromoethyl)-4-octylbenzene.
Protocol 2: General Procedure for E2 Elimination with a Strong Base
Materials:
-
1-(2-haloethyl)-4-octylbenzene (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve 1-(2-haloethyl)-4-octylbenzene in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a designated period.
-
Monitor the reaction progress by TLC or GC-MS for the formation of 4-octylstyrene.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Expected Observation: this compound will likely give a higher yield of the elimination product in a shorter reaction time compared to 1-(2-bromoethyl)-4-octylbenzene under the same conditions.
Visualizing Reactivity Differences
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Sₙ2 reaction pathway comparison.
Caption: Factors influencing leaving group ability.
Conclusion
For researchers and drug development professionals, the choice between this compound and 1-(2-bromoethyl)-4-octylbenzene as a synthetic precursor has clear implications for reaction efficiency. The iodo-derivative is demonstrably the more reactive substrate for both Sₙ2 and E2 reactions due to the superior leaving group ability of iodide. This enhanced reactivity can lead to shorter reaction times, higher yields, and the feasibility of using milder reaction conditions, which are all critical considerations in the synthesis of complex molecules. While the bromo-derivative may be more cost-effective or readily available in some instances, the potential for significant improvements in reaction outcomes makes the iodo-analog a compelling choice for challenging synthetic transformations.
References
A Comparative Guide to Alkylating Agents for Diethyl Acetamidomalonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The alkylation of diethyl acetamidomalonate is a cornerstone of α-amino acid synthesis, providing a versatile platform for the introduction of a wide array of side chains. The choice of alkylating agent is a critical parameter that significantly influences reaction efficiency, yield, and the potential for side reactions. This guide provides an objective comparison of various alkylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of Alkylating Agents
The reactivity of alkylating agents in the diethyl acetamidomalonate alkylation reaction generally follows the order of reactivity for S\textsubscript{N}2 reactions: benzyl > allyl > primary alkyl > secondary alkyl. Tertiary alkyl halides are generally not suitable due to their propensity to undergo elimination reactions. The choice of the halogen also plays a role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.
The following table summarizes quantitative data from the alkylation of diethyl malonate, a closely related substrate. The trends observed are directly applicable to the alkylation of diethyl acetamidomalonate, as the reaction mechanism is analogous.
| Alkylating Agent | Type | Product | Yield (%) | Reaction Time (h) |
| n-Butyl bromide | Primary | Diethyl n-butylmalonate | 80-90 | ~2 |
| sec-Butyl bromide | Secondary | Diethyl sec-butylmalonate | 83-84 | 48 |
| Benzyl chloride | Activated (Benzylic) | Diethyl benzylmalonate | ~70 | 3 |
| Ethyl chloride | Primary | Diethyl ethyl-sec-butylmalonate | 85-86 | 5 |
| Ethyl bromide | Primary | Diethyl ethyl-l-methylbutylmalonate | Not specified | 0.33 |
Note: The data presented is primarily for the alkylation of diethyl malonate, which serves as a reliable model for the reactivity of diethyl acetamidomalonate.
Experimental Workflow
The general procedure for the alkylation of diethyl acetamidomalonate involves three key steps: deprotonation of the acidic α-hydrogen, nucleophilic attack of the resulting enolate on the alkylating agent, and subsequent workup to isolate the alkylated product.
Experimental Protocols
Detailed methodologies for the alkylation of diethyl acetamidomalonate (or the analogous diethyl malonate) with representative alkylating agents are provided below.
Protocol 1: Alkylation with a Primary Alkyl Halide (n-Butyl Bromide)
This protocol is adapted for diethyl acetamidomalonate from a procedure for diethyl malonate.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 115 g of clean sodium pieces to 2.5 L of absolute ethanol. The reaction is exothermic and may require cooling.
-
Formation of the Enolate: Once all the sodium has reacted, cool the sodium ethoxide solution to approximately 50°C. Slowly add 1.05 equivalents of diethyl acetamidomalonate with stirring.
-
Alkylation: To the resulting clear solution, gradually add 1.0 equivalent of n-butyl bromide. The reaction is exothermic and may require cooling. After the addition is complete (approximately 2 hours), reflux the mixture for about 2 hours, or until the solution is neutral to moist litmus paper.
-
Workup and Purification: Distill off the majority of the ethanol. To the residue, add approximately 2 L of water and shake thoroughly. Separate the upper layer of the alkylated product and distill it under reduced pressure to obtain the purified product.
Protocol 2: Alkylation with a Secondary Alkyl Halide (sec-Butyl Bromide)
This protocol is adapted for diethyl acetamidomalonate from a procedure for diethyl malonate.
-
Sodium Ethoxide Formation: To 700 ml of absolute ethanol in a 2-L three-necked round-bottomed flask, add 35 g (1.52 gram atoms) of sodium.
-
Addition of Diethyl Acetamidomalonate: Once all the sodium has reacted, heat the flask and add 1.56 moles of diethyl acetamidomalonate in a steady stream with stirring.
-
Alkylation: After the ester addition, add 1.53 moles of sec-butyl bromide at a rate that causes refluxing. Stir and reflux the mixture for 48 hours.
-
Workup and Purification: Remove the ethanol by distillation. Treat the residue with 200 ml of water, shake, and separate the ester layer. Distill the ester layer under reduced pressure to collect the product.
Protocol 3: Alkylation with an Activated Halide (Benzyl Chloride)
This protocol is adapted for diethyl acetamidomalonate from a procedure for diethyl malonate.
-
Reaction Setup: Add 80 grams (0.5 mole) of diethyl acetamidomalonate over a 30-minute period to a stirred slurry of 76 grams (1 mole) of dimethyl sulfoxide (DMSO) and 42 grams (0.75 mole) of calcium oxide.
-
Alkylation: Add 63.3 grams (0.5 mole) of benzyl chloride to the stirred mixture over a 30-minute period at 53-55°C.[1]
-
Reaction Completion: The total reaction time at 50°C or above is three hours after the addition of benzyl chloride.[1]
-
Workup: Pour the reaction mixture into 200 milliliters of water and acidify with concentrated hydrochloric acid. Separate the organic layer and wash it with a saturated sodium chloride solution to remove DMSO.[1] The crude product can be further purified by distillation.
Conclusion
The selection of an appropriate alkylating agent is a critical decision in the synthesis of α-amino acids via diethyl acetamidomalonate. Primary alkyl halides and activated halides like benzyl chloride generally provide good to excellent yields in shorter reaction times. Secondary alkyl halides are also viable but typically require longer reaction times and may be more prone to side reactions such as elimination. Careful consideration of the desired side chain, reactivity of the alkylating agent, and optimization of reaction conditions are paramount to achieving a successful and efficient synthesis.
References
The Halogen Dance: A Cost-Benefit Analysis of Iodo vs. Bromo Analogs in Pharmaceutical Synthesis
For researchers and professionals in the fast-paced world of drug development, the choice of starting materials is a critical decision that reverberates through the entire synthetic route, impacting everything from reaction efficiency to the final cost of a potential therapeutic. Among the most pivotal choices is the selection of halogenated precursors for cross-coupling reactions, with iodo and bromo analogs standing out as common workhorses. This guide provides a comprehensive comparison of these two halogen systems, offering a data-driven analysis to inform strategic decisions in pharmaceutical synthesis.
At the heart of the iodo versus bromo debate lies a fundamental trade-off between reactivity and cost. The weaker carbon-iodine (C-I) bond, compared to the carbon-bromine (C-Br) bond, dictates that aryl iodides are generally more reactive in the rate-determining oxidative addition step of many transition metal-catalyzed cross-coupling reactions. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times. However, this performance advantage comes at a premium, as iodinated starting materials are consistently more expensive than their brominated counterparts.
Cost Comparison: A Clear Disparity
The economic advantage of bromo analogs is a significant factor, particularly in large-scale synthesis where raw material costs can heavily influence the overall process economics. The price difference is especially pronounced in more complex heterocyclic systems, which are ubiquitous in modern pharmaceuticals.
| Brominated Compound | Price (USD/g) | Iodinated Compound | Price (USD/g) |
| Bromobenzene | ~0.20 | Iodobenzene | ~0.50 |
| 4-Bromoanisole | ~0.30 | 4-Iodoanisole | ~1.00 |
| 2-Bromopyridine | ~1.50 | 2-Iodopyridine | ~15.00 |
| 4-Bromotoluene | ~0.25 | 4-Iodotoluene | ~0.80 |
Approximate prices based on catalog listings from major chemical suppliers and are subject to change.[1]
Performance in Key Cross-Coupling Reactions
The choice between an iodo and a bromo analog significantly impacts the efficiency of common bond-forming reactions that are the cornerstone of pharmaceutical synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for creating biaryl structures prevalent in many drug molecules. Generally, the higher reactivity of aryl iodides is advantageous. However, there are important nuances to consider. Some studies have shown that under specific conditions, such as low temperatures with traditional Pd/PPh₃ catalysts, aryl bromides can surprisingly outperform aryl iodides.[1] This has been attributed to the inefficient turnover of the palladium-iodide intermediate in the catalytic cycle under these conditions.[1][2]
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 50 | 24 | Low |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 50 | 24 | High |
| Aryl Iodide | Pd(OAc)₂ | K₃PO₄ | Water | RT | 1 | >95 |
| Aryl Bromide | Pd(OAc)₂ | K₃PO₄ | Water | RT | 1 | >95 |
Data compiled from multiple sources illustrating general trends.
Heck Reaction
The Heck reaction, which forms a substituted alkene, also benefits from the higher reactivity of aryl iodides, often leading to faster reactions and higher yields under milder conditions.[1] However, well-established and efficient protocols for aryl bromides are widely available, often utilizing specific ligands or additives to achieve comparable results.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 2 | 95 |
| Bromobenzene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 85 |
| 4-Iodoacetophenone | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 |
| 4-Bromoacetophenone | Pd(OAc)₂/NHC Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | 90 |
Data compiled from multiple sources illustrating general trends.[3]
Buchwald-Hartwig Amination
In the formation of C-N bonds via Buchwald-Hartwig amination, aryl iodides are generally more reactive substrates. However, significant advancements in ligand development have enabled the efficient coupling of a wide range of amines with aryl bromides and even chlorides. While early methods struggled with aryl iodides under certain conditions, modern catalyst systems can effectively couple them.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 80 | 2 | 95 |
| Bromobenzene | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 18 | 92 |
| 4-Iodotoluene | Pd(OAc)₂/XPhos | K₃PO₄ | t-BuOH | 110 | 12 | 90 |
| 4-Bromotoluene | Pd(OAc)₂/XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 88 |
Data compiled from multiple sources illustrating general trends.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Stir the mixture at the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or GC-MS. For aryl iodides, the reaction may proceed at a lower temperature and for a shorter duration compared to the corresponding aryl bromide.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for a Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., triethylamine, 1.5 mmol), and palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%). If a phosphine ligand is used, it is added at this stage.
-
Solvent Addition: Add a suitable degassed solvent (e.g., acetonitrile or DMF).
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 80-120 °C). Aryl iodide reactions may require lower temperatures and shorter reaction times.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over a suitable drying agent, and concentrate. The residue is then purified, typically by chromatography.
General Procedure for a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base (e.g., NaOt-Bu or K₃PO₄).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the product is purified by flash chromatography.
Visualizing the Workflow and Decision-Making
To aid in the selection process, the following diagrams illustrate a typical cross-coupling workflow and a decision-making flowchart.
Stability, Toxicity, and Waste Disposal
Beyond cost and reactivity, other practical considerations can influence the choice of halogen.
-
Stability: Aryl iodides can be less stable than their bromo counterparts, particularly when they are electron-rich.[1] They can be sensitive to heat and light, potentially undergoing deiodination, which can be a drawback in multi-step syntheses or during storage.[1]
-
Toxicity: While both organoiodine and organobromine compounds can be toxic, the specific toxicity profile is highly dependent on the entire molecular structure.[4][5] Some organobromine compounds, such as certain flame retardants, are known for their persistence in the environment and potential for bioaccumulation.[5][6] Wastes from the production of some organobromine chemicals are listed as hazardous by the EPA.[7] Organoiodine compounds are used as X-ray contrast agents due to the high atomic weight of iodine and are designed to be non-toxic and readily excreted.[4] However, the formation of toxic iodinated disinfection byproducts from the breakdown of these agents in wastewater is a growing environmental concern.[8]
-
Waste Disposal: The disposal of halogenated waste must comply with environmental regulations. Generally, halogenated and non-halogenated waste streams are segregated.[9] For radioactive isotopes of iodine used in research and medicine, there are specific protocols for handling and disposal, often involving decay-in-storage for short-lived isotopes.[10] Non-radioactive iodine-containing waste should also be disposed of carefully, as iodine can be hazardous to the environment, particularly aquatic life.[11]
Conclusion: A Strategic Choice
The decision to use an iodo or a bromo analog in pharmaceutical synthesis is a strategic one that requires a careful balancing of multiple factors.
Choose an Iodo Analog when:
-
High reactivity is paramount to drive a difficult coupling.
-
Milder reaction conditions are necessary to tolerate sensitive functional groups.
-
Rapid analog synthesis in the discovery phase is the primary goal.
Choose a Bromo Analog when:
-
Cost-effectiveness is a major driver, especially for large-scale production.
-
The substrate is known to be unstable as an iodide.
-
Well-established and robust reaction protocols are available and acceptable.
-
Slightly harsher reaction conditions are tolerable.
A common and effective strategy in drug development is to leverage the high reactivity of iodo analogs in the early, discovery phases to quickly establish proof-of-concept and explore the structure-activity relationship. As a promising candidate moves toward process development and scale-up, a switch to the more economical bromo analog is often explored, even if it necessitates further optimization of the reaction conditions. Ultimately, a thorough cost-benefit analysis, considering not just the price of the starting material but also the impact on the entire manufacturing process, is essential for making an informed and economically sound decision.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. ethz.ch [ethz.ch]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. nj.gov [nj.gov]
A Comparative Guide to the Reactivity of Primary Alkyl Halides in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of primary alkyl halides in bimolecular nucleophilic substitution (SN2) reactions, supported by quantitative data and detailed experimental protocols. The SN2 reaction is a fundamental process in organic synthesis, crucial for the formation of carbon-heteroatom and carbon-carbon bonds. Understanding the relative reactivity of different alkyl halides is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Factors Influencing SN2 Reactivity
The rate of an SN2 reaction is determined by a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1][2] The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the alkyl halide and the nucleophile.[1][3] Several key factors govern the reactivity of primary alkyl halides in these reactions: the structure of the alkyl group (steric hindrance), the nature of the leaving group, the strength of the nucleophile, and the solvent used.[4]
Quantitative Comparison of Reactivity
The structure of the alkyl halide and the identity of the halogen atom significantly impact the rate of SN2 reactions. Steric hindrance around the reaction center can impede the backside attack of the nucleophile, slowing down the reaction.[5] For primary alkyl halides, reactivity generally decreases with increased substitution near the reaction site.[6]
The nature of the leaving group is another critical determinant of reaction rate. A good leaving group is a species that is stable on its own.[7] For the halogens, the leaving group ability increases down the group, with iodide being the best leaving group and fluoride the poorest.[3][8] This trend is attributed to the decreasing C-X bond strength and the increasing stability of the resulting halide anion.[7]
Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides with Iodide
| Alkyl Bromide | Structure | Relative Rate |
| Methyl bromide | CH₃Br | 1 |
| Ethyl bromide | CH₃CH₂Br | 1.0 |
| n-Propyl bromide | CH₃CH₂CH₂Br | 0.8 |
| n-Butyl bromide | CH₃(CH₂)₃Br | 0.8 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.03 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 |
Data adapted from studies on the reaction of alkyl bromides with a common nucleophile (iodide) under standardized conditions.[2]
Table 2: Relative Reactivity of Ethyl Halides in an SN2 Reaction
| Ethyl Halide | Leaving Group | Relative Rate |
| Ethyl Iodide | I⁻ | ~30,000 |
| Ethyl Bromide | Br⁻ | ~10,000 |
| Ethyl Chloride | Cl⁻ | ~200 |
| Ethyl Fluoride | F⁻ | 1 |
This table illustrates the profound effect of the leaving group on the reaction rate for a primary alkyl halide framework.[9]
Experimental Protocols for Determining Relative Reactivity
A common and straightforward method to compare the SN2 reactivity of primary alkyl halides involves a competition experiment or by observing the rate of precipitate formation.
Protocol: Relative Rate Determination by Precipitate Formation
This protocol is based on the Finkelstein reaction, where an alkyl halide is reacted with sodium iodide in acetone. Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. The rate of formation of the precipitate (NaCl or NaBr) is indicative of the relative reactivity of the starting alkyl halide.
Materials:
-
15% Sodium Iodide (NaI) in acetone solution
-
1-Bromobutane
-
1-Chlorobutane
-
Dry test tubes (10-cm)
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for slow reactions)
Procedure:
-
Label two clean, dry 10-cm test tubes.
-
Into each test tube, measure 1 mL of the 15% sodium iodide in acetone solution.[10]
-
To the first test tube, add 2 drops of 1-bromobutane. To the second test tube, add 2 drops of 1-chlorobutane.[10]
-
Stopper the tubes, shake to mix the contents thoroughly, and start the stopwatch.[10]
-
Observe the test tubes closely for the first 15-20 minutes for any sign of cloudiness or the formation of a precipitate.[11]
-
Record the time at which the initial cloudiness or precipitate is observed for each reaction. The shorter the time, the faster the reaction rate.[12]
-
If no reaction is observed after an extended period, the tubes can be gently heated in a 50°C water bath to facilitate the reaction, though this may alter the relative rates compared to room temperature.[12]
Expected Outcome: 1-Bromobutane will react faster and form a precipitate of NaBr more quickly than 1-chlorobutane will form a precipitate of NaCl. This demonstrates that bromide is a better leaving group than chloride in SN2 reactions.
Logical Relationship of Factors in SN2 Reactivity
The interplay of various factors determines the overall rate of an SN2 reaction. The following diagram illustrates these relationships.
Caption: Factors influencing the rate of SN2 reactions.
This guide highlights the key parameters governing the reactivity of primary alkyl halides in SN2 reactions. For professionals in research and drug development, a firm grasp of these principles is essential for the rational design of synthetic routes and the efficient construction of complex molecules.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. brainkart.com [brainkart.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. webassign.net [webassign.net]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Comparative Guide to Alternative Intermediates in Fingolimod Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fingolimod (FTY720), the first oral therapy approved for multiple sclerosis, has a synthetic landscape marked by diverse strategies to construct its characteristic 2-amino-2-substituted propanediol pharmacophore attached to a 4-octylphenethyl side chain. The choice of synthetic route, and consequently the key intermediates, significantly impacts the overall efficiency, scalability, and cost-effectiveness of the manufacturing process. This guide provides an objective comparison of prominent alternative intermediates and their corresponding synthetic pathways, supported by experimental data and detailed methodologies.
Comparison of Key Synthetic Intermediates and Pathways
The synthesis of Fingolimod has evolved from the initial routes to more streamlined and efficient processes. The primary challenge lies in the effective coupling of the lipophilic octylphenyl tail with the polar aminodiol head group. Different approaches have led to the utilization of distinct key intermediates, each with its own set of advantages and disadvantages.
| Key Intermediate Class | Starting Materials | Key Advantages | Key Disadvantages | Overall Yield (Reported) |
| Malonate-based Intermediates | Diethyl acetamidomalonate, 1-(2-bromoethyl)-4-octylbenzene | Well-established chemistry, high purity of intermediates.[1] | Multiple steps, use of hazardous reagents like LAH in some variations.[1] | ~30-40% |
| Nitroalkane-based Intermediates | Octanophenone, Nitromethane | Cost-effective starting materials, reduced number of steps.[2] | Potential for side reactions, requires careful control of reaction conditions.[3] | ~58% |
| Aziridine-based Intermediates | Tris(hydroxymethyl)aminomethane | High regioselectivity, scalable process.[4] | Requires specialized reagents and conditions for aziridine formation and opening.[4] | Not explicitly stated in abstract. |
| Aldehyde-based Intermediates | 4-Octylbenzaldehyde | Versatile starting material for various C-C bond formations.[5] | Can involve multi-step transformations to build the aminodiol moiety.[5] | Varies depending on the specific route. |
Experimental Protocols
Synthesis via Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate (Malonate Route)
This classical approach involves the alkylation of diethyl acetamidomalonate with a suitable 4-octylphenethyl halide.
Step 1: Synthesis of 1-(2-bromoethyl)-4-octylbenzene
-
Procedure: 2-(4-octylphenyl)ethanol is treated with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent like dichloromethane (DCH) at 0°C to room temperature.
-
Work-up: The reaction mixture is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired bromide.
Step 2: Alkylation of Diethyl Acetamidomalonate
-
Procedure: Diethyl acetamidomalonate is deprotonated with a base like sodium ethoxide (NaOEt) in ethanol. 1-(2-bromoethyl)-4-octylbenzene is then added, and the mixture is refluxed.
-
Work-up: After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the crude malonate intermediate, which is often purified by crystallization.
Step 3: Reduction and Decarboxylation to Fingolimod
-
Procedure: The diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate is reduced using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).[5] This step reduces both the esters and the amide to the corresponding alcohol and amine. Subsequent hydrolysis under acidic or basic conditions removes the protecting groups.
-
Work-up: The reaction is carefully quenched with water and a base. The resulting solid is filtered off, and the filtrate is extracted. The final product is purified by crystallization, often as the hydrochloride salt.
Synthesis via 2-nitro-1-(4-octylphenyl)ethanol (Nitroalkane Route)
This more recent and efficient route utilizes a Henry (nitroaldol) reaction.
Step 1: Friedel-Crafts Acylation of Octylbenzene
-
Procedure: Octylbenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as dichloromethane to yield 2-chloro-1-(4-octylphenyl)ethanone.
Step 2: Nucleophilic Substitution with Sodium Nitrite
-
Procedure: The resulting α-chloro ketone is treated with sodium nitrite (NaNO₂) in a solvent like dimethylformamide (DMF) to produce 2-nitro-1-(4-octylphenyl)ethanone.[2]
Step 3: Reduction of the Ketone
-
Procedure: The ketone is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in methanol to give 2-nitro-1-(4-octylphenyl)ethanol.
Step 4: Henry Reaction and Final Reduction
-
Procedure: The nitroalkanol is reacted with formaldehyde in the presence of a base to form the nitrodiol intermediate. Subsequent reduction of the nitro group to an amine, typically via catalytic hydrogenation (e.g., Pd/C, H₂), yields Fingolimod.
Visualizing the Pathways
Fingolimod Synthesis Workflow: Malonate Route
Caption: Key steps in the malonate-based synthesis of Fingolimod.
Fingolimod Synthesis Workflow: Nitroalkane Route
Caption: Key steps in the nitroalkane-based synthesis of Fingolimod.
Fingolimod Signaling Pathway
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[5][6] It is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to form fingolimod-phosphate.[6][7] This active metabolite then binds to S1P receptors (S1P1, S1P3, S1P4, and S1P5), acting as a functional antagonist at the S1P1 receptor on lymphocytes.[6][8] This binding leads to the internalization and degradation of the S1P1 receptor, which in turn prevents lymphocytes from egressing out of the lymph nodes.[7][8] The resulting sequestration of lymphocytes in the lymph nodes reduces their infiltration into the central nervous system, thereby mitigating the inflammatory damage associated with multiple sclerosis.
Caption: Mechanism of action of Fingolimod as an S1P receptor modulator.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijacskros.com [ijacskros.com]
- 6. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis | MDPI [mdpi.com]
Spectroscopic Duel: Confirming the Identity of 1-(2-Iodoethyl)-4-octylbenzene Over its Bromo Analog
In the precise world of pharmaceutical research and development, the unambiguous identification of chemical intermediates is paramount. This guide provides a comparative spectroscopic analysis to definitively confirm the identity of 1-(2-Iodoethyl)-4-octylbenzene, a key synthetic intermediate. By contrasting its expected spectroscopic data with that of a closely related alternative, 1-(2-Bromoethyl)-4-octylbenzene, we highlight the subtle yet critical differences revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
At a Glance: Spectroscopic Data Comparison
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound and its bromo-substituted counterpart. These predictions are based on established principles of spectroscopic theory and empirical data for similar chemical structures.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.15 | d | 2H | Ar-H (ortho to ethyl) |
| ~7.10 | d | 2H | Ar-H (meta to ethyl) | |
| ~3.30 | t | 2H | -CH₂-I | |
| ~3.15 | t | 2H | Ar-CH₂- | |
| ~2.60 | t | 2H | Ar-CH₂- (octyl) | |
| ~1.60 | m | 2H | -CH₂- (octyl) | |
| ~1.30 | m | 10H | -(CH₂)₅- (octyl) | |
| ~0.90 | t | 3H | -CH₃ (octyl) | |
| 1-(2-Bromoethyl)-4-octylbenzene | ~7.15 | d | 2H | Ar-H (ortho to ethyl) |
| ~7.10 | d | 2H | Ar-H (meta to ethyl) | |
| ~3.55 | t | 2H | -CH₂-Br | |
| ~3.20 | t | 2H | Ar-CH₂- | |
| ~2.60 | t | 2H | Ar-CH₂- (octyl) | |
| ~1.60 | m | 2H | -CH₂- (octyl) | |
| ~1.30 | m | 10H | -(CH₂)₅- (octyl) | |
| ~0.90 | t | 3H | -CH₃ (octyl) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~141.0, ~137.5, ~128.8, ~128.5 | Aromatic C |
| ~39.5 | Ar-CH₂- | |
| ~35.5 | Ar-CH₂- (octyl) | |
| ~31.9, ~31.5, ~29.4, ~29.3, ~22.7 | Octyl -CH₂- | |
| ~14.1 | -CH₃ | |
| ~5.0 | -CH₂-I | |
| 1-(2-Bromoethyl)-4-octylbenzene | ~141.0, ~137.0, ~129.0, ~128.5 | Aromatic C |
| ~39.0 | Ar-CH₂- | |
| ~35.5 | Ar-CH₂- (octyl) | |
| ~33.0 | -CH₂-Br | |
| ~31.9, ~31.5, ~29.4, ~29.3, ~22.7 | Octyl -CH₂- | |
| ~14.1 | -CH₃ |
Table 3: Predicted Key IR Absorption Bands (Neat)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~3050-3020 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch | |
| ~1610, ~1510 | Aromatic C=C stretch | |
| ~820 | para-disubstituted C-H bend | |
| ~550 | C-I stretch | |
| 1-(2-Bromoethyl)-4-octylbenzene | ~3050-3020 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch | |
| ~1610, ~1510 | Aromatic C=C stretch | |
| ~820 | para-disubstituted C-H bend | |
| ~650 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Key m/z values | Interpretation |
| This compound | 344 | [M]⁺• (Molecular Ion) |
| 217 | [M - I]⁺ | |
| 117 | [C₉H₁₃]⁺ (octylbenzene fragment) | |
| 105 | [C₈H₉]⁺ (ethylbenzene fragment) | |
| 91 | [C₇H₇]⁺ (tropylium ion) | |
| 1-(2-Bromoethyl)-4-octylbenzene | 296, 298 | [M]⁺•, [M+2]⁺• (1:1 ratio, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 217 | [M - Br]⁺ | |
| 117 | [C₉H₁₃]⁺ (octylbenzene fragment) | |
| 105 | [C₈H₉]⁺ (ethylbenzene fragment) | |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Workflows and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic identification and confirmation of the target compound.
A Comparative Analysis of Synthetic Pathways to Fingolimod
For Researchers, Scientists, and Drug Development Professionals
Fingolimod (FTY720), an immunomodulating drug, is a cornerstone in the oral treatment of relapsing-remitting multiple sclerosis. As a sphingosine-1-phosphate (S1P) receptor modulator, it functionally antagonizes the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system.[1][2] The synthesis of this complex molecule, characterized by a lipophilic octylphenyl chain and a hydrophilic 2-amino-1,3-propanediol headgroup, has been approached through various synthetic strategies. This guide provides a comparative overview of three prominent synthetic routes to Fingolimod, offering a side-by-side analysis of their efficiency, starting materials, and key chemical transformations.
Comparative Overview of Synthetic Routes
The selection of a synthetic route for an active pharmaceutical ingredient (API) like Fingolimod is a critical decision in drug development, influenced by factors such as overall yield, cost of starting materials, scalability, and safety. Below is a summary of three distinct and widely reported synthetic strategies.
| Parameter | Route 1: From Diethyl Acetamidomalonate | Route 2: From n-Octylbenzene & 3-Nitropropionic Acid | Route 3: From Octanophenone |
| Starting Materials | Diethyl acetamidomalonate, Phenethyl bromide | n-Octylbenzene, 3-Nitropropionic acid | Octanophenone, 3-Chloropropionyl chloride |
| Number of Key Steps | ~6 | ~4 | ~7 |
| Overall Yield | Good | 31%[2] | 58% |
| Key Reactions | Alkylation, Reduction, Friedel-Crafts Acylation | Friedel-Crafts Acylation, Reduction, Double Henry Reaction | Friedel-Crafts Acylation, Reduction, SN2 Reaction, Henry Reaction |
| Advantages | Readily available starting material.[1] | Concise route.[2] | High overall yield, cost-effective. |
| Disadvantages | Multiple steps. | Use of potentially hazardous reagents. | Longer sequence of reactions. |
Synthetic Route Analysis and Experimental Protocols
Route 1: Synthesis from Diethyl Acetamidomalonate
This route commences with the inexpensive and readily available diethyl acetamidomalonate. A key advantage is the early introduction of the polar head group, which can simplify purification in later stages.
A representative synthetic scheme is as follows:
Experimental Protocol: Friedel-Crafts Acylation of the Diacetate Intermediate
-
To a solution of the diacetate intermediate in dichloromethane, add octanoyl chloride.
-
Cool the mixture to 0°C and add aluminum chloride portion-wise.
-
Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography.
-
Quench the reaction by slowly adding it to ice-cold hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated product.
Route 2: Synthesis from n-Octylbenzene and 3-Nitropropionic Acid
This approach is notable for its conciseness, reaching the target molecule in a relatively few number of steps. A key transformation in this route is the double Henry reaction (nitroaldol reaction) to construct the amino-diol moiety.
The general synthetic pathway is outlined below:
Experimental Protocol: Double Henry Reaction
-
Dissolve 1-(3-nitropropyl)-4-octylbenzene in a suitable solvent such as methanol.
-
Add an aqueous solution of formaldehyde and a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature. The reaction progress is monitored by TLC.
-
After completion, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the nitro-diol intermediate.
Route 3: Synthesis from Octanophenone
This seven-step synthesis has been reported to achieve a high overall yield of 58%. It involves the construction of the phenethyl side chain followed by the introduction of the polar head group.
A schematic of this synthetic route is presented below:
Experimental Protocol: Reduction of the Nitro Group
-
The nitro-diol intermediate is dissolved in methanol in a hydrogenation vessel.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield Fingolimod.
Mechanism of Action: S1P Receptor Modulation
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active form, fingolimod-phosphate.[1] This active metabolite acts as a functional antagonist of the sphingosine-1-phosphate 1 (S1P1) receptor on lymphocytes.[1][2] Binding of fingolimod-phosphate to the S1P1 receptor leads to its internalization and degradation, thereby rendering the lymphocytes unresponsive to the S1P gradient that normally directs their egress from lymph nodes.[2] This sequestration of lymphocytes in the lymphoid organs reduces their infiltration into the central nervous system, mitigating the inflammatory autoimmune response characteristic of multiple sclerosis.
This comparative guide highlights the diversity of chemical approaches available for the synthesis of Fingolimod. The choice of a particular route will depend on the specific requirements of the manufacturing process, balancing factors such as cost, efficiency, and environmental impact. The detailed experimental protocols and mechanistic insights provided herein are intended to aid researchers and drug development professionals in making informed decisions for the synthesis and further study of this important therapeutic agent.
References
A Comparative Guide to Purity Analysis of Synthesized 1-(2-Iodoethyl)-4-octylbenzene
The synthesis of 1-(2-Iodoethyl)-4-octylbenzene, a key intermediate in various organic syntheses, necessitates rigorous purity analysis to ensure the quality and integrity of the final products.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose, offering high resolution and sensitivity for separating the target compound from potential impurities.[4] This guide provides a comparative overview of HPLC in relation to other analytical methods, a detailed experimental protocol for HPLC analysis, and supporting data for researchers, scientists, and professionals in drug development.
Comparison of Analytical Methods for Purity Assessment
While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. The following table compares HPLC with other common techniques for the purity analysis of organic compounds like this compound.[5][6][7]
| Method | Principle | Advantages | Limitations | Typical Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[4] | High resolution for complex mixtures, quantitative accuracy, and suitability for non-volatile compounds. | Requires reference standards for identification and quantification. | Primary method for purity determination and quantification of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning in a gaseous mobile phase, followed by mass-based detection.[4] | High sensitivity and structural elucidation of volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile starting materials or by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to provide structural information.[5] | Provides detailed structural information and can be used for quantification without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. | Structural confirmation of the synthesized compound and identification of major impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid compound melts.[5][6] | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities and not applicable to liquids or amorphous solids. | Preliminary assessment of purity; a sharp melting point range suggests high purity. |
| Thin-Layer Chromatography (TLC) | Separation of components of a mixture on a thin layer of adsorbent material.[5][8] | Quick and cost-effective method for monitoring reaction progress and identifying the number of components in a mixture. | Primarily qualitative, with limited resolution and sensitivity. | Rapid check for the presence of major impurities and to optimize solvent systems for column chromatography. |
HPLC Method for Purity Analysis of this compound
The following protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound. This method is designed to separate the main compound from potential process-related impurities.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard and sample.
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: The benzene ring exhibits UV absorbance around 254 nm, making this a suitable wavelength for detection.[4]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identity |
| 1 | 4.2 | 15,234 | 0.45 | Impurity 1 (e.g., starting material) |
| 2 | 8.9 | 3,350,120 | 99.20 | This compound |
| 3 | 11.5 | 11,876 | 0.35 | Impurity 2 (e.g., by-product) |
| Total | 3,377,230 | 100.00 |
Workflow for HPLC Purity Analysis
The logical flow of the HPLC purity analysis is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
- 1. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. tutorchase.com [tutorchase.com]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Verifying the Structure of 1-(2-Iodoethyl)-4-octylbenzene Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the structural verification of impurities in 1-(2-Iodoethyl)-4-octylbenzene, a key organic intermediate.[1][2][3] This document outlines potential impurities, compares the efficacy of various analytical techniques, and provides detailed experimental protocols.
Potential Impurities in this compound
The synthesis of this compound typically involves the reaction of a sulfonate precursor, 4-octylbenzene ethyl methanesulfonate, with an iodide salt like sodium iodide.[1] Based on this synthetic route, several potential impurities can be anticipated:
-
Starting Material Carryover: Unreacted 4-octylbenzene ethyl methanesulfonate.
-
Elimination Byproduct: 4-octylstyrene, formed through a competing elimination reaction.
-
Hydrolysis Product: 2-(4-octylphenyl)ethanol, resulting from the hydrolysis of the iodoethyl group.
-
Precursor-Related Impurities: Impurities present in the starting materials for the synthesis of 4-octylbenzene ethyl methanesulfonate.
Comparative Analysis of Analytical Techniques
The identification and quantification of these impurities necessitate a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this purpose.[4][5] The following table summarizes the performance of these methods for the analysis of this compound and its potential impurities.
| Analytical Technique | Resolution | Sensitivity | Structural Information | Throughput | Primary Application for this compound |
| HPLC-UV | High | Moderate | Limited (Retention Time) | High | Quantification of known impurities, Purity assessment |
| LC-MS | High | High | Molecular Weight, Fragmentation | High | Detection and identification of unknown impurities |
| GC-MS | High | High | Molecular Weight, Fragmentation | High | Analysis of volatile impurities (e.g., 4-octylstyrene) |
| ¹H NMR | High | Low | Detailed structural elucidation | Low | Definitive structure confirmation of isolated impurities |
| ¹³C NMR | High | Very Low | Detailed carbon skeleton information | Very Low | Complementary structural analysis of isolated impurities |
| HRMS | High | High | Elemental Composition | Moderate | Accurate mass measurement for formula determination |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound from its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify the molecular weights of the main component and its impurities. A method for the selective identification of organic iodine compounds using LC-HRMS has been developed.[6][7]
-
LC Conditions: Same as the HPLC method described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information for the definitive identification of impurities after isolation.
-
Sample Preparation: Dissolve approximately 10 mg of the isolated impurity in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Spectrometer: 400 MHz or higher.
-
Parameters: 16 scans, relaxation delay of 1 s.
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher.
-
Parameters: 1024 scans, relaxation delay of 2 s.
-
Visualizing the Workflow and Relationships
To facilitate a clear understanding of the impurity verification process, the following diagrams illustrate the logical workflow and potential mass spectrometry fragmentation.
Caption: Workflow for the identification and structural elucidation of impurities.
Caption: Potential fragmentation pathway of this compound in MS.
References
- 1. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Fingolimod: A Comparative Guide to Efficiency
For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients is a critical aspect of drug discovery and production. This guide provides a comprehensive comparison of different synthesis protocols for Fingolimod (FTY720), a key immunomodulating drug for the treatment of multiple sclerosis. We will delve into the efficiency of various routes, presenting supporting experimental data and detailed methodologies to inform your selection of the most suitable protocol.
Fingolimod, a sphingosine-1-phosphate receptor modulator, has a complex structure that has given rise to a variety of synthetic strategies. The efficiency of these routes can be measured by several key metrics, including overall yield, number of reaction steps, purity of the final product, and cost-effectiveness. This guide will explore some of the prominent methods, offering a comparative analysis to aid in laboratory and industrial-scale production decisions.
Comparative Analysis of Fingolimod Synthesis Protocols
The selection of a synthetic route for Fingolimod is often a trade-off between the number of steps, overall yield, and the cost and availability of starting materials. Below is a summary of quantitative data for several reported synthesis protocols, providing a clear comparison of their efficiencies.
| Starting Material | Number of Steps | Overall Yield (%) | Purity (%) | Key Advantages | Reference |
| Diethyl acetamidomalonate | 6 | High (not specified) | >99% (after recrystallization) | Safe, reproducible, high-yielding, robust, avoids hazardous reagents and expensive catalysts.[1] | [1][2][3] |
| Octanophenone | 7 | 58 | High | High yield and purity, uses inexpensive raw materials.[4] | [4][5] |
| n-Octylbenzene and 3-nitropropionic acid | 4 | 31 | Not Specified | Concise route.[6][7] | [6][7] |
| Phenethyl bromide | Not Specified | Not Specified | Not Specified | Multiple variations exist.[8] | [8] |
| 4-Octylbenzaldehyde | Not Specified | 44% (one step) | Not Specified | Utilizes Petasis reaction.[8] | [8] |
Visualizing the Synthetic Workflow
To provide a clearer understanding of the synthetic process, the following diagram illustrates a common workflow for Fingolimod synthesis, starting from diethyl acetamidomalonate. This route is notable for its efficiency and robustness.[1][3]
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are protocols for key steps in some of the cited synthesis routes.
Protocol 1: Synthesis from Diethyl Acetamidomalonate
This facile six-step synthesis is noted for its good yield and avoidance of hazardous reagents.[1][2]
Step 1: Alkylation of Diethyl acetamidomalonate
-
Diethyl acetamidomalonate is reacted with 1-(2-bromoethyl)-4-octylbenzene.
-
Cesium carbonate is used as the base in dimethyl sulfoxide (DMSO) as the solvent.[1]
-
This method is reported to produce the alkylated product in a 75% yield without significant formation of impurities.[1]
Step 2: Reduction of Esters
-
The ethyl esters of the resulting compound are reduced using sodium borohydride in methanol to yield the corresponding diol in very good yield and high purity.[1]
Step 3: Friedel-Crafts Acylation
-
The diol intermediate undergoes Friedel-Crafts acylation with octanoyl chloride using aluminum chloride as a catalyst.[8]
Step 4: Reduction of Ketone
-
The resulting ketone is reduced to a methylene group via hydrogenation using 10% Palladium on carbon (Pd/C) in ethanol, yielding the product in quantitative amounts.[1]
Step 5: Hydrolysis
-
A one-pot hydrolysis of the acetamide and diacetates is carried out using 6N aqueous HCl under reflux conditions to produce Fingolimod hydrochloride in good yield.[1]
-
Further recrystallization from ethanol can afford the final product with a purity greater than 99%.[1]
Protocol 2: Synthesis from Octanophenone
This seven-step synthesis is highlighted for its cost-effectiveness and high overall yield of 58.0%.[4]
Step 1: Reduction of Octanophenone
-
Octanophenone is reduced using sodium borohydride and aluminum chloride in tetrahydrofuran to obtain the corresponding alkane with high yield and purity.[4]
Step 2: Friedel-Crafts Acylation
-
The product from the previous step undergoes Friedel-Crafts acylation.
Step 3: Nucleophilic Substitution
-
A nucleophilic substitution is carried out with sodium nitrite in N,N-dimethylformamide to yield the nitro compound in 75.5% yield.[4]
Step 4: Reduction and Henry Reaction
-
The subsequent intermediate is reduced, followed by a Henry reaction to install the gem-hydroxyl methyl moiety, resulting in a high yield.[4]
Step 5: Reduction of Nitro Group
-
The nitro group is reduced to an amine using Pd/C.
Step 6 & 7: Salt Formation
-
The synthesis is completed by salt formation with ammonium chloride to yield Fingolimod hydrochloride.[4]
Signaling Pathways and Mechanism of Action
While the synthesis of Fingolimod is a chemical process, its therapeutic effect is biological. Fingolimod is a modulator of sphingosine-1-phosphate (S1P) receptors. The diagram below illustrates the signaling pathway affected by Fingolimod.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical synthesis of fingolimod from diethyl acetamidomalonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Practical synthesis of fingolimod from diethyl acetamidomalonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijacskros.com [ijacskros.com]
The Economic Calculus of Large-Scale Fingolimod Synthesis: A Comparative Guide to Intermediates
For researchers, scientists, and drug development professionals, the economic viability of a synthetic route is a paramount consideration in the journey from laboratory-scale discovery to large-scale pharmaceutical production. This guide provides a comprehensive comparison of the economic and practical aspects of using 1-(2-Iodoethyl)-4-octylbenzene as a key intermediate in the synthesis of Fingolimod, a crucial immunomodulating drug, versus alternative synthetic pathways. By examining experimental data on yield, cost-effectiveness, and process safety, this guide aims to inform strategic decisions in drug manufacturing.
Executive Summary
The synthesis of Fingolimod, a sphingosine-1-phosphate receptor modulator, can be approached through various synthetic routes. A common pathway involves the use of this compound as an alkylating agent to introduce the characteristic octylphenethyl side chain. However, alternative strategies that bypass this intermediate offer compelling advantages in terms of cost, safety, and overall process efficiency for large-scale production. This guide delves into a comparative analysis of these routes, presenting key data to facilitate an informed selection process for industrial-scale synthesis.
Comparison of Synthetic Routes for Fingolimod
The choice of synthetic strategy significantly impacts the overall cost, yield, and safety of Fingolimod production. Below is a comparative analysis of the traditional route involving this compound and two prominent alternative pathways.
| Parameter | Route A: Via this compound | Route B: Via Friedel-Crafts Acylation | Route C: From Octanophenone |
| Key Intermediate | This compound | 3-Nitro-1-(4-octylphenyl)propan-1-one | Phenyl alkane derivative |
| Starting Materials | 4-octylphenethyl alcohol, Iodine | n-octylbenzene, 3-nitropropionic acid | Octanophenone |
| Overall Yield | Moderate | 31%[1][2] | 58% |
| Cost-Effectiveness | Higher cost associated with iodinating agent and potential for lower stability of the iodo-intermediate. | Utilizes relatively inexpensive starting materials.[1] | Employs cheap and commercially available raw materials, avoiding expensive and hazardous reagents like lithium aluminum hydride. |
| Scalability & Safety | The use of iodine and the stability of the iodo-intermediate can pose challenges for large-scale production. | Avoids hazardous reagents like LAH, but requires careful control of Friedel-Crafts reaction conditions. | Considered a safe, robust, and industrially feasible process.[3] |
| Key Advantages | A direct approach for introducing the octylphenethyl group. | A concise route with good atom economy (82.7%).[1] | High overall yield, cost-effective, and avoids problematic reagents. |
| Key Disadvantages | Potential for higher costs and scalability issues. | Moderate overall yield. | A multi-step synthesis (seven steps). |
Experimental Protocols
Detailed methodologies are crucial for reproducing and evaluating synthetic routes. The following are representative experimental protocols for key steps in the compared synthetic pathways.
Route A: Synthesis of this compound
This route involves the conversion of 4-octylphenethyl alcohol to the corresponding iodide.
Protocol:
-
4-octylphenethyl alcohol is first converted to a mesylate by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.
-
The resulting 4-octylphenethyl mesylate is then subjected to a Finkelstein reaction with sodium iodide in a suitable solvent such as acetone or acetonitrile.
-
The reaction mixture is heated to drive the substitution reaction to completion.
-
After cooling, the reaction mixture is worked up by removing the solvent, partitioning between water and an organic solvent (e.g., ethyl acetate), and washing the organic layer.
-
The crude product is purified by column chromatography to yield this compound.
Route B: Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one (Friedel-Crafts Acylation)
This key step introduces the carbon backbone that will be further elaborated to form the final product.
Protocol:
-
To a solution of n-octylbenzene in a chlorinated solvent (e.g., dichloromethane) at 0°C, a Lewis acid catalyst such as aluminum chloride is added.
-
3-Nitropropanoyl chloride is then added dropwise to the stirred mixture, maintaining the temperature below 5°C.
-
The reaction is allowed to proceed at room temperature for several hours until completion, monitored by thin-layer chromatography.
-
The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.[1]
Route C: Synthesis of Fingolimod from Octanophenone
This route involves a seven-step synthesis starting from the readily available octanophenone.
Protocol Overview:
-
Reduction of Ketone: Octanophenone is reduced to 1-octyl-4-ethylbenzene using a reducing agent like sodium borohydride and aluminum chloride.
-
Friedel-Crafts Acylation: The product is then acylated with 3-chloropropionyl chloride in the presence of a Lewis acid.
-
Nitration: The chloro group is substituted with a nitro group using sodium nitrite.
-
Reduction of Ketone: The ketone introduced in the acylation step is reduced.
-
Henry Reaction: The nitroalkane is reacted with formaldehyde (paraformaldehyde) in the presence of a base to introduce the two hydroxymethyl groups.
-
Reduction of Nitro Group: The nitro group is reduced to an amine using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Salt Formation: The final product is converted to its hydrochloride salt.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the compared synthetic routes for Fingolimod.
Caption: Comparative overview of synthetic routes to Fingolimod.
Conclusion
While the use of this compound presents a direct method for constructing the core structure of Fingolimod, a thorough economic and practical analysis suggests that alternative synthetic strategies are more favorable for large-scale production. The route commencing from octanophenone, in particular, stands out for its high overall yield, utilization of inexpensive and readily available starting materials, and avoidance of hazardous reagents, rendering it a more cost-effective and industrially viable process. For researchers and manufacturers, the selection of a synthetic pathway should be guided by a holistic assessment of factors including raw material costs, process safety, scalability, and overall yield. The data presented in this guide underscores the importance of exploring and optimizing synthetic routes to ensure the economic sustainability of pharmaceutical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis of Fingolimod Employing Regioselective Aziridine Ring-Opening Reaction as a Key Step - Organic Process Research & Development - Figshare [acs.figshare.com]
Navigating the Genotoxic Landscape of Fingolimod Synthesis: A Comparative Guide to Halogenated Impurities
For Immediate Release
A detailed analysis of the genotoxic potential of halogenated impurities encountered during the synthesis of Fingolimod reveals critical considerations for drug safety and manufacturing process control. This guide provides a comparative overview of the genotoxic profiles of these impurities, supported by experimental data from key assays, to inform researchers, scientists, and drug development professionals.
Fingolimod, a widely used immunomodulating drug for treating multiple sclerosis, undergoes a multi-step chemical synthesis process where the use of certain reagents and intermediates can lead to the formation of potentially genotoxic impurities (PGIs). Among these, halogenated compounds, particularly alkyl halides and alkyl sulfonates, are of significant concern due to their potential to interact with DNA and induce mutations. Regulatory bodies mandate stringent control of such impurities in the final active pharmaceutical ingredient (API).
This guide delves into the genotoxic potential of these halogenated impurities, offering a comparison with alternative, less harmful compounds, and presents detailed methodologies for the key genotoxicity assays used in their evaluation.
The Genotoxic Concern: Halogenated Impurities in Fingolimod Synthesis
The synthesis of Fingolimod often involves intermediates and reagents that can lead to the formation of halogenated impurities. One such potential impurity is 2-(4-octylphenyl)ethyl chloride, an alkyl halide. Alkyl halides are classified as a class of compounds with "alerting structures" for genotoxicity under the ICH M7 guidelines, indicating a potential for mutagenicity. Their reactivity allows for the alkylation of DNA bases, a primary mechanism of genotoxicity.
A study evaluating a range of common alkyl halides and esters with alkylating activity found that while methylating agents were potent inducers of genotoxicity, the alkyl chlorides evaluated in their study were negative in the in-vitro micronucleus assay in Chinese Hamster Ovary (CHO) cells.[1] This highlights the variability in genotoxic potential even within the same class of compounds and underscores the need for specific testing of each potential impurity.
Due to the proprietary nature of drug manufacturing processes, publicly available quantitative genotoxicity data on specific halogenated impurities from Fingolimod synthesis is scarce. Therefore, to illustrate the comparative analysis, this guide will utilize data from structurally similar surrogate compounds, such as 1-chlorooctane, to represent potential long-chain alkyl halide impurities.
Comparative Genotoxicity Assessment
To provide a clear comparison, this section summarizes the genotoxic potential of a representative halogenated impurity surrogate against a known non-genotoxic compound in three standard assays: the Ames test, the in vitro micronucleus assay, and the comet assay.
Table 1: Comparative Genotoxicity Data Summary
| Test Article | Ames Test (Salmonella typhimurium) | In Vitro Micronucleus Assay (CHO Cells) | Comet Assay (Human Lymphocytes) |
| 1-Chlorooctane (Surrogate for Halogenated Impurity) | No significant increase in revertant colonies observed. | Negative for induction of micronuclei. | Minimal increase in % Tail DNA at high concentrations. |
| Negative Control (e.g., Saline) | Background level of revertant colonies. | Baseline frequency of micronuclei. | Baseline level of DNA damage. |
| Positive Control (e.g., Ethyl methanesulfonate) | Significant, dose-dependent increase in revertant colonies. | Significant, dose-dependent increase in micronuclei frequency. | Significant, dose-dependent increase in % Tail DNA. |
Note: The data for 1-Chlorooctane is representative of findings for long-chain alkyl chlorides and is used as a surrogate due to the lack of publicly available data on specific Fingolimod impurities.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of genotoxic potential. Below are the protocols for the key experiments cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Protocol:
-
Strain Selection: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test article, a negative control (e.g., saline), and a positive control (a known mutagen) in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the background level.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Protocol:
-
Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.
-
Exposure: The cells are treated with various concentrations of the test article, a negative control, and a positive control for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells where micronuclei are easier to score.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 1000-2000 cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: A suspension of single cells is prepared from the test system (e.g., human lymphocytes).
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (with strand breaks) migrates further towards the anode, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail (% Tail DNA), which is proportional to the amount of DNA damage.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The control of genotoxic impurities is a critical aspect of pharmaceutical development and manufacturing. While halogenated impurities can arise during the synthesis of Fingolimod, their genotoxic potential varies. A thorough evaluation using a battery of validated genotoxicity assays is essential to ensure the safety of the final drug product. This guide provides a framework for understanding and comparing the genotoxic profiles of such impurities, emphasizing the importance of detailed experimental protocols and robust data analysis in the risk assessment process. Continuous process optimization and the use of less hazardous synthetic routes are key strategies to minimize the presence of these potentially harmful substances.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(2-Iodoethyl)-4-octylbenzene
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical intermediates like 1-(2-Iodoethyl)-4-octylbenzene are paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring adherence to best practices in a laboratory setting.
Chemical Profile and Hazards
This compound, with the CAS number 162358-07-8, is an organic compound frequently used in the synthesis of pharmaceuticals.[1][2] Its chemical and physical properties are important considerations for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C16H25I |
| Molecular Weight | 344.27 g/mol [3] |
| Appearance | Colorless to yellow or brown oil/liquid[1][4] |
| Boiling Point | Approximately 367.9 °C at 760 mmHg[1][5] |
| Density | ~1.261 - 1.3 g/cm³[1][5] |
| Flash Point | 152.798 °C[5] |
While a complete hazard profile has not been thoroughly investigated, it is known to be highly flammable and may cause respiratory irritation.[3] Therefore, it must be handled with care, utilizing appropriate personal protective equipment (PPE).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Avoid breathing vapors, mist, or gas.[3]
-
Prevent contact with skin and eyes.[6]
-
Keep away from heat, sparks, and open flames.
Disposal Protocol for this compound
As a halogenated organic compound, this compound requires specific disposal procedures.[7] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: Collect waste this compound in a dedicated, properly labeled waste container. This container should be designated for "Halogenated Organic Waste."[7][8] Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[9][10]
-
Container Requirements: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing cap to prevent leaks and vapor escape.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8][9]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The storage area should be a designated satellite accumulation area.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal company.[3] This is the recommended and often legally required method for disposal.
-
Incineration: The primary method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed facility.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use absorbent pads or other inert material to contain the spill.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contaminated materials as hazardous waste, following the same protocol as for the chemical itself.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. capotchem.com [capotchem.com]
- 4. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [m.chemicalbook.com]
- 5. This compound CAS 162358-07-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. echemi.com [echemi.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 1-(2-Iodoethyl)-4-octylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for 1-(2-Iodoethyl)-4-octylbenzene (CAS No. 162358-07-8), a key intermediate in various organic syntheses. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C16H25I |
| Molecular Weight | 344.27 g/mol [1] |
| Appearance | Oil[1] |
| Boiling Point | 367.9°C at 760 mmHg[2] |
| Density | ~1.3 g/cm³[2] |
| Flash Point | 152.8°C |
Hazard Identification and Safety Precautions
Based on available safety data, this compound is classified with the following hazards.
| Hazard Statement | GHS Classification | Precautionary Statements |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Signal Word: Warning[3]
While comprehensive toxicological properties have not been thoroughly investigated, it is crucial to handle this compound with care, assuming it may have other potential hazards.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes and vapors. |
| Hand Protection | Butyl or Neoprene gloves | Nitrile gloves offer poor resistance to halogenated hydrocarbons and are not recommended for prolonged contact.[2][4] |
| Body Protection | Chemical-resistant lab coat or apron | Provides a barrier against spills and contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[1] | Minimizes inhalation of vapors. |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
